m-PEG1-NHS ester
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5/c1-13-5-4-8(12)14-9-6(10)2-3-7(9)11/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDPPBYZKFKEXML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to m-PEG1-NHS Ester for Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG1-NHS ester (methoxy-polyethylene glycol-succinimidyl ester) is a PEGylation reagent widely utilized in bioconjugation, drug delivery, and proteomics.[1][2] This monofunctional PEG derivative contains a terminal methoxy group and an N-hydroxysuccinimide (NHS) ester. The NHS ester facilitates the covalent attachment of the hydrophilic polyethylene glycol (PEG) chain to primary amines (-NH2) on proteins, peptides, antibodies, and other biomolecules.[3][4] This process, known as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while potentially reducing their immunogenicity.[5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, reaction mechanism, experimental protocols, and key considerations for its use in research and drug development.
Core Concepts and Properties
This compound is a valuable tool for bioconjugation due to its specific reactivity and the beneficial properties conferred by the attached PEG chain.
Chemical and Physical Properties
The fundamental characteristics of this compound are summarized in the table below, providing essential information for its handling, storage, and application.
| Property | Value | References |
| Chemical Formula | C8H11NO5 | |
| Molecular Weight | 201.18 g/mol | |
| Appearance | White to off-white solid | |
| Purity | Typically >98% | |
| Solubility | Soluble in DCM. Generally soluble in organic solvents like DMSO and DMF. | |
| Storage Conditions | -20°C, desiccated. Moisture-sensitive. |
Reactivity and Mechanism
The utility of this compound lies in the reactivity of the NHS ester group towards primary amines. This reaction proceeds via nucleophilic acyl substitution, where the unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate that subsequently collapses, releasing N-hydroxysuccinimide (NHS) as a byproduct and forming a stable, irreversible amide bond.
The reaction is highly pH-dependent. The rate of reaction with amines increases with pH as more primary amines become deprotonated and thus more nucleophilic. However, the NHS ester is also susceptible to hydrolysis, a competing reaction that also accelerates at higher pH. Therefore, careful control of pH is critical to maximize conjugation efficiency while minimizing hydrolysis of the reagent.
dot
Influence of pH on Reaction and Hydrolysis
The efficiency of PEGylation with this compound is a balance between the desired reaction with amines and the undesired hydrolysis of the NHS ester. The table below summarizes the effect of pH on these competing reactions.
| pH | Reaction with Amines | Hydrolysis of NHS Ester | Half-life of NHS Ester (Aqueous) | References |
| < 7.0 | Slow | Slow | 4-5 hours at 0°C (pH 7.0) | |
| 7.0 - 8.5 | Optimal | Moderate | Decreases with increasing pH | |
| > 8.5 | Fast | Fast | 10 minutes at 4°C (pH 8.6) |
dot
Experimental Protocols
This section provides a detailed protocol for the PEGylation of a model protein, Bovine Serum Albumin (BSA), using this compound, followed by characterization of the resulting conjugate.
PEGylation of Bovine Serum Albumin (BSA)
This protocol outlines the steps for conjugating this compound to BSA.
Materials:
-
This compound
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.4 (amine-free)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Reaction tubes
-
Dialysis or gel filtration equipment for purification
Procedure:
-
Prepare BSA Solution: Dissolve BSA in 0.1 M PBS, pH 7.4, to a final concentration of 5-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL. The NHS ester readily hydrolyzes, so do not prepare stock solutions for storage.
-
Reaction:
-
Add a 20-fold molar excess of the this compound solution to the BSA solution. The volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle stirring.
-
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove unreacted this compound and byproducts by dialysis against PBS or by using a gel filtration column.
Characterization of PEGylated BSA
Confirmation of successful PEGylation and determination of the degree of modification are crucial.
Method 1: SDS-PAGE Analysis
SDS-PAGE separates proteins based on their molecular weight. PEGylated proteins will exhibit a noticeable increase in apparent molecular weight.
Procedure:
-
Prepare an appropriate concentration acrylamide gel (e.g., 4-12% gradient gel).
-
Load samples of un-PEGylated BSA, the crude PEGylation reaction mixture, and the purified PEGylated BSA.
-
Run the gel according to standard procedures.
-
Stain the gel (e.g., with Coomassie Brilliant Blue) and visualize the bands. A successful PEGylation will result in a band shift to a higher molecular weight for the PEGylated BSA compared to the native BSA.
Method 2: HPLC Analysis
Size-exclusion chromatography (SEC-HPLC) can be used to separate and quantify the PEGylated protein from the un-PEGylated protein and other reaction components.
Procedure:
-
Equilibrate an appropriate SEC column with a suitable mobile phase (e.g., 0.1 M phosphate buffer, pH 7.0).
-
Inject the purified PEGylated BSA sample.
-
Monitor the elution profile at 280 nm. The PEGylated protein will typically elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.
dot
Applications in Research and Drug Development
The unique properties of this compound make it a versatile tool in various scientific disciplines.
-
Drug Delivery: PEGylation of therapeutic proteins, peptides, and small molecules can improve their pharmacokinetic and pharmacodynamic properties. The hydrophilic PEG chain can shield the drug from enzymatic degradation and renal clearance, leading to a longer circulation time and potentially reduced dosing frequency.
-
Bioconjugation: this compound is used to link biomolecules for various applications, such as creating antibody-drug conjugates (ADCs) and functionalizing surfaces of nanoparticles and medical devices to improve biocompatibility.
-
Proteomics: In proteomics research, PEGylation can be used to modify proteins to study their structure and function. It can also be employed as a tool for protein purification and separation.
Conclusion
This compound is a fundamental reagent for the PEGylation of biomolecules. Its well-defined structure and reactivity with primary amines allow for the controlled modification of proteins, peptides, and other molecules. A thorough understanding of its chemical properties, reaction kinetics, and the influence of experimental parameters such as pH is essential for its successful application. The protocols and information provided in this guide serve as a valuable resource for researchers, scientists, and drug development professionals seeking to leverage the benefits of PEGylation in their work. By carefully designing and executing PEGylation strategies, the therapeutic potential and performance of a wide range of biomolecules can be significantly enhanced.
References
- 1. precisepeg.com [precisepeg.com]
- 2. NHS-PEG-NHS [nanocs.net]
- 3. interchim.fr [interchim.fr]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. Crossing the Solubility Rubicon: 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to m-PEG1-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methoxy-polyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester), a critical reagent in modern bioconjugation and drug development. This document details its chemical structure, physicochemical properties, and core applications, with a focus on detailed experimental protocols and the visualization of relevant biological pathways and experimental workflows.
Core Concepts: Structure and Physicochemical Properties
This compound is a monofunctional PEGylation reagent characterized by a single methoxy-terminated polyethylene glycol (PEG) chain linked to a highly reactive N-hydroxysuccinimidyl (NHS) ester. The NHS ester functionality allows for the covalent attachment of the PEG moiety to primary amines (-NH₂) present on proteins, peptides, antibodies, and other biomolecules, forming a stable amide bond. The short, single PEG unit enhances the hydrophilicity of the modified molecule, which can improve solubility and reduce aggregation.
The structural and physicochemical properties of the most commonly referenced this compound are summarized in the table below. It is important to note that variations in the PEG chain length exist, leading to different molecular weights. This guide focuses on the single ethylene glycol unit variant.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 3-methoxypropanoate | [1] |
| CAS Number | 1027371-75-0 | [2][3] |
| Molecular Formula | C₈H₁₁NO₅ | [2][3] |
| Molecular Weight | 201.18 g/mol | |
| Purity | Typically >95% | |
| Appearance | White to light yellow solid powder | |
| Solubility | Soluble in DCM, DMF, DMSO | |
| Storage Conditions | -20°C, under inert gas, desiccated |
Key Applications and Experimental Protocols
The primary application of this compound is in bioconjugation, where it serves as a linker to attach the PEG chain to a molecule of interest. This process, known as PEGylation, is widely used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides.
General Protocol for Protein PEGylation
This protocol outlines the fundamental steps for conjugating this compound to a protein, such as an antibody (e.g., IgG).
Materials:
-
This compound
-
Protein of interest (e.g., IgG)
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.0)
-
Anhydrous organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Buffer Exchange: Ensure the protein solution is in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and must be avoided.
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM. Due to the hydrolytic instability of the NHS ester, it is crucial to prepare this solution fresh and not store it.
-
Molar Excess Calculation: Determine the desired molar ratio of this compound to the protein. A common starting point for antibodies is a 20-fold molar excess, which typically results in 4-6 PEG chains conjugated per antibody molecule. This ratio should be optimized for the specific protein and desired degree of PEGylation.
-
Conjugation Reaction: Add the calculated volume of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal time and temperature may vary depending on the protein.
-
Quenching: (Optional) To terminate the reaction, add a quenching buffer containing a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM.
-
Purification: Remove unreacted this compound and byproducts using a desalting column, gel filtration, or dialysis against an appropriate buffer.
-
Characterization and Storage: Characterize the PEGylated protein to determine the degree of PEGylation and confirm its biological activity. Store the final conjugate under conditions optimal for the unmodified protein.
Visualization of Pathways and Workflows
Role in PROTAC-Mediated Protein Degradation
This compound can be used as a component of the linker in Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. The linker connects a ligand that binds to the target protein to another ligand that recruits an E3 ubiquitin ligase.
References
The Solubility Profile of m-PEG1-NHS Ester: A Technical Guide for Researchers
An in-depth examination of the solubility characteristics of m-PEG1-NHS ester in both aqueous and organic media, providing essential data and protocols for its effective use in bioconjugation and drug delivery applications.
For researchers and scientists engaged in the fields of bioconjugation, drug delivery, and proteomics, the effective use of crosslinking agents is paramount. Among these, methoxy polyethylene glycol N-hydroxysuccinimidyl ester (m-PEG-NHS ester) reagents are widely utilized for their ability to covalently attach hydrophilic polyethylene glycol (PEG) chains to proteins, peptides, and other amine-containing molecules. This guide provides a comprehensive overview of the solubility of this compound, a critical factor influencing its reactivity and the success of conjugation protocols.
Core Concepts: Solubility and Stability
The solubility of this compound is a tale of two distinct chemical moieties: the hydrophilic PEG chain and the reactive, yet hydrolytically unstable, N-hydroxysuccinimidyl ester. The PEG component generally imparts good water solubility to the overall molecule.[1][2] However, the NHS ester group is susceptible to hydrolysis in aqueous environments, a competing reaction that can significantly reduce the efficiency of the desired conjugation to primary amines.[3][4][5] This inherent instability necessitates careful consideration of solvent choice and experimental conditions.
Solubility in Organic Solvents
m-PEG1-NHS esters exhibit excellent solubility in a range of polar aprotic organic solvents. This property is crucial for the initial preparation of stock solutions, as direct dissolution in aqueous buffers is often not recommended due to the rapid onset of hydrolysis.
| Organic Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Readily soluble | |
| Dimethylformamide (DMF) | Readily soluble | |
| Methylene chloride (CH₂Cl₂) | Soluble |
Table 1: Qualitative Solubility of m-PEG-NHS Esters in Common Organic Solvents.
For optimal results, it is imperative to use anhydrous (dry) organic solvents for preparing stock solutions to minimize premature hydrolysis of the NHS ester.
Aqueous Solubility and Influencing Factors
While the PEG chain enhances water solubility, the behavior of this compound in aqueous solutions is more complex. It is generally advised to first dissolve the reagent in a water-miscible organic solvent, such as DMSO or DMF, before diluting it into the final aqueous reaction buffer. The final concentration of the organic solvent should ideally be kept below 10% to prevent denaturation or precipitation of protein reactants.
| Aqueous Medium | Solubility | Reference |
| Water | Approximately 10 mM | |
| Aqueous Buffers | Approximately 10 mM | |
| Buffers >50mM Salt | Poor solubility for initial dissolution (e.g., PBS) |
Table 2: Quantitative Solubility of m-PEG-NHS Esters in Aqueous Media.
Several factors critically influence the stability and effective solubility of this compound in aqueous solutions:
-
pH: The rate of hydrolysis of the NHS ester is highly pH-dependent, increasing significantly with a rise in pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester. Phosphate-buffered saline (PBS) can be used for the reaction but is not recommended for the initial dissolution of the reagent if the salt concentration is high.
Hydrolysis: The Competing Reaction
The primary challenge in working with m-PEG1-NHS esters in aqueous solutions is the competing hydrolysis reaction, which converts the reactive NHS ester to an unreactive carboxylic acid.
Figure 1: Reaction pathways for this compound in the presence of a primary amine and water.
The rate of hydrolysis is significant, with the half-life of an NHS ester in aqueous media being as short as one hour at pH 8 and 25°C, and decreasing to just ten minutes at pH 8.6 and 4°C. More specific data on the hydrolysis half-lives of different mPEG-NHS esters at pH 8.0 and 25°C are presented below.
| mPEG-NHS Ester Derivative | Hydrolysis Half-life (minutes) | Reference |
| mPEG-acetic acid NHS ester | 0.75 | |
| mPEG-propionic acid NHS ester | 16.5 | |
| mPEG-butyric acid NHS ester | 23.3 | |
| mPEG-2-methylpropionic acid NHS ester | 33.0 | |
| mPEG-4-methylbutyric acid NHS ester | 44.0 |
Table 3: Hydrolysis Half-lives of various mPEG-NHS Esters at pH 8.0 and 25°C.
Experimental Protocols
To ensure the successful use of this compound, it is crucial to follow a well-defined experimental protocol that minimizes hydrolysis and maximizes conjugation efficiency.
General Protocol for Protein Pegylation
This protocol provides a general workflow for the conjugation of this compound to a protein.
Figure 2: A typical experimental workflow for protein pegylation with this compound.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis cassettes, size exclusion chromatography column)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the chosen reaction buffer to a concentration of 1-10 mg/mL.
-
Prepare this compound Solution: Immediately before use, weigh the required amount of this compound and dissolve it in anhydrous DMSO or DMF to a stock concentration (e.g., 10 mM). Do not store the reconstituted solution.
-
Conjugation Reaction: Add a 5- to 50-fold molar excess of the this compound stock solution to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice or at 4°C.
-
Quenching: (Optional) Stop the reaction by adding a small amount of quenching buffer to consume any unreacted this compound.
-
Purification: Remove excess, unreacted, and hydrolyzed reagent by dialysis or size exclusion chromatography.
Conclusion
The solubility of this compound is a critical parameter that dictates its handling and application in bioconjugation. While its PEG component confers aqueous solubility, the hydrolytic instability of the NHS ester group necessitates the use of anhydrous organic solvents for initial dissolution and careful control of pH and temperature in aqueous reaction mixtures. By understanding these properties and adhering to optimized protocols, researchers can effectively utilize this compound to achieve efficient and reproducible modification of biomolecules for a wide range of scientific applications.
References
An In-depth Technical Guide to m-PEG1-NHS Ester for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
m-PEG1-NHS ester is a methoxy-terminated, single polyethylene glycol (PEG) unit functionalized with an N-hydroxysuccinimidyl (NHS) ester. It is a valuable crosslinking reagent widely employed in bioconjugation, a process that covalently links molecules to alter their properties. The primary application of this compound is the PEGylation of biomolecules, such as proteins, peptides, and amine-modified oligonucleotides.[1][2] This modification can confer several advantageous properties, including increased serum half-life, reduced immunogenicity, enhanced stability, and improved solubility.[3][4] The discrete nature of the single PEG unit ensures homogeneity in the final conjugated product, a critical factor for therapeutic applications.
Core Concepts of this compound Bioconjugation
The fundamental principle behind bioconjugation with this compound lies in the reactivity of the NHS ester group towards primary amines.[5] The NHS ester provides a highly efficient and specific reaction with the ε-amino groups of lysine residues and the N-terminal α-amino group of proteins under mild pH conditions, typically between 7 and 9. This reaction results in the formation of a stable and irreversible amide bond, covalently attaching the PEG moiety to the target biomolecule. The hydrophilic PEG spacer enhances the solubility of the resulting conjugate in aqueous media.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is crucial for its effective application in bioconjugation. The following table summarizes key quantitative data for this reagent.
| Property | Value | Source |
| Molecular Formula | C8H11NO5 | |
| Molecular Weight | 201.2 g/mol | |
| Purity | >98% | |
| CAS Number | 1027371-75-0 | |
| Storage Condition | -20°C, under inert gas | |
| Solubility | Soluble in DCM (Dichloromethane) |
Reaction Mechanism and Experimental Workflow
The bioconjugation process using this compound follows a well-defined reaction mechanism and experimental workflow. The following diagrams illustrate these processes.
Caption: Reaction of this compound with a primary amine on a biomolecule.
Caption: A typical experimental workflow for protein PEGylation.
Detailed Experimental Protocols
The following protocols provide a detailed methodology for protein PEGylation using this compound. These are generalized protocols and may require optimization based on the specific protein and desired degree of PEGylation.
Materials
-
This compound
-
Protein to be PEGylated
-
Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), 0.1 M, pH 7.2-8.0)
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Dialysis cassettes or size-exclusion chromatography (SEC) column for purification
Protocol 1: Protein PEGylation
-
Preparation of Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a protein solution at a concentration of 1-10 mg/mL in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or desalting.
-
Immediately before use, dissolve the required amount of this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester is susceptible to hydrolysis.
-
-
PEGylation Reaction:
-
Calculate the amount of this compound needed to achieve the desired molar excess over the protein. A 5- to 20-fold molar excess is a common starting point.
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring. Ensure the final concentration of the organic solvent (DMSO or DMF) does not exceed 10% (v/v) to maintain protein stability.
-
Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. Optimal incubation time may vary depending on the protein.
-
-
Quenching and Purification:
-
To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Remove unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
-
Analysis and Storage:
-
Analyze the degree of PEGylation using techniques such as SDS-PAGE, which will show a shift in the molecular weight of the PEGylated protein, or mass spectrometry for more precise characterization.
-
Store the purified PEGylated protein under conditions that are optimal for the non-PEGylated protein.
-
Logical Relationships in Bioconjugation Strategy
The decision-making process for a successful bioconjugation strategy involves considering several interrelated factors.
Caption: Interdependencies in developing a bioconjugation strategy.
Conclusion
This compound is a powerful and versatile reagent for the PEGylation of biomolecules. Its well-defined structure and reactivity with primary amines allow for the creation of homogenous bioconjugates with enhanced therapeutic properties. By following established protocols and carefully considering the experimental parameters, researchers can effectively utilize this compound to advance their research and drug development efforts. The detailed methodologies and conceptual diagrams provided in this guide serve as a comprehensive resource for scientists and professionals in the field of bioconjugation.
References
A Technical Guide to the Applications of Short-Chain Polyethylene Glycol (PEG) Linkers
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Short-Chain PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) linkers are versatile molecular spacers composed of repeating ethylene oxide units that play a critical role in modern drug development and bioconjugation.[1][2] The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established strategy for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[3][4] While long PEG chains are often used to significantly extend the in-vivo half-life of biologics, short-chain PEG linkers (typically containing 2 to 12 ethylene glycol units, e.g., PEG2-PEG12) offer a distinct set of advantages.[5]
Short-chain PEGs provide a balance between improving molecular properties and preserving biological activity. They are discrete, uniform compounds that can be analyzed like highly pure small molecules, avoiding the dispersity issues common with long polymeric PEGs. Key benefits conferred by short-chain PEG linkers include increased hydrophilicity, improved stability, and controlled spatial separation between conjugated molecules, all of which are critical for optimizing the performance of complex biologics like antibody-drug conjugates (ADCs), PEGylated proteins, and targeted therapeutics. This guide provides an in-depth overview of the core applications of short-chain PEG linkers, supported by quantitative data, detailed experimental protocols, and process visualizations.
Core Applications of Short-Chain PEG Linkers
Antibody-Drug Conjugates (ADCs)
In ADCs, the linker connecting the potent cytotoxic payload to the targeting antibody is a crucial component that influences efficacy, stability, and the therapeutic window. Short-chain PEG linkers are widely incorporated into ADC design to modulate their physicochemical properties.
Key Advantages in ADCs:
-
Increased Hydrophilicity: Many cytotoxic payloads are hydrophobic. Incorporating a short, hydrophilic PEG linker can mitigate the tendency for the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs). This improved solubility is essential for formulation and in-vivo stability.
-
Improved Pharmacokinetics (PK): The hydrophilic nature of the PEG linker creates a hydration shell that can shield the payload from premature clearance mechanisms, leading to a longer plasma half-life and greater accumulation in tumor tissue.
-
Controlled Spacer Length: A short, discrete PEG linker provides a defined distance between the antibody and the drug. This can be critical for ensuring the payload can effectively reach its intracellular target after the ADC is internalized by a cancer cell.
-
Enhanced Stability: Short PEG linkers can anchor the payload within the antibody's spatial shield, improving the overall stability of the conjugate.
Protein and Peptide PEGylation
PEGylation is a common strategy to enhance the therapeutic value of proteins and peptides by increasing their stability and circulation time. Short-chain PEGylation offers a way to achieve these benefits while minimizing the steric hindrance that can sometimes reduce the biological activity of the protein.
Key Advantages in Protein Therapeutics:
-
Improved Stability: The attachment of short PEG chains can increase the thermal and conformational stability of proteins. For example, attaching a four-unit PEG chain to the WW domain of the human protein Pin 1 was found to increase its conformational stability by -0.70 ± 0.04 kcal/mol. A tri-PEGylated SH3 variant was found to be -0.93 kcal/mol more stable than its non-PEGylated counterpart.
-
Protection from Proteolysis: PEGylation can protect proteins from degradation by proteolytic enzymes, extending their functional lifetime in vivo.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the protein surface, reducing the risk of an immune response.
-
Preservation of Bioactivity: Compared to large PEG chains, short-chain linkers are less likely to sterically block the protein's active site, resulting in higher retention of its biological function.
Small Molecule and Oligonucleotide Conjugation
Short-chain PEG linkers are also employed to improve the properties of small-molecule drugs and therapeutic oligonucleotides.
-
Small Molecules: For small-molecule drugs with poor water solubility, PEGylation can significantly improve their dissolution and pharmacokinetic profile, enabling effective administration. The increased molecular weight also helps reduce renal clearance, extending the drug's half-life.
-
Oligonucleotides: In antisense agents like siRNA, short PEG chains can be attached to enhance solubility and nuclease resistance without negatively impacting the hybridization efficiency required for gene silencing. However, short PEG chains alone are generally insufficient to prevent rapid renal filtration of these smaller molecules.
Quantitative Data Presentation
The length of the PEG linker is a critical design parameter that must be optimized for each specific application. The following tables summarize quantitative data from preclinical studies, illustrating the impact of short-chain PEG linkers on key performance metrics.
Table 1: Impact of Short-Chain PEG Linker Length on ADC Performance
| PEG Linker Length | Clearance Rate (mL/kg/day) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observation |
|---|---|---|---|---|
| No PEG | ~8.5 | Baseline | Baseline | Rapid clearance and potential for aggregation. |
| PEG2 / PEG4 | Slower than No PEG | Generally maintained or slightly reduced | Improved over No PEG | Provides better ADC stability by shielding the payload. |
| PEG8 | ~3.1 | May show a slight decrease vs. shorter PEGs | Often shows significant improvement | Represents an optimal balance between PK improvement and potency retention. |
| PEG12 | ~2.5 | Can be further reduced vs. shorter PEGs | Enhanced tumor exposure and efficacy | Longer linkers generally enhance PK properties, especially for hydrophobic payloads. |
Data is synthesized from multiple studies using different antibody-payload combinations and models, which may influence results.
Table 2: Effect of Short-Chain PEGylation on Protein Properties
| Protein System | PEG Moiety | Measurement | Result | Reference |
|---|---|---|---|---|
| Lysozyme | PEG-3 | Enzymatic Activity | High residual activity retained | |
| WW domain (Pin 1) | PEG4 | Conformational Stability | Increase of -0.70 ± 0.04 kcal/mol | |
| SH3 domain | Tri-PEGylated (short chains) | Conformational Stability | Increase of -0.93 kcal/mol | |
| Cytochrome-c | PEG4 / PEG8 | Peroxidative Activity | More stable; higher half-life than unPEGylated protein over 60 days |
| Model Proteins | Not specified | Thermal Stability (DSC) | Increased midpoint of thermal unfolding and improved refolding ability | |
Visualizations: Workflows and Logical Relationships
ADC Synthesis and Delivery Workflow
The following diagrams illustrate the general workflow for synthesizing an ADC with a short-chain PEG linker and the subsequent mechanism of action.
Caption: General workflow for synthesizing an Antibody-Drug Conjugate (ADC).
Caption: Simplified signaling pathway for ADC-mediated cell killing.
Logical Relationships of PEG Linker Properties
The choice of PEG linker length involves a trade-off between several key properties that influence the overall performance of the bioconjugate.
Caption: Logical relationship between PEG linker length and its effects.
Key Experimental Protocols
This section provides detailed methodologies for the synthesis, conjugation, and evaluation of bioconjugates using short-chain PEG linkers.
Protocol 1: Synthesis of Drug-Linker Conjugate
This protocol describes the conjugation of a cytotoxic drug with a carboxylic acid group to an amine-functionalized short-chain PEG linker (e.g., Amino-PEG3-acid) using carbodiimide chemistry.
Materials:
-
Cytotoxic drug with a carboxylic acid group
-
Amino-PEG3-acid linker
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Reverse-phase High-Performance Liquid Chromatography (HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Methodology:
-
Activation of Drug: Dissolve the cytotoxic drug (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF. Add DCC or EDC (1.1 equivalents) to the solution.
-
Allow the reaction to proceed at room temperature for 1 hour to form the NHS-activated drug.
-
Conjugation to Linker: In a separate vial, dissolve the Amino-PEG3-acid linker (1.5 equivalents) in anhydrous DMF.
-
Add the Amino-PEG3-acid solution to the activated drug solution. Let the reaction stir at room temperature overnight.
-
Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the drug-linker conjugate using a reverse-phase HPLC system.
-
Lyophilize the pure fractions to obtain the final drug-linker conjugate. Confirm identity and purity via LC-MS.
Protocol 2: Conjugation of Drug-Linker to an Antibody
This protocol details the conjugation of the purified drug-linker (with a terminal carboxylic acid) to surface-exposed lysine residues on a monoclonal antibody.
Materials:
-
Purified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified drug-linker conjugate
-
EDC and Sulfo-NHS
-
Reaction buffer (e.g., borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris or Lysine, pH 8.0)
-
Size-Exclusion Chromatography (SEC) or dialysis system for purification
Methodology:
-
Antibody Preparation: Exchange the antibody into the desired reaction buffer at a concentration of 5-10 mg/mL.
-
Activation of Drug-Linker: Dissolve the drug-linker conjugate, EDC, and Sulfo-NHS in reaction buffer. Use a molar excess of reagents relative to the antibody (e.g., 5- to 10-fold molar excess of drug-linker). The optimal ratio must be determined empirically.
-
Conjugation Reaction: Add the activated drug-linker solution to the antibody solution.
-
Incubate the reaction mixture for 2-4 hours at room temperature or 4°C with gentle mixing.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50 mM. Incubate for 30 minutes.
-
Purification: Remove unreacted drug-linker and byproducts by dialysis against PBS or by using a SEC column.
-
Characterization: Characterize the final ADC for concentration (A280), drug-to-antibody ratio (DAR) via UV-Vis spectroscopy or mass spectrometry, and aggregation (SEC-HPLC).
Protocol 3: In Vitro Cytotoxicity Assay
This protocol is used to determine the potency (IC50) of an ADC against a target cancer cell line.
Materials:
-
Target cancer cell line (expressing the antigen recognized by the ADC)
-
Cell culture medium and supplements
-
Purified ADCs with different PEG linkers and a non-PEGylated control
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the ADCs in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a CO2 incubator.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the untreated control wells. Plot the cell viability versus the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value for each conjugate.
Conclusion and Future Outlook
Short-chain PEG linkers are indispensable tools in modern drug development, offering a powerful method to enhance the physicochemical and pharmacokinetic properties of therapeutic molecules. In ADCs, they improve solubility and stability while providing a controlled spacer, contributing to a wider therapeutic index. For proteins and peptides, short-chain PEGylation can increase stability and circulation time without significantly compromising biological activity.
The selection of the optimal PEG linker length is a critical, context-dependent decision that requires a careful balance between enhancing stability and pharmacokinetics while maintaining potent cytotoxicity. As the field of bioconjugation advances, the rational design and empirical testing of novel short-chain PEG architectures will continue to be a key strategy in the development of safer and more effective targeted therapies. The detailed protocols and comparative data provided in this guide serve as a foundational resource for researchers aiming to harness the potential of these versatile molecular linkers.
References
An In-depth Technical Guide to the Stability and Storage of m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester), a critical reagent in bioconjugation and pharmaceutical development. Understanding the factors that affect its stability is paramount for ensuring the reproducibility of PEGylation processes and the quality of the final conjugate.
Chemical Structure and Properties
This compound is an amine-reactive PEGylation reagent. It consists of a methoxy-capped polyethylene glycol (m-PEG) chain linked to an N-hydroxysuccinimidyl (NHS) ester. The NHS ester allows for the efficient formation of stable amide bonds with primary amino groups on biomolecules such as proteins, peptides, and antibodies.
Key Properties:
-
Appearance: Typically a white to off-white solid.
-
Solubility: Soluble in water, chloroform, and dimethyl sulfoxide (DMSO).
-
Reactivity: The NHS ester group reacts with primary amines at a pH range of 7.0 to 9.0 to form a stable amide linkage.[1][2][3] The optimal pH for this reaction is generally between 8.3 and 8.5.
Stability and Degradation of this compound
The primary mechanism of degradation for this compound is the hydrolysis of the NHS ester group. This reaction is highly dependent on environmental conditions, particularly pH, temperature, and the presence of moisture.
Factors Influencing Stability:
-
pH: The rate of hydrolysis of the NHS ester is significantly influenced by pH. As the pH increases, the rate of hydrolysis accelerates, competing with the desired amidation reaction.
-
Temperature: Higher temperatures increase the rate of hydrolysis. Therefore, it is crucial to maintain low temperatures during storage and handling.
-
Moisture: m-PEG1-NHS esters are moisture-sensitive. Exposure to humidity can lead to the hydrolysis of the NHS ester, rendering the reagent inactive. It is recommended to store the reagent under desiccated conditions.
Quantitative Stability Data
The following tables summarize the available quantitative data on the stability of NHS esters. While data specific to this compound is limited, the provided information for other NHS esters serves as a valuable reference for understanding its stability profile.
Table 1: Hydrolysis Half-life of NHS Esters at Various pH Values (Room Temperature)
| NHS Ester Type | pH 8.0 | pH 8.5 | pH 9.0 |
| Porphyrin-NHS Ester (P3-NHS) | 210 min | 180 min | 125 min |
| Porphyrin-NHS Ester (P4-NHS) | 190 min | 130 min | 110 min |
| General NHS Esters | 4-5 hours (at pH 7.0, 0°C) | - | 9 min |
Data for Porphyrin-NHS esters from Siwawannapong et al. (2025). Data for general NHS esters from Nojima et al. (2009).
Table 2: Amidation Half-life of NHS Esters at Various pH Values (Room Temperature)
| NHS Ester Type | pH 8.0 | pH 8.5 | pH 9.0 |
| Porphyrin-NHS Ester (P3-NHS) | 80 min | 20 min | 10 min |
| Porphyrin-NHS Ester (P4-NHS) | 25 min | 10 min | 5 min |
Data from Siwawannapong et al. (2025).
Recommended Storage Conditions
To ensure the long-term stability and reactivity of this compound, the following storage conditions are recommended:
Table 3: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Additional Recommendations |
| Solid | -20°C | Long-term | Store under desiccation and inert gas. |
| In Solvent | -80°C | Up to 6 months | Use anhydrous solvents. Avoid repeated freeze-thaw cycles. |
| In Solvent | -20°C | Up to 1 month | Use anhydrous solvents. Avoid repeated freeze-thaw cycles. |
Note: For short-term transport (less than 2 weeks), shipping at ambient temperature is generally acceptable.
Visualizing Reaction and Degradation Pathways
The following diagrams illustrate the key chemical pathways involving this compound.
Caption: Reaction pathways of this compound.
Caption: Experimental workflow for a stability study.
Experimental Protocols for Stability Assessment
Detailed below are generalized protocols for key experiments to assess the stability of this compound.
A. HPLC Method for Purity and Degradation Analysis
This method allows for the separation and quantification of intact this compound from its hydrolysis products.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: UV absorbance at 260 nm (for the NHS leaving group) or a wavelength appropriate for the PEG-conjugate if applicable.
-
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMSO.
-
Dilute the stock solution in the desired aqueous buffer (e.g., phosphate, borate) at various pH values (e.g., 7.0, 8.0, 9.0).
-
Incubate the solutions at controlled temperatures (e.g., 4°C, 25°C, 37°C).
-
At specific time intervals, inject an aliquot of the sample into the HPLC system.
-
Monitor the decrease in the peak area of the intact this compound and the increase in the peak area of the hydrolysis product over time.
-
Calculate the degradation rate and half-life from the obtained data.
-
B. Spectrophotometric Assay for Hydrolysis Kinetics
This method relies on monitoring the release of N-hydroxysuccinimide (NHS), which absorbs light at 260 nm.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Procedure:
-
Prepare a solution of this compound in a non-amine containing buffer (e.g., 20 mM sodium phosphate buffer) at the desired pH.
-
Place the solution in a cuvette and maintain a constant temperature.
-
Continuously monitor the absorbance at 260 nm over time.
-
The increase in absorbance corresponds to the release of NHS upon hydrolysis.
-
The rate of hydrolysis can be determined from the initial rate of the absorbance increase.
-
C. ¹H NMR for Structural Integrity Assessment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to confirm the structure of the this compound and to detect degradation.
-
Instrumentation: NMR Spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure:
-
Dissolve a sample of the this compound in the appropriate deuterated solvent.
-
Acquire the ¹H NMR spectrum.
-
The characteristic peaks for the succinimidyl ring protons (around 2.84 ppm in CDCl₃) are indicative of the intact NHS ester.
-
Disappearance or reduction in the intensity of these peaks over time in stability studies indicates hydrolysis.
-
Conclusion
The stability of this compound is critical for its successful application in bioconjugation. By understanding the degradation pathways and the influence of pH, temperature, and moisture, researchers can implement appropriate storage and handling procedures to maintain the reagent's integrity and ensure the desired outcome of their PEGylation reactions. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this compound stability, enabling robust and reproducible scientific and developmental work.
References
An In-depth Technical Guide to the Hydrophilic Properties of m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrophilic properties of methoxy-polyethylene glycol-succinimidyl ester with a single PEG unit (m-PEG1-NHS ester). We will delve into its core characteristics, its impact on conjugated molecules, and the experimental protocols used to evaluate its hydrophilicity.
Introduction to this compound
This compound is a heterobifunctional crosslinking reagent used extensively in bioconjugation. It consists of three key components:
-
A methoxy (m-PEG) group, which provides a terminal cap, rendering the molecule monofunctional and preventing crosslinking.
-
A single polyethylene glycol (PEG) unit, which is the primary contributor to the molecule's hydrophilicity.[1][2]
-
An N-hydroxysuccinimide (NHS) ester , an amine-reactive functional group that enables the covalent attachment of the PEG spacer to proteins, peptides, and other molecules containing primary amines.[3][4]
The defining characteristic of this spacer is its hydrophilicity, which imparts several beneficial properties to the molecules it modifies. The hydrophilic PEG spacer enhances solubility in aqueous environments, a critical factor for many biological applications.[5]
Core Hydrophilic Properties and Quantitative Data
The hydrophilicity of this compound is derived from the ethylene glycol unit's ability to form hydrogen bonds with water molecules. While extensive quantitative data for the specific this compound is not always aggregated, we can summarize its known properties and those of similar short-chain PEG linkers.
| Property | Value/Description | Significance in Application | Source |
| Molecular Weight | ~245.23 g/mol | Affects stoichiometry calculations in conjugation reactions. | |
| Solubility | Soluble in water and aqueous buffers. Also soluble in organic solvents like DMSO and DMF. | High aqueous solubility is crucial for biological reactions and prevents aggregation of hydrophobic molecules. | |
| Calculated LogP | -1 | This negative value indicates a high degree of hydrophilicity, favoring partitioning into aqueous phases over organic phases. | |
| Reactive Group | NHS Ester | Reacts with primary amines (-NH2) at pH 7-9 to form stable amide bonds. |
Impact of the Hydrophilic Spacer on Conjugated Molecules
The conjugation of this compound, a process known as PEGylation, significantly alters the physicochemical properties of the target molecule. Even a short PEG chain can have a substantial impact.
-
Enhanced Solubility: PEG linkers are widely used to increase the water solubility of hydrophobic drugs and proteins, making them more suitable for intravenous administration.
-
Improved Stability: PEGylation can protect molecules from enzymatic degradation.
-
Reduced Immunogenicity: The hydrophilic PEG chain can mask epitopes on a protein surface, reducing the likelihood of an immune response.
-
Increased Bioavailability: By improving solubility and stability, PEGylation can lead to better distribution and reduced clearance of therapeutic molecules in biological systems.
-
Controlled Drug Release: In more complex systems, PEG linkers can be incorporated into designs for controlled and sustained drug release.
The diagram below illustrates the fundamental principle of how the this compound links to a protein and enhances its hydrophilicity.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the properties of this compound and its conjugates.
This protocol outlines the general procedure for conjugating an NHS-activated PEG reagent to a protein.
Materials:
-
Protein solution (1-10 mg/mL)
-
This compound
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0
-
Anhydrous organic solvent (e.g., DMSO or DMF)
-
Quenching buffer (e.g., Tris or glycine), 1M
-
Desalting column or dialysis equipment for purification
Procedure:
-
Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS). If the stock buffer contains primary amines like Tris, perform a buffer exchange using dialysis or a desalting column.
-
Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). The NHS-ester moiety readily hydrolyzes, so do not prepare stock solutions for long-term storage.
-
Calculate Molar Excess: Determine the desired molar ratio of PEG reagent to protein. A 20-fold molar excess is a common starting point for optimization.
-
Reaction: Add the calculated volume of the dissolved NHS ester solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching: (Optional) Stop the reaction by adding a quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Purification: Remove excess, unreacted reagent and byproducts using a desalting column, size-exclusion chromatography (SEC), or dialysis.
The workflow for this protocol is visualized below.
Determining the average number of PEG molecules attached per protein is crucial for characterization.
Method A: Mass Spectrometry (MALDI-TOF or ESI-MS)
-
Purification: Purify the PEGylated protein to remove all free PEG.
-
Analysis: Analyze the purified sample using MALDI-TOF or ESI-MS to obtain the molecular weight of the conjugate.
-
Calculation: Compare the molecular weight of the PEGylated protein to the unmodified protein. The mass difference corresponds to the total mass of the attached PEG.
-
Degree of PEGylation = (MW_conjugate - MW_protein) / MW_PEG
-
Method B: UV-Vis Spectroscopy
This method is indirect and relies on changes in the protein's absorbance or a chromophore on the PEG linker.
-
Measurement: Measure the absorbance of the PEGylated protein at 280 nm to determine the protein concentration using the Beer-Lambert law.
-
Quantification: If the PEG linker has a unique absorbance, measure it to estimate the PEG concentration.
-
Ratio Calculation: Calculate the PEG-to-protein ratio by comparing their respective concentrations, assuming their molecular weights are known.
Method C: ¹H NMR Spectroscopy
Proton NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of the PEG methylene protons to that of specific protein protons.
-
Sample Preparation: Lyophilize the purified conjugate and dissolve it in a suitable solvent (e.g., D₂O).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis: Identify the characteristic peak for the PEG methylene protons (-(CH₂CH₂O)-) and well-resolved peaks corresponding to the protein.
-
Calculation: The degree of PEGylation is calculated by comparing the integrated area of the PEG signal to the integrated area of a known number of protons from the protein.
Signaling Pathways and Cellular Interactions
The this compound itself is not part of a signaling pathway. However, its application in modifying therapeutics has a profound impact on how those molecules interact with cells and biological systems. The hydrophilic PEG spacer creates a "stealth" effect, reducing non-specific protein adsorption (opsonization) and subsequent clearance by the reticuloendothelial system (RES).
This enhanced hydrophilicity and steric hindrance improve the pharmacokinetic profile of a drug, allowing it to circulate longer and have a better chance of reaching its target site.
The diagram below illustrates this concept.
References
An In-depth Technical Guide to PROTAC Linkers with a Focus on m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in drug discovery, moving beyond traditional occupancy-driven pharmacology to an event-driven mechanism that leads to the degradation of target proteins.[1][2] These heterobifunctional molecules consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the cell's natural disposal machinery, the 26S proteasome.[2] This catalytic mode of action allows PROTACs to be effective at sub-stoichiometric concentrations, offering a significant advantage over traditional small molecule inhibitors.
The linker, once considered a simple spacer, is now recognized as a critical determinant of a PROTAC's overall success. Its composition, length, and attachment points profoundly influence the physicochemical properties, cell permeability, and the formation of a productive ternary complex (POI-PROTAC-E3 ligase).
The Role and Diversity of PROTAC Linkers
The linker's primary function is to tether the POI-binding and E3 ligase-binding ligands, but its impact extends far beyond this simple connection. The nature of the linker can influence:
-
Ternary Complex Formation and Stability: The linker's length and flexibility are crucial for achieving an optimal orientation of the POI and E3 ligase, which is necessary for efficient ubiquitination. A linker that is too short may cause steric clashes, preventing the formation of the ternary complex, while an excessively long linker might not effectively bring the two proteins together.
-
Physicochemical Properties: PROTACs are often large molecules that fall outside the typical parameters of Lipinski's "rule of five," making properties like solubility and cell permeability challenging. The linker's composition can be modified to improve these characteristics. For instance, incorporating hydrophilic moieties like polyethylene glycol (PEG) can enhance aqueous solubility.
-
Selectivity and Potency: The linker can contribute to the overall binding affinity and selectivity of the PROTAC by making additional contacts with the POI or the E3 ligase within the ternary complex.
Commonly used linker types in PROTAC design include:
-
Alkyl Chains: These provide flexibility but can increase lipophilicity, potentially impacting solubility and permeability.
-
Polyethylene Glycol (PEG) Chains: PEG linkers are hydrophilic and can improve solubility and pharmacokinetic properties. They offer a way to systematically vary linker length.
-
Rigid Linkers: Linkers containing alkynes or triazoles can pre-organize the PROTAC into a conformation favorable for ternary complex formation, though they can be more synthetically challenging.
Focus on m-PEG1-NHS Ester: A Versatile Building Block
This compound is a specific type of PROTAC linker characterized by a methoxy-terminated single polyethylene glycol unit and a reactive N-Hydroxysuccinimide (NHS) ester group.
-
'm' : Stands for methoxy (CH₃O-), which caps one end of the PEG chain, rendering it chemically inert at that position.
-
'PEG1' : Indicates a single unit of ethylene glycol (-O-CH₂-CH₂-), providing a short, flexible, and hydrophilic spacer.
-
'NHS ester' : This is a highly reactive functional group that readily couples with primary and secondary amines under mild conditions to form stable amide bonds.
The structure of this compound makes it a valuable tool for PROTAC synthesis. The NHS ester allows for the straightforward conjugation of the linker to a ligand (either for the POI or the E3 ligase) that possesses an available amine group. The methoxy-PEG end can then be further functionalized to connect to the other ligand, completing the PROTAC molecule.
Quantitative Data on PEG-based PROTAC Linkers
The length and composition of the linker significantly impact the efficacy of a PROTAC. The following table summarizes representative data from the literature, illustrating the effect of linker modifications on PROTAC performance.
| PROTAC Target | E3 Ligase | Linker Type | Key Finding | Reference |
| Estrogen Receptor α (ERα) | Von Hippel-Lindau (VHL) | 12-atom vs. 16-atom PEG | The 16-atom linker was significantly more potent in degrading ERα, despite similar binding affinities. | |
| Cereblon (CRBN) (homo-PROTAC) | Cereblon (CRBN) | Various length PEG linkers | An 8-atom long PEG linker was found to be optimal for the degradation of CRBN. | |
| TANK-binding kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | PEG linkers of varying lengths | Linkers shorter than 12 atoms showed no activity, while longer linkers exhibited robust degradation. | |
| Bromodomain-containing protein 4 (BRD4) | Von Hippel-Lindau (VHL) | Amide vs. Ester-containing linkers | An ester-containing PROTAC (compound 28) showed a 4-fold increase in degradation potency against BRD4 compared to its amide counterpart, attributed to improved cell permeability. |
Experimental Protocols
General Synthesis of a PROTAC using an NHS Ester Linker
The synthesis of PROTACs often involves a modular approach where the POI ligand, linker, and E3 ligase ligand are synthesized separately and then conjugated. The use of an NHS ester provides a reliable method for one of the coupling steps. A general, high-level protocol is outlined below. For detailed, step-by-step procedures, it is crucial to consult the supporting information of relevant publications.
A Direct-to-Biology (D2B) approach for rapid PROTAC synthesis has been developed, which streamlines the process and allows for high-throughput screening of linker variations. This method often utilizes NHS esters for amide bond formation.
Materials:
-
POI ligand with a suitable functional group for linker attachment (e.g., an amine or a carboxylic acid that can be converted to an amine).
-
E3 ligase ligand with a suitable functional group.
-
This compound or a similar functionalized linker.
-
Appropriate solvents (e.g., DMF, DMSO).
-
Coupling reagents (if synthesizing the linker-ligand conjugate from scratch).
-
Purification supplies (e.g., HPLC).
General Procedure:
-
Synthesis of Ligand-Linker Intermediate:
-
Dissolve the POI ligand (containing an amine) and this compound in an anhydrous aprotic solvent like DMF.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction at room temperature until completion (monitor by LC-MS).
-
Purify the resulting ligand-linker conjugate using preparative HPLC.
-
-
Coupling to the Second Ligand:
-
The free end of the PEG linker on the purified conjugate will have a functional group (e.g., a carboxylic acid) that can be activated for coupling with the second ligand (e.g., an E3 ligase ligand with an amine).
-
Activate the carboxylic acid using a coupling reagent like HATU or HBTU in the presence of a base.
-
Add the second ligand and allow the reaction to proceed.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Note on Solid-Phase Synthesis: For more complex PROTACs or for library synthesis, solid-phase synthesis can be a powerful tool. This involves anchoring one of the ligands to a solid support and sequentially adding the linker and the other ligand.
In Vitro Protein Degradation Assay (Western Blot)
Objective: To determine the concentration-dependent degradation of the target protein induced by the PROTAC.
Procedure:
-
Cell Culture and Treatment:
-
Plate cells expressing the target protein at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (and vehicle control) for a specified time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the DC₅₀ (the concentration at which 50% of the protein is degraded).
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
General PROTAC Synthesis Workflow
Caption: A representative workflow for the synthesis of a PROTAC molecule.
References
- 1. How PROTAC Degraders Work: Molecular Recognition and Design Principles | IRB Barcelona [irbbarcelona.org]
- 2. Targeted Protein Degradation: Elements of PROTAC Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chempep.com [chempep.com]
Methodological & Application
Application Notes and Protocols for m-PEG1-NHS Ester Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the covalent modification of proteins using methoxy polyethylene glycol-succinimidyl ester (m-PEG1-NHS ester). This process, known as PEGylation, is a widely utilized bioconjugation technique to enhance the therapeutic and biotechnological potential of proteins.
Introduction to Protein PEGylation
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein.[1][2] This modification can confer several advantageous properties to the protein, including:
-
Increased Serum Half-Life: The PEG chain increases the hydrodynamic radius of the protein, reducing its renal clearance rate and extending its circulation time in the body.[1][2]
-
Reduced Immunogenicity: The PEG moiety can mask immunogenic epitopes on the protein surface, leading to a decreased immune response.[3]
-
Enhanced Stability: PEGylation can protect proteins from proteolytic degradation, increasing their stability.
-
Improved Solubility: The hydrophilic nature of PEG can enhance the solubility of proteins that are prone to aggregation.
This compound is an amine-reactive reagent that specifically targets primary amino groups, such as the N-terminus of the polypeptide chain and the epsilon-amino group of lysine residues, to form a stable amide bond.
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound (moisture-sensitive, store at -20°C with desiccant)
-
Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0; 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Anhydrous, water-miscible organic solvent (e.g., Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF))
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., dialysis cassettes, size-exclusion chromatography (SEC) column)
Pre-Reaction Preparations
-
Buffer Exchange: If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free reaction buffer. This can be achieved by dialysis or using a desalting column.
-
Protein Concentration: Determine the concentration of the protein solution accurately. A typical concentration for the labeling reaction is 1-10 mg/mL.
-
Reagent Equilibration: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
This compound Labeling Protocol
-
Prepare Protein Solution: Dissolve the protein of interest in the chosen amine-free reaction buffer to the desired concentration (e.g., 1-10 mg/mL).
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.
-
Reaction Incubation: Add a calculated molar excess of the this compound solution to the protein solution. A common starting point is a 20-fold molar excess of the PEG reagent over the protein. The final concentration of the organic solvent in the reaction mixture should not exceed 10%.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. The optimal reaction time may need to be determined empirically.
-
Quench the Reaction (Optional but Recommended): To stop the reaction, add a quenching buffer to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
Purification of the PEGylated Protein
It is crucial to remove unreacted this compound and any byproducts from the PEGylated protein. Common purification methods include:
-
Dialysis: Effective for removing smaller molecules from the larger PEGylated protein.
-
Size-Exclusion Chromatography (SEC): Separates molecules based on their size, efficiently removing unreacted PEG reagent and smaller byproducts.
-
Ion-Exchange Chromatography (IEX): Can be used to separate PEGylated proteins from unreacted protein based on changes in surface charge.
-
Hydrophobic Interaction Chromatography (HIC): Another option for separating PEGylated species.
Characterization of the PEGylated Protein
The extent of PEGylation and the integrity of the final product should be assessed using various analytical techniques:
-
SDS-PAGE: A simple method to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Provides accurate molecular weight information to determine the number of PEG chains attached to the protein.
-
Size-Exclusion Chromatography (SEC): Can be used to assess the purity and aggregation state of the PEGylated protein.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic radius of the protein, which is expected to increase upon PEGylation.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the this compound protein labeling protocol.
| Parameter | Recommended Range | Notes |
| Reaction pH | 7.2 - 8.5 | Higher pH increases the reaction rate but also the rate of NHS ester hydrolysis. |
| Molar Excess of this compound to Protein | 10:1 to 50:1 | The optimal ratio depends on the protein and the desired degree of labeling. A 20-fold excess is a good starting point. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Temperature | 4°C to Room Temperature | Lower temperatures can be used for sensitive proteins to minimize degradation. |
| Reaction Time | 30 minutes to 2 hours | Longer incubation times may be required at lower temperatures or pH. |
| Organic Solvent Concentration | < 10% (v/v) | High concentrations of organic solvents can denature the protein. |
| Purification Method | Principle | Application |
| Dialysis | Size-based separation across a semi-permeable membrane. | Removal of unreacted PEG and small molecule byproducts. |
| Size-Exclusion Chromatography (SEC) | Separation based on hydrodynamic volume. | Removal of unreacted PEG and separation of different PEGylated species. |
| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Separation of unPEGylated, mono-PEGylated, and multi-PEGylated species. |
Visual Representations
Caption: Experimental workflow for this compound protein labeling.
Caption: Reaction mechanism of this compound with a protein's primary amine.
References
Application Notes and Protocols for m-PEG1-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to Antibody-Drug Conjugates and the Role of PEG Linkers
Antibody-Drug Conjugates (ADCs) are a class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule drug.[1] An ADC consists of three main components: a monoclonal antibody that targets a specific antigen on the surface of cancer cells, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[] This targeted delivery mechanism enhances the therapeutic window of the cytotoxic agent by delivering it directly to the tumor site, thereby minimizing systemic toxicity.[1]
The linker plays a crucial role in the stability, efficacy, and pharmacokinetic profile of an ADC.[] Polyethylene glycol (PEG) linkers are widely utilized in ADC development due to their unique properties.[] The inclusion of a PEG spacer can improve the hydrophilicity of the ADC, which is particularly important as many cytotoxic payloads are hydrophobic. This increased water solubility helps to prevent aggregation and improve the stability of the conjugate. Furthermore, PEGylation can extend the in-vivo circulation half-life of the ADC and reduce its immunogenicity, leading to improved pharmacokinetic properties.
The m-PEG1-NHS ester is a specific type of PEG linker. It features a methoxy-capped, single-unit polyethylene glycol chain and a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester is highly reactive towards primary amine groups, such as those found on the side chain of lysine residues and the N-terminus of polypeptide chains on an antibody. This reaction forms a stable and irreversible amide bond, covalently attaching the PEG linker to the antibody. While often used in the synthesis of non-cleavable ADCs, it's important to note that m-PEG1-NHS is a homobifunctional linker, meaning it has the same reactive group on one end. For ADC synthesis, it is typically part of a larger, heterobifunctional linker construct (e.g., Maleimide-PEG-NHS ester) that allows for separate conjugation to the antibody and the drug. This document will focus on the initial step of conjugating an amine-reactive PEG-NHS ester to an antibody.
Application Notes
Principle of Conjugation
The core of the conjugation process involves the reaction between the electrophilic NHS ester group of the this compound and the nucleophilic primary amine groups on the antibody. This reaction is most efficient at a neutral to slightly basic pH (pH 7-9). The primary amines on the antibody, predominantly from lysine residues, act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.
It is a straightforward and common method for protein modification. However, because monoclonal antibodies have numerous surface-exposed lysine residues, this conjugation strategy typically results in a heterogeneous mixture of ADC species with a varying number of conjugated linkers, known as the drug-to-antibody ratio (DAR).
Key Advantages of Using PEG-NHS Ester Linkers
-
Enhanced Solubility and Stability : The hydrophilic PEG chain improves the overall solubility of the ADC, mitigating aggregation issues often caused by hydrophobic drug payloads.
-
Improved Pharmacokinetics : PEGylation is a well-established method for extending the circulation half-life of therapeutic proteins by increasing their hydrodynamic size and shielding them from proteolytic degradation and renal clearance.
-
Reduced Immunogenicity : The PEG chain can mask potential immunogenic epitopes on the antibody or drug-linker, reducing the risk of an immune response.
-
Versatility : NHS esters are one of the most common reactive groups used in bioconjugation due to their high reactivity and the relative stability of the resulting amide bond.
Critical Considerations in ADC Development
-
Drug-to-Antibody Ratio (DAR) : The DAR is a critical quality attribute of an ADC as it directly impacts both efficacy and safety. A low DAR may result in reduced potency, while a high DAR can negatively affect pharmacokinetics, potentially leading to faster clearance and increased toxicity. Therefore, controlling and accurately measuring the DAR is essential.
-
Reaction Conditions : The conjugation reaction is sensitive to pH. While the reaction with amines is favored at a slightly basic pH, the hydrolysis of the NHS ester also increases at higher pH, which deactivates the linker. Therefore, the pH must be carefully controlled. Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they will compete with the antibody for reaction with the NHS ester.
-
Purity of Reagents : The this compound is moisture-sensitive and should be stored in a desiccated environment at -20°C. The reagent should be warmed to room temperature before opening to prevent moisture condensation, which can cause hydrolysis.
Experimental Protocols
Protocol 1: Antibody PEGylation using this compound
This protocol describes the general procedure for conjugating an this compound to a monoclonal antibody. The molar ratio of the linker to the antibody may need to be optimized to achieve the desired degree of labeling.
A. Materials Required
-
Monoclonal Antibody (mAb)
-
This compound
-
Conjugation Buffer: Phosphate-buffered Saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5. (Ensure the buffer is free of primary amines).
-
Quenching Buffer: 1 M Tris-HCl, pH 7.5.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes for purification.
-
Spectrophotometer (UV-Vis).
B. Antibody Preparation
If the antibody solution contains amine-containing buffers or stabilizers (like Tris, glycine, or BSA), they must be removed prior to conjugation.
-
Buffer exchange the antibody into the amine-free Conjugation Buffer. This can be achieved using a desalting column or dialysis according to the manufacturer's instructions.
-
Determine the concentration of the antibody solution using a spectrophotometer by measuring the absorbance at 280 nm (A280). Use the known extinction coefficient of the antibody for an accurate concentration measurement. Adjust the antibody concentration to a working range, typically 1-10 mg/mL.
C. This compound Preparation
The NHS ester is moisture-sensitive and hydrolyzes in aqueous solutions. Therefore, it must be dissolved immediately before use.
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Just before starting the conjugation reaction, prepare a stock solution of the this compound (e.g., 10 mM) in anhydrous DMSO or DMF.
D. Conjugation Reaction
-
Calculate the volume of the this compound stock solution needed to achieve the desired molar excess. A 20-fold molar excess is a common starting point for labeling an IgG at 1-10 mg/mL.
-
Calculation Example: For 1 mL of a 5 mg/mL antibody solution (assuming mAb MW = 150,000 g/mol ):
-
Moles of mAb = (0.005 g) / (150,000 g/mol ) = 3.33 x 10⁻⁸ mol
-
Moles of NHS ester for 20x excess = 20 * 3.33 x 10⁻⁸ mol = 6.66 x 10⁻⁷ mol
-
Volume of 10 mM NHS ester stock = (6.66 x 10⁻⁷ mol) / (0.01 mol/L) = 6.66 x 10⁻⁵ L = 66.6 µL
-
-
-
Add the calculated volume of the this compound stock solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (DMSO or DMF) should ideally be less than 10% of the total reaction volume.
-
Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
E. Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM Tris. The primary amine in Tris will react with and consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
F. Purification of the Conjugate
-
Remove the excess, unreacted this compound and the quenching reagent by using a desalting column or by dialysis against PBS. Follow the manufacturer's protocol for the chosen purification method.
-
Determine the concentration of the purified PEGylated antibody using A280.
-
The purified conjugate is now ready for characterization or for subsequent conjugation steps if a heterobifunctional linker was used.
Protocol 2: Characterization of the ADC - Determining the Drug-to-Antibody Ratio (DAR)
Accurate determination of the DAR is crucial. Several methods can be used, ranging from simple spectrophotometry to more complex mass spectrometry.
A. DAR Determination by UV-Vis Spectrophotometry
This method is relatively simple but provides an average DAR for the entire sample population. It requires that the drug has a distinct UV absorbance peak where the antibody has minimal or no absorbance.
-
Measure Extinction Coefficients: Determine the molar extinction coefficients (ε) for both the unconjugated antibody and the free drug at two wavelengths: 280 nm and the wavelength of maximum absorbance for the drug (λ_max).
-
Measure ADC Absorbance: Measure the absorbance of the purified ADC solution at both 280 nm and λ_max.
-
Calculate DAR: Use the following equations derived from the Beer-Lambert law to solve for the concentrations of the antibody (C_Ab) and the drug (C_Drug).
-
A₂₈₀(ADC) = ε₂₈₀(Ab) * C_Ab + ε₂₈₀(Drug) * C_Drug
-
Aλ_max(ADC) = ελ_max(Ab) * C_Ab + ελ_max(Drug) * C_Drug
Once C_Ab and C_Drug are determined, the average DAR can be calculated as:
-
DAR = C_Drug / C_Ab
-
B. Advanced Characterization Techniques
For a more detailed analysis of the ADC, including the distribution of different drug-loaded species, more advanced techniques are necessary.
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method for separating ADC species based on the number of conjugated drugs. The unconjugated antibody will elute first, followed by species with increasing DAR values. The relative peak areas can be used to calculate the average DAR and determine the distribution of different species.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most detailed information. It can be used to determine the precise mass of the intact ADC or its subunits (light and heavy chains after reduction), allowing for the unambiguous identification of different drug-loaded species and the calculation of a weighted average DAR.
Data Presentation
Table 1: Summary of Typical Reaction Conditions for Antibody PEGylation
| Parameter | Recommended Condition | Notes |
| Antibody Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
| Reaction Buffer | Phosphate-buffered saline (PBS), pH 7.2-7.5 | Must be free of primary amines (e.g., Tris, Glycine). |
| Linker:Antibody Molar Ratio | 5:1 to 50:1 | Start with a 20:1 ratio and optimize for desired DAR. |
| Reaction Temperature | Room Temperature or 4°C (on ice) | Lower temperatures can help control the reaction rate. |
| Reaction Time | 30 - 120 minutes | Longer times may not significantly increase conjugation. |
| Quenching Reagent | 50-100 mM Tris or Glycine | Stops the reaction by consuming excess NHS esters. |
Table 2: Comparison of Analytical Techniques for DAR Determination
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Absorbance Measurement | Average DAR | Simple, rapid, and accessible. | Provides only an average value; no information on distribution. Can be inaccurate if free drug is present. |
| Hydrophobic Interaction Chromatography (HIC) | Separation by Hydrophobicity | Average DAR and distribution of species (DAR 0, 2, 4, etc.) | Provides information on ADC heterogeneity. | Requires specialized columns and method development. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by Mass-to-Charge Ratio | Precise mass of each species, average DAR, and distribution | Highly accurate and detailed information. | Requires expensive instrumentation and complex data analysis. |
Visualizations
Caption: Experimental workflow for the synthesis and purification of an Antibody-Drug Conjugate.
Caption: Reaction of an antibody lysine residue with this compound to form a stable amide bond.
Caption: General mechanism of action for a non-cleavable Antibody-Drug Conjugate.
References
Application Notes and Protocols: A Step-by-Step Guide for Peptide PEGylation with m-PEG-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to molecules, is a widely utilized bioconjugation technique to enhance the therapeutic properties of peptides and proteins. This process can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can reduce renal clearance, prolong circulation half-life, and shield the peptide from proteolytic degradation.[1][2][3][4] Furthermore, PEGylation can decrease the immunogenicity of the therapeutic agent.[4]
This guide provides a detailed, step-by-step protocol for the PEGylation of peptides using methoxy PEG N-hydroxysuccinimidyl ester (m-PEG-NHS ester). m-PEG-NHS esters are amine-reactive reagents that form stable amide bonds with the primary amino groups present on the peptide, such as the N-terminal amine or the ε-amino group of lysine residues. The reaction is efficient under mild conditions, making it a popular choice for modifying sensitive biomolecules.
These application notes will cover the essential aspects of peptide PEGylation, from reagent preparation and reaction setup to the purification and characterization of the final PEGylated peptide conjugate.
Chemical Reaction
The fundamental reaction involves the nucleophilic attack of a primary amine from the peptide on the N-hydroxysuccinimidyl ester of the m-PEG, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct.
References
- 1. Characterization of PEGylated biopharmaceutical products by LC/MS and LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 3. Peptide PEGylation Services - Creative Peptides [creative-peptides.com]
- 4. pharmtech.com [pharmtech.com]
Optimizing Amine Reactions with m-PEG1-NHS Ester: A Guide to Buffer Selection and Protocol Design
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of optimal buffer systems for the reaction of methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester) with primary amines. The efficiency of this common bioconjugation technique, aimed at attaching a polyethylene glycol (PEG) chain to proteins, peptides, or other biomolecules, is critically dependent on the reaction conditions, particularly the pH and composition of the buffer. This document outlines the key considerations for buffer selection, details experimental protocols, and presents quantitative data to facilitate successful and reproducible PEGylation.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a widely used strategy in drug development and biotechnology to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. These enhancements can include increased solubility, prolonged circulation half-life, reduced immunogenicity, and improved stability. The N-hydroxysuccinimidyl (NHS) ester of PEG is one of the most common reagents for modifying primary amines, such as the ε-amino group of lysine residues and the N-terminus of proteins, forming a stable amide bond.
The reaction between an this compound and a primary amine is a nucleophilic acyl substitution. The success of this reaction is governed by a delicate balance between two competing processes: the desired aminolysis (reaction with the amine) and the undesired hydrolysis of the NHS ester by water. Both of these reactions are pH-dependent, making the selection of an appropriate buffer system paramount for maximizing the yield of the PEGylated product.
The Critical Role of pH in the Amine Reaction
The pH of the reaction buffer is the most critical factor influencing the outcome of the PEGylation reaction. It directly affects both the nucleophilicity of the target amine and the stability of the this compound.
-
Amine Reactivity: A primary amine must be in its unprotonated form (-NH2) to act as a nucleophile and react with the NHS ester. At acidic pH, the amine is protonated (-NH3+), rendering it non-reactive. As the pH increases above the pKa of the amine (typically around 8.5-10.5 for lysine residues in proteins), the concentration of the reactive, unprotonated amine increases, favoring the conjugation reaction.[1]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a reaction with water that cleaves the ester bond and renders the PEG reagent inactive. The rate of hydrolysis increases significantly with increasing pH.[2][3] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[2]
Therefore, the optimal pH for the reaction is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis. For most applications involving proteins and other biomolecules, a pH range of 7.2 to 8.5 is recommended, with an optimal pH often cited as 8.3-8.5.[4]
Buffer Selection for this compound Reactions
The choice of buffer is critical to maintain the desired pH and to avoid introducing competing nucleophiles. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), are generally incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the PEG reagent.
The following table summarizes recommended buffer systems for this compound amine reactions:
| Buffer System | Recommended pH Range for Reaction | Concentration (Typical) | Advantages | Disadvantages |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.5 | 0.1 M | Mimics physiological conditions, good for pH-sensitive proteins. | Slower reaction rates requiring longer incubation times. |
| Sodium Bicarbonate | 8.0 - 9.0 | 0.1 M | Efficient reaction at optimal pH. | pH can be sensitive to CO2 absorption from the air. |
| Sodium Borate | 8.0 - 9.0 | 50 mM | Stable pH in the optimal range. | Borate can interact with some biomolecules. |
| HEPES | 7.2 - 8.0 | 50 - 100 mM | Good buffering capacity in the physiological range. | Can be more expensive than other buffer components. |
Key Considerations for Buffer Preparation:
-
Always use freshly prepared buffers.
-
Ensure the buffer is free from any primary amine contaminants.
-
If the this compound is not readily soluble in the aqueous buffer, it can be first dissolved in a small amount of an anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the reaction mixture. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins.
Experimental Protocols
General Protocol for Protein PEGylation
This protocol provides a general guideline for the PEGylation of a protein with this compound. The optimal conditions, including the molar ratio of PEG reagent to protein, may need to be determined empirically for each specific system.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous DMSO or DMF
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, it must be exchanged into the Reaction Buffer via dialysis or a desalting column.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).
-
Reaction Initiation: Add a calculated molar excess of the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted this compound.
-
Purification: Remove the excess, unreacted PEG reagent and byproducts by a suitable method such as size-exclusion chromatography (desalting column) or dialysis against an appropriate storage buffer (e.g., PBS).
Protocol for Small-Scale Trial Reactions
To determine the optimal molar ratio of this compound to your molecule of interest, it is advisable to perform a series of small-scale trial reactions.
Procedure:
-
Set up a series of parallel reactions with varying molar ratios of this compound to the target molecule (e.g., 2:1, 5:1, 10:1, 20:1).
-
Follow the general protocol for the reaction and quenching steps.
-
Analyze the results of each reaction using an appropriate technique (e.g., SDS-PAGE for proteins, HPLC) to determine the extent of PEGylation and identify the optimal ratio for your desired outcome.
Visualizing the Process
To better understand the chemical and procedural aspects of this compound reactions, the following diagrams have been generated.
Caption: Reaction mechanism of this compound with a primary amine.
References
Application Notes and Protocols for Labeling Amine-Modified Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent labeling of oligonucleotides is a fundamental technique in molecular biology, diagnostics, and therapeutics. Amine-modified oligonucleotides offer a versatile platform for conjugation with a wide array of molecules, including fluorescent dyes, quenchers, and other reporter groups. This document provides detailed protocols for the efficient labeling of amine-modified oligonucleotides using N-hydroxysuccinimide (NHS) esters, along with methods for purification and characterization of the final product.
The primary reaction involves the nucleophilic attack of the primary amine on the NHS ester, forming a stable amide bond. The efficiency of this reaction is influenced by several factors, including pH, temperature, and the purity of the starting materials. Subsequent purification is crucial to remove unreacted dye and unlabeled oligonucleotides, ensuring high-quality conjugates for downstream applications.
Data Presentation
Table 1: Recommended Starting Conditions for Labeling Reaction
| Parameter | Recommended Condition | Notes |
| Oligonucleotide Concentration | 0.3 - 0.8 mM | Higher concentrations can improve reaction kinetics. |
| NHS Ester Molar Excess | 5-20 fold | A starting point of 10-fold excess is common; may require optimization depending on the dye and oligonucleotide.[1][2] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or 0.1 M Sodium Borate | Buffer should be free of primary amines (e.g., Tris).[3][4] |
| pH | 8.3 - 9.0 | Ensures the primary amine is deprotonated and nucleophilic.[1] |
| Reaction Temperature | Room Temperature (~25°C) | |
| Reaction Time | 2 - 4 hours | Overnight incubation is also possible and may be more convenient. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF | Prepare fresh before use as NHS esters are susceptible to hydrolysis. |
Table 2: Comparison of Purification Methods for Labeled Oligonucleotides
| Purification Method | Principle | Purity | Yield | Recommended Use |
| Desalting (Size Exclusion) | Size-based separation | Low | High | Removal of salts and small molecules (e.g., unconjugated dye). |
| Ethanol Precipitation | Differential solubility | Moderate | Moderate-High | Initial cleanup to remove the bulk of unreacted dye and salts. |
| Reverse-Phase HPLC (RP-HPLC) | Hydrophobicity | High (>85%) | Moderate | Purification of oligonucleotides up to ~50 bases; excellent for removing free dye. |
| Ion-Exchange HPLC (IE-HPLC) | Charge | High (80-90%) | Moderate | Best for unmodified oligonucleotides or those with significant secondary structure. |
| Polyacrylamide Gel Electrophoresis (PAGE) | Size and charge | Very High (>95%) | Low | Purification of long oligonucleotides or when the highest purity is required. |
Experimental Protocols
Protocol 1: Labeling of Amine-Modified Oligonucleotide with an NHS Ester
This protocol describes a general procedure for labeling an amine-modified oligonucleotide with a fluorescent dye NHS ester.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester of the desired label (e.g., fluorescent dye)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
0.1 M Sodium bicarbonate buffer (pH 9.0) or 0.1 M Sodium borate buffer (pH 8.5)
-
Nuclease-free water
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the 0.1 M sodium bicarbonate or sodium borate buffer to a final concentration of 0.5 mM. Ensure the oligonucleotide solution is free from any amine-containing buffers, such as Tris.
-
-
Prepare the NHS Ester Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL. This solution should be prepared immediately before use.
-
-
Labeling Reaction:
-
Add a 10-fold molar excess of the dissolved NHS ester to the oligonucleotide solution.
-
Vortex the reaction mixture gently to ensure thorough mixing.
-
Incubate the reaction for 2-4 hours at room temperature, protected from light. An overnight incubation is also acceptable.
-
Protocol 2: Purification of Labeled Oligonucleotide
Following the labeling reaction, it is essential to purify the conjugate to remove unreacted dye and any unlabeled oligonucleotides.
Method A: Ethanol Precipitation (for initial cleanup)
-
To the labeling reaction mixture, add 0.1 volumes of 3 M sodium acetate.
-
Add 3 volumes of cold absolute ethanol.
-
Mix thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 12,000 x g) for 30 minutes to pellet the oligonucleotide.
-
Carefully decant the supernatant.
-
Wash the pellet with 70% ethanol, being careful not to disturb the pellet.
-
Centrifuge again for 10 minutes, decant the supernatant, and air-dry the pellet.
-
Resuspend the purified labeled oligonucleotide in a suitable buffer or nuclease-free water.
Method B: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) (for high purity)
-
Equilibrate the RP-HPLC system with the appropriate mobile phases. A common system uses a gradient of acetonitrile in triethylammonium acetate (TEAA) buffer.
-
Inject the reaction mixture onto the column.
-
Run a gradient of increasing acetonitrile concentration to elute the components. The more hydrophobic, dye-labeled oligonucleotide will elute later than the unlabeled oligonucleotide.
-
Monitor the elution profile at 260 nm (for the oligonucleotide) and the absorbance maximum of the dye.
-
Collect the fractions corresponding to the labeled oligonucleotide.
-
Lyophilize the collected fractions to obtain the purified product.
Mandatory Visualization
Caption: Experimental workflow for labeling and purification.
Caption: NHS ester reaction with a primary amine.
Troubleshooting
Table 3: Troubleshooting Guide for Amine-Modified Oligonucleotide Labeling
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Labeling Efficiency | 1. Hydrolyzed NHS Ester: The reactive dye is sensitive to moisture. | 1. Use fresh, anhydrous DMSO or DMF. Allow the dye vial to warm to room temperature before opening. Store the dye desiccated and protected from light. |
| 2. Incorrect Reaction pH: The primary amine on the oligonucleotide is protonated and not nucleophilic at acidic pH. | 2. Ensure the reaction buffer pH is between 8.3 and 9.0. | |
| 3. Presence of Competing Amines: Buffers like Tris or residual ammonium salts from synthesis will compete for the NHS ester. | 3. Purify the amine-modified oligonucleotide before the labeling reaction to remove any amine-containing contaminants. | |
| 4. Insufficient Molar Excess of Dye: Not enough reactive dye to drive the reaction to completion. | 4. Increase the molar ratio of the NHS ester to the oligonucleotide. | |
| Poor Yield After Purification | 1. Loss of Product During Ethanol Precipitation: Incomplete precipitation or loss of the pellet. | 1. Ensure complete precipitation by using the correct salt concentration and incubation time/temperature. Be careful when decanting the supernatant. |
| 2. Co-elution of Labeled and Unlabeled Species: Poor separation during chromatography. | 2. Optimize the purification method. For RP-HPLC, adjust the gradient to improve separation. For gel filtration, use a resin with the appropriate size exclusion limit. | |
| Unexpected Spectroscopic Results | 1. Presence of Unreacted Dye After Purification: Incomplete removal of free dye. | 1. Repeat the purification step or use a more stringent method (e.g., switch from precipitation to HPLC). |
| 2. Degradation of the Dye: Fluorescent dyes can be sensitive to light. | 2. Protect the reaction and the purified product from light at all times. Store the labeled oligonucleotide appropriately. |
References
Application Notes and Protocols for m-PEG1-NHS Ester in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to m-PEG1-NHS Ester in PROTAC Development
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS)—to selectively degrade target proteins of interest (POIs).[1] A typical PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability.[2]
Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance the aqueous solubility of PROTACs.[3] The this compound is a short, hydrophilic linker featuring a terminal N-hydroxysuccinimide (NHS) ester. This functional group reacts efficiently and specifically with primary amines on a binding ligand to form a stable amide bond under mild conditions, making it a valuable tool for PROTAC synthesis.[4] This document provides detailed application notes and protocols for the use of this compound in the synthesis and evaluation of PROTACs.
Core Concepts and Workflow
The synthesis of a PROTAC using this compound typically follows a modular and convergent approach. One of the binding ligands (either for the POI or the E3 ligase) containing a primary amine is reacted with the this compound. The resulting intermediate is then coupled to the second ligand.
Below is a diagram illustrating the general experimental workflow for the development of a PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the coupling of an amine-containing ligand with this compound and subsequent reaction with a second ligand to form the final PROTAC. This is a representative protocol and may require optimization for specific substrates.
Materials:
-
Amine-containing ligand (e.g., E3 ligase ligand with a primary amine)
-
This compound
-
Second ligand with a suitable functional group for coupling (e.g., a carboxylic acid)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
-
Coupling agents for the second reaction (e.g., HATU, HOBt/HBTU)
-
Reaction vessel and magnetic stirrer
-
Standard laboratory glassware for organic synthesis
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
Step 1: Reaction of Amine-Containing Ligand with this compound
-
In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing ligand (1.0 eq) in anhydrous DMF or DMSO.
-
Add a base such as DIPEA (2.0-3.0 eq) to the solution.
-
In a separate vial, dissolve this compound (1.1 - 1.5 eq) in a minimal amount of anhydrous DMF or DMSO.
-
Slowly add the this compound solution to the reaction mixture containing the amine ligand.
-
Stir the reaction mixture at room temperature for 3-24 hours. The reaction progress can be monitored by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture can be used directly in the next step or subjected to a work-up procedure. For work-up, the mixture can be diluted with an appropriate organic solvent (e.g., ethyl acetate) and washed with brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
Step 2: Coupling with the Second Ligand
-
If the second ligand contains a carboxylic acid, dissolve it (1.0 eq) in anhydrous DMF.
-
Add a coupling agent such as HATU (1.2 eq) and a base like DIPEA (3.0 eq) to the carboxylic acid solution and stir for 15-30 minutes at room temperature to pre-activate the acid.
-
Add the solution of the ligand-PEG1 intermediate from Step 1 to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, perform an aqueous work-up as described in Step 1.
-
The crude PROTAC is then purified by preparative High-Performance Liquid Chromatography (HPLC) to yield the final product.
Step 3: Characterization
-
Confirm the identity and purity of the final PROTAC using analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Evaluation of PROTAC-Mediated Protein Degradation
This protocol outlines the procedure to assess the ability of the newly synthesized PROTAC to induce the degradation of the target protein in a cell-based assay.
Materials:
-
Cancer cell line expressing the target protein (e.g., MCF-7 for ERα, LNCaP for AR, or a cell line expressing BRD4)
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
DMSO (for stock solution preparation)
-
Proteasome inhibitor (e.g., MG132) as a negative control
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Seed the cells in 6-well plates at an appropriate density and allow them to adhere overnight.
-
PROTAC Treatment: Prepare a stock solution of the PROTAC in DMSO. Dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., a dose-response from 1 nM to 10 µM). Treat the cells with the different concentrations of the PROTAC for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO) and a negative control (co-treatment with the PROTAC and a proteasome inhibitor like MG132).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC₅₀ (concentration for 50% degradation) can be determined by plotting the degradation percentage against the PROTAC concentration.
Data Presentation
Quantitative data from PROTAC synthesis and evaluation should be presented in a clear and organized manner.
Table 1: Synthesis and Characterization of a Hypothetical BRD4-Targeting PROTAC using this compound
| Compound ID | Synthetic Yield (%) | Purity (HPLC, %) | HRMS (m/z) [M+H]⁺ | ¹H NMR |
| PROTAC-PEG1-BRD4 | 35 | >98 | Calculated: xxx.xxxx, Found: xxx.xxxx | Conforms to structure |
Table 2: Biological Activity of PROTAC-PEG1-BRD4 in MV4;11 Cells
| Compound ID | Target Protein | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Time Point (h) |
| PROTAC-PEG1-BRD4 | BRD4 | MV4;11 | 50 | >90 | 18 |
| JQ1 (inhibitor control) | BRD4 | MV4;11 | No degradation | N/A | 18 |
| PROTAC-PEG1-BRD4 + MG132 | BRD4 | MV4;11 | Degradation blocked | N/A | 18 |
Signaling Pathway and Mechanism of Action
PROTACs function by inducing the ubiquitination and subsequent proteasomal degradation of a target protein. The following diagram illustrates this process.
As an example, a PROTAC targeting Bromodomain-containing protein 4 (BRD4), a transcriptional co-activator implicated in cancer, would lead to its degradation. This prevents BRD4 from binding to acetylated histones and regulating the transcription of oncogenes like c-MYC, thereby inhibiting cancer cell proliferation.
Conclusion
The this compound is a versatile and valuable building block for the synthesis of PROTACs. Its hydrophilic nature can improve the solubility of the final PROTAC, and the reactive NHS ester allows for a straightforward and efficient coupling to amine-containing ligands. By following the detailed protocols and considering the principles outlined in these application notes, researchers can effectively utilize this compound to construct novel PROTACs for targeted protein degradation and accelerate their drug discovery efforts.
References
- 1. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Physicochemical Property Determinants of Oral Absorption for PROTAC Protein Degraders - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for m-PEG1-NHS Ester Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the reaction conditions for the conjugation of m-PEG1-NHS ester to primary amine-containing molecules. The efficiency of this bioconjugation reaction is critically dependent on reaction parameters, primarily pH and temperature.
Introduction to this compound Chemistry
Methoxypolyethylene glycol-N-hydroxysuccinimidyl ester (m-PEG-NHS) is a widely utilized reagent for the covalent modification of proteins, peptides, and other biomolecules. This process, often referred to as PEGylation, can enhance the therapeutic properties of biomolecules by increasing their solubility, stability, and circulation half-life, while reducing immunogenicity. The N-hydroxysuccinimide (NHS) ester functional group specifically reacts with primary amines, such as the ε-amino group of lysine residues and the N-terminus of polypeptides, to form a stable amide bond.
The success of the conjugation is governed by a delicate balance between the nucleophilicity of the target amine and the hydrolytic stability of the NHS ester, both of which are significantly influenced by the reaction pH and temperature.
The Critical Role of pH
The pH of the reaction buffer is a crucial parameter in NHS ester coupling reactions as it dictates the equilibrium between two competing processes:
-
Amine Reactivity : The reactive species for conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile.[1] At a pH below the pKa of the amine (for lysine side chains, the pKa is typically around 10.5), the amine group is predominantly in its protonated form (-NH3+) and is non-nucleophilic, leading to a significant decrease in the reaction rate.[1] As the pH increases, the concentration of the deprotonated, reactive amine increases, favoring the coupling reaction.[1]
-
NHS Ester Hydrolysis : NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][2]
Therefore, the optimal pH for NHS ester coupling is a compromise that maximizes the concentration of the reactive amine while minimizing the rate of NHS ester hydrolysis. The optimal pH range for the reaction of NHS esters with amines is generally between 8.3 and 8.5. A broader functional range is often cited as pH 7.2 to 9.
The Influence of Temperature
The reaction temperature affects the rates of both the desired conjugation reaction and the competing hydrolysis of the NHS ester.
-
Lower Temperatures (4°C or on ice) : Performing the reaction at a lower temperature slows down both the conjugation and hydrolysis rates. This can be advantageous for several reasons:
-
It minimizes the hydrolysis of the NHS ester, which is particularly important for dilute protein solutions or when long incubation times are required (e.g., overnight).
-
It can be beneficial for temperature-sensitive proteins to maintain their structural integrity.
-
-
Room Temperature (20-25°C) : Reactions at room temperature are significantly faster, typically reaching completion within 30 minutes to 4 hours. This is often a convenient and effective condition for many applications.
The choice of temperature is a balance between reaction efficiency, convenience, and the stability of the biomolecule being modified.
Data Summary
The following tables summarize the key quantitative parameters for the this compound reaction.
Table 1: Effect of pH on NHS Ester Reaction
| pH Range | Amine Reactivity | NHS Ester Hydrolysis Rate | Overall Reaction Efficiency |
| < 7.0 | Low (amines are protonated) | Low | Very Low |
| 7.2 - 8.0 | Moderate | Moderate | Good |
| 8.3 - 8.5 | High | Manageable | Optimal |
| > 9.0 | High | High | Decreased due to rapid hydrolysis |
Table 2: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4 - 5 hours |
| 8.6 | 4 | 10 minutes |
Table 3: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 8.3 - 8.5 | A compromise for optimal amine reactivity and minimal hydrolysis. |
| Temperature | 4°C to 25°C (Room Temperature) | 4°C for overnight reactions; RT for 0.5-4 hour reactions. |
| Buffer | Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Borate) | Buffers containing primary amines like Tris will compete with the target molecule. |
| Molar Excess of this compound | 5 to 20-fold | The optimal ratio should be determined empirically for each specific application. |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can improve reaction efficiency. |
Experimental Protocols
General Protocol for Protein Labeling with this compound
This protocol provides a general procedure for the conjugation of this compound to a protein.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0 or 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution : Dissolve the protein in the chosen reaction buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
Prepare the this compound Solution : Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL).
-
Reaction : Add the calculated amount of the dissolved this compound to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.
-
Incubation : Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal incubation time may vary depending on the specific reactants.
-
Quenching : Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification : Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).
Protocol for Optimizing the Molar Ratio of this compound to Protein
To determine the optimal degree of labeling, it is advisable to perform small-scale trial reactions with varying molar ratios.
Procedure:
-
Set up a series of parallel reactions with varying molar ratios of this compound to protein (e.g., 2:1, 5:1, 10:1, 20:1).
-
Follow the general labeling protocol (Section 5.1) for each reaction.
-
After purification, analyze the degree of PEGylation for each sample using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.
-
Select the molar ratio that provides the desired level of modification without compromising the protein's activity or leading to precipitation.
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
Caption: Interplay of pH and temperature on this compound reaction efficiency.
References
Application Notes and Protocols for the Purification of PEGylated Proteins after m-PEG¹-NHS Ester Reaction
Audience: Researchers, scientists, and drug development professionals.
Introduction
PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used biopharmaceutical strategy to improve the therapeutic properties of proteins. This modification can enhance protein stability, increase serum half-life, reduce immunogenicity, and improve solubility.[1][2] The reaction of a methoxy PEG-NHS ester (m-PEG¹-NHS) with a protein primarily targets the primary amino groups of lysine residues and the N-terminal α-amino group, forming a stable amide bond.[][4]
However, the PEGylation reaction mixture is a heterogeneous combination of the desired mono-PEGylated protein, unreacted native protein, excess PEG reagent, and potentially di- or multi-PEGylated species and positional isomers.[5] Therefore, a robust purification strategy is essential to isolate the desired PEGylated protein with high purity for therapeutic applications. This document provides detailed application notes and protocols for the purification of PEGylated proteins using common chromatographic techniques: Size-Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).
General Workflow for PEGylation and Purification
The overall process from the PEGylation reaction to the purified product involves several key steps. The following diagram illustrates a typical workflow.
Caption: General workflow from protein PEGylation to purification and analysis.
Experimental Protocols
General m-PEG¹-NHS Ester Reaction Protocol
This protocol provides a general procedure for the PEGylation of a protein using an m-PEG¹-NHS ester. The molar ratio of PEG to protein may need to be optimized for the specific protein and desired degree of PEGylation.
Materials:
-
Protein of interest
-
m-PEG¹-NHS Ester
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5 (Amine-free buffer is critical)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Dialysis tubing or desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein solution contains primary amines (e.g., Tris buffer), exchange it with the reaction buffer using dialysis or a desalting column.
-
PEG-NHS Ester Preparation: Immediately before use, dissolve the m-PEG¹-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution. The NHS-ester is moisture-sensitive and hydrolyzes in aqueous solutions.
-
PEGylation Reaction: Add a calculated amount of the m-PEG¹-NHS ester stock solution to the protein solution to achieve the desired molar excess (e.g., 5:1, 10:1, or 20:1 PEG:protein). Gently mix and incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Removal of Excess PEG: Remove the unreacted PEG reagent by dialysis against the purification loading buffer or by using a desalting column.
Purification Protocol 1: Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. PEGylation increases the size of the protein, causing the PEGylated protein to elute earlier than the smaller, unreacted native protein.
Materials:
-
SEC Column (e.g., Superdex 200, Sephacryl S-200)
-
Chromatography System (e.g., FPLC or HPLC)
-
Mobile Phase/Elution Buffer: 150 mM Sodium Phosphate, pH 7.0
-
0.22 µm filter
Procedure:
-
System Preparation: Equilibrate the SEC column with at least two column volumes of the filtered and degassed mobile phase.
-
Sample Preparation: Centrifuge the quenched reaction mixture at 10,000 x g for 15 minutes to remove any precipitates. Filter the supernatant through a 0.22 µm filter.
-
Sample Injection: Inject the clarified sample onto the equilibrated column. The injection volume should not exceed 2-5% of the total column volume for optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions and monitor the elution profile using UV absorbance at 280 nm.
-
Analysis: Analyze the collected fractions using SDS-PAGE and/or analytical SEC-HPLC to identify the fractions containing the purified PEGylated protein.
Purification Protocol 2: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The attachment of neutral PEG chains shields the positive charges of lysine residues, leading to a change in the protein's overall charge and allowing for separation from the native protein. This technique can also separate species with different degrees of PEGylation and positional isomers.
Materials:
-
Cation-Exchange (e.g., SP Sepharose) or Anion-Exchange (e.g., Q Sepharose) Column
-
Chromatography System
-
Binding Buffer (Buffer A): e.g., 20 mM MES, pH 6.0 for cation exchange
-
Elution Buffer (Buffer B): e.g., 20 mM MES, 1 M NaCl, pH 6.0 for cation exchange
-
0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the IEX column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Ensure the quenched reaction mixture is in a low salt buffer, ideally the Binding Buffer, by dialysis or using a desalting column. Centrifuge and filter the sample as described for SEC.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer until the UV absorbance at 280 nm returns to baseline to remove unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20 column volumes). The PEGylated protein is expected to elute at a lower salt concentration than the native protein in cation exchange chromatography.
-
Fraction Collection and Analysis: Collect fractions throughout the gradient elution and analyze them by SDS-PAGE and/or analytical IEX-HPLC to identify the pure PEGylated protein fractions.
Purification Protocol 3: Hydrophobic Interaction Chromatography (HIC)
HIC separates proteins based on their surface hydrophobicity. PEGylation can alter the hydrophobicity of a protein, allowing for separation from the native form. This method is often used as an orthogonal purification step to IEX or SEC.
Materials:
-
HIC Column (e.g., Phenyl Sepharose, Butyl Sepharose)
-
Chromatography System
-
Binding Buffer (Buffer A): e.g., 50 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0
-
Elution Buffer (Buffer B): e.g., 50 mM sodium phosphate, pH 7.0
-
0.22 µm filter
Procedure:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes of Binding Buffer.
-
Sample Preparation: Add ammonium sulfate to the quenched and desalted reaction mixture to a final concentration that matches the Binding Buffer. Centrifuge and filter the sample.
-
Sample Loading: Load the prepared sample onto the column.
-
Wash: Wash the column with Binding Buffer to remove unbound molecules.
-
Elution: Elute the bound proteins using a decreasing salt gradient (e.g., 0-100% Buffer B over 20 column volumes).
-
Fraction Collection and Analysis: Collect fractions and analyze by SDS-PAGE and analytical HIC-HPLC to identify the fractions containing the purified PEGylated protein.
Data Presentation and Comparison of Techniques
The choice of purification technique depends on the specific properties of the protein and the PEG chain. The following tables summarize representative quantitative data for the purification of a model PEGylated protein.
Table 1: Comparison of Purification Techniques for Mono-PEGylated Lysozyme
| Purification Technique | Purity of Mono-PEGylated Fraction (%) | Recovery of Mono-PEGylated Protein (%) | Key Separation Principle |
| Size-Exclusion Chromatography (SEC) | >95% | ~80% | Hydrodynamic Radius |
| Ion-Exchange Chromatography (IEX) | >98% | ~85% | Surface Charge |
| Hydrophobic Interaction Chromatography (HIC) | >90% | ~75% | Surface Hydrophobicity |
Note: Values are representative and can vary depending on the specific protein, PEG size, and experimental conditions.
Table 2: Typical Elution Characteristics of Species in the PEGylation Reaction Mixture
| Species | Elution in SEC | Elution in Cation-Exchange IEX | Elution in HIC |
| Multi-PEGylated Protein | Earliest | Earliest (lowest salt) | Varies |
| Mono-PEGylated Protein | Intermediate | Intermediate | Varies |
| Native Protein | Late | Latest (highest salt) | Varies |
| Unreacted PEG | Latest | Does not bind | Does not bind |
Characterization of Purified PEGylated Protein
After purification, it is crucial to characterize the PEGylated protein to determine its purity, degree of PEGylation, and structural integrity.
Common Characterization Techniques:
-
SDS-PAGE: To visualize the increase in molecular weight and assess purity.
-
SEC-HPLC: To determine the percentage of monomer, aggregate, and fragment.
-
IEX-HPLC: To resolve different PEGylated species and positional isomers.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight and determine the precise number of attached PEG molecules.
-
Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary and tertiary structure of the protein after PEGylation.
Logical Relationship of Purification Strategies
Often, a single chromatographic step is insufficient to achieve the desired purity. A multi-step purification strategy is commonly employed, using orthogonal techniques to remove different impurities.
Caption: Multi-step purification strategies for PEGylated proteins.
By following these detailed protocols and considering the comparative data, researchers can develop an effective purification strategy to obtain high-purity PEGylated proteins for further research and development.
References
Application Notes and Protocols for Creating Stable Amide Bonds with m-PEG1-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxysuccinimide (NHS) esters are widely used reagents in bioconjugation for their ability to efficiently react with primary amines to form stable amide bonds.[1][2] This document provides detailed application notes and protocols for the use of methoxy-polyethylene glycol-NHS ester (m-PEG1-NHS ester), a specific amine-reactive PEGylation reagent.[3][4] PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a common strategy to improve the solubility, stability, and pharmacokinetic properties of proteins, peptides, and other therapeutic molecules.[5] The this compound specifically facilitates the covalent attachment of a single PEG unit via a stable amide linkage.
The reaction between an this compound and a primary amine, typically found on the N-terminus of proteins or the side chain of lysine residues, proceeds via nucleophilic attack of the deprotonated amine on the NHS ester. This reaction results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. The reaction is most efficient at a neutral to slightly basic pH, typically between 7.2 and 8.5.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Methoxy(polyethylene glycol) N-succinimidyl ester | |
| Molecular Weight | 201.2 g/mol | |
| Reactivity | Primary amines (-NH₂) | |
| Resulting Linkage | Stable amide bond | |
| Optimal pH Range | 7.2 - 9.0 | |
| Recommended pH | 8.3 - 8.5 | |
| Solubility | Soluble in organic solvents (DMSO, DMF) and can be diluted in aqueous buffers. | |
| Storage | Store at -20°C with desiccant; moisture-sensitive. |
Reaction Parameters and Stability
The efficiency of the conjugation reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. A critical competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency.
| Parameter | Recommended Condition | Notes | Reference |
| pH | 7.2 - 8.5 | The rate of aminolysis is favorable, while minimizing hydrolysis. The half-life of NHS esters decreases significantly at higher pH. | |
| Temperature | Room temperature (20-25°C) or 4°C | Room temperature reactions are faster (30-60 minutes), while 4°C reactions are slower (2-4 hours) but may be preferable for sensitive proteins. | |
| Molar Excess of this compound | 10- to 50-fold molar excess over the amine-containing molecule. | The optimal ratio should be determined empirically for each specific application. | |
| Buffer Composition | Amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate, or borate buffers. | Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for reaction with the NHS ester and should be avoided. |
NHS Ester Stability in Aqueous Solution
| pH | Half-life at 0°C |
| 7.0 | 4-5 hours |
| 8.6 | 10 minutes |
Visualizing the Chemistry and Workflow
Reaction of this compound with a Primary Amine
Caption: Chemical reaction of this compound with a primary amine.
Experimental Workflow for Protein PEGylation
Caption: General workflow for protein PEGylation with this compound.
Experimental Protocols
Protocol 1: General Procedure for Protein PEGylation
This protocol outlines a general method for labeling a protein with this compound.
Materials:
-
Protein of interest
-
This compound
-
Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Quenching Buffer: 1 M Tris-HCl or 1 M glycine, pH 7.4.
-
Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes.
Procedure:
-
Prepare the Protein Solution: Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free from any primary amines.
-
Prepare the this compound Solution: Immediately before use, dissolve the required amount of this compound in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
-
Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution while gently stirring. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.
-
Incubate: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purify the Conjugate: Remove unreacted this compound and the NHS byproduct by size-exclusion chromatography or dialysis.
-
Characterize the Conjugate: Analyze the PEGylated protein using appropriate techniques such as SDS-PAGE (to observe the increase in molecular weight), mass spectrometry, or NMR spectroscopy to confirm conjugation and determine the degree of labeling.
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol provides a method for conjugating this compound to an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
This compound
-
Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Purification method (e.g., ethanol precipitation or HPLC).
Procedure:
-
Prepare the Oligonucleotide Solution: Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3 to 0.8 mM.
-
Prepare the this compound Solution: Immediately before use, dissolve a 5- to 10-fold molar excess of this compound in a small volume of anhydrous DMSO.
-
Perform the Conjugation Reaction: Add the this compound solution to the oligonucleotide solution.
-
Incubate: Allow the reaction to proceed for a short time (e.g., 30-60 minutes) at room temperature.
-
Purify the Conjugate: Purify the PEGylated oligonucleotide to remove excess reagent and byproducts using a suitable method like ethanol precipitation or reverse-phase HPLC.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Hydrolysis of NHS ester: Reagent was exposed to moisture or the reaction pH was too high. | Store this compound under dessicated conditions. Prepare the reagent solution immediately before use. Optimize the reaction pH within the 7.2-8.5 range. |
| Presence of competing amines: The reaction buffer contained primary amines (e.g., Tris, glycine). | Use an amine-free buffer for the conjugation reaction. If necessary, perform a buffer exchange of the protein sample before the reaction. | |
| Insufficient molar excess of PEG reagent: The ratio of this compound to the target molecule was too low. | Increase the molar excess of the this compound. The optimal ratio should be determined empirically. | |
| Protein Precipitation | High concentration of organic solvent: The volume of DMSO or DMF added exceeded 10% of the final reaction volume. | Keep the volume of the organic solvent used to dissolve the this compound to a minimum. |
| Multiple PEGylation Sites | High molar excess of PEG reagent: A large excess of the PEGylating agent can lead to multiple PEG chains attaching to a single protein molecule. | Reduce the molar excess of the this compound to favor single conjugation. |
Conclusion
The use of this compound provides a straightforward and effective method for the PEGylation of proteins, peptides, and other amine-containing molecules. By carefully controlling the reaction conditions, particularly pH and reagent concentrations, researchers can achieve efficient and specific conjugation, resulting in stable amide bonds. The protocols and information provided in this document serve as a guide for developing and optimizing PEGylation strategies in research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Preventing Aggregation During Protein PEGylation
Welcome to the technical support center for protein PEGylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent protein aggregation during the PEGylation process.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation during PEGylation?
Protein aggregation during PEGylation can stem from several factors:
-
Intermolecular Cross-linking: Bifunctional PEG reagents can link multiple protein molecules together, leading to the formation of large aggregates.[1]
-
High Protein Concentration: Increased proximity of protein molecules at high concentrations enhances the likelihood of intermolecular interactions and aggregation.[1]
-
Suboptimal Reaction Conditions: Factors such as pH, temperature, and buffer composition can affect protein stability. Deviations from optimal conditions can expose hydrophobic regions of the protein, promoting aggregation.[1]
-
PEG-Protein Interactions: While PEG is generally a stabilizer, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that lead to aggregation. The length of the PEG chain can influence these interactions.[1]
-
Poor Reagent Quality: Impurities or a high percentage of diol in a monofunctional PEG reagent can cause unintended cross-linking.[1]
Q2: How can I detect and quantify protein aggregation?
Several analytical techniques are available to monitor and quantify protein aggregation:
-
Size Exclusion Chromatography (SEC): This technique separates molecules based on their size. Aggregates will elute earlier than the monomeric PEGylated protein.
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can effectively detect the presence of larger aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, SDS-PAGE can reveal high-molecular-weight species corresponding to cross-linked protein aggregates.
-
Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.
-
Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.
Q3: What role does the PEG-to-protein molar ratio play in aggregation?
The molar ratio of PEG to protein is a critical parameter. A high molar excess of PEG can sometimes lead to an increased risk of aggregation, especially with bifunctional PEGs. It is crucial to optimize this ratio to favor intramolecular modification over intermolecular cross-linking. Screening different molar excess ratios (e.g., 1:1, 5:1, 10:1, 20:1) is recommended to find the optimal condition that minimizes aggregation while achieving the desired degree of PEGylation.
Q4: How does temperature affect protein aggregation during PEGylation?
Temperature can significantly influence the reaction rate and protein stability. Higher temperatures can accelerate the PEGylation reaction but may also promote protein denaturation and aggregation. Performing the reaction at a lower temperature, such as 4°C, can slow down the reaction rate, which may favor controlled, single-site PEGylation and reduce the formation of aggregates. However, the optimal temperature is protein-dependent, and screening different temperatures (e.g., 4°C and room temperature) is advisable.
Q5: Can the choice of buffer and pH prevent aggregation?
Yes, the buffer composition and pH are critical for maintaining protein stability and solubility during PEGylation. It is essential to work at a pH where the protein is stable and soluble. Screening a range of pH values around the protein's isoelectric point (pI) and its optimal stability pH is recommended. Additionally, certain buffer components can act as stabilizing agents.
Troubleshooting Guide
Problem: I am observing significant precipitation/aggregation during my protein PEGylation reaction.
This step-by-step guide will help you troubleshoot and mitigate protein aggregation.
Caption: A stepwise workflow for troubleshooting protein aggregation during PEGylation.
Step 1: Optimize Reaction Conditions
Systematically evaluate and optimize the reaction conditions through small-scale screening experiments.
-
Protein Concentration: Test a range of concentrations (e.g., 0.5, 1, 2, 5 mg/mL).
-
PEG:Protein Molar Ratio: Evaluate different molar excesses of PEG (e.g., 1:1, 5:1, 10:1, 20:1).
-
pH: Screen a range of pH values around the protein's optimal stability pH (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Temperature: Conduct the reaction at different temperatures (e.g., 4°C, room temperature).
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Protein Conc. | 1 mg/mL | 2 mg/mL | 5 mg/mL | 1 mg/mL |
| PEG:Protein Ratio | 5:1 | 5:1 | 5:1 | 10:1 |
| pH | 7.4 | 7.4 | 7.4 | 7.4 |
| Temperature | 4°C | 4°C | 4°C | 4°C |
| An example screening matrix for optimizing PEGylation conditions. |
Step 2: Incorporate Stabilizing Excipients
If optimizing the primary reaction conditions is insufficient, add stabilizing excipients to the reaction buffer.
| Excipient | Recommended Concentration | Mechanism of Action |
| Sugars (e.g., Sucrose, Trehalose) | 5-10% (w/v) | Preferential exclusion, increases protein stability. |
| Polyols (e.g., Sorbitol, Glycerol) | 5-10% (w/v) | Act as protein stabilizers. |
| Amino Acids (e.g., Arginine, Glycine) | 50-100 mM | Suppresses non-specific protein-protein interactions. |
| Surfactants (e.g., Polysorbate 20/80) | 0.01-0.05% (v/v) | Reduces surface tension and prevents surface-induced aggregation. |
Step 3: Modify the PEG Addition Strategy
A slower, more controlled reaction can favor intramolecular modification over intermolecular cross-linking.
-
Lower the Temperature: Performing the reaction at 4°C will slow down the reaction rate.
-
Stepwise Addition of PEG: Instead of adding the entire volume of activated PEG at once, add it in smaller aliquots over a period of time.
Step 4: Consider Alternative PEGylation Strategies
If aggregation remains a persistent issue, it may be necessary to consider alternative strategies.
-
Use Monofunctional PEG: If you are using a bifunctional PEG, switching to a monofunctional PEG reagent will prevent intermolecular cross-linking.
-
Site-Specific PEGylation: If random PEGylation is causing aggregation due to modification of residues in regions critical for stability, consider site-specific PEGylation techniques to attach PEG at a defined, less disruptive location.
Experimental Protocols
Protocol 1: Small-Scale PEGylation Screening to Optimize Reaction Conditions
Objective: To identify the optimal protein concentration, PEG:protein molar ratio, pH, and temperature to minimize aggregation.
Materials:
-
Protein stock solution (e.g., 10 mg/mL in a suitable buffer)
-
Activated PEG stock solution (e.g., 100 mg/mL in the reaction buffer)
-
A series of buffers with different pH values (e.g., pH 6.0, 7.0, 7.4, 8.0)
-
96-well plate or microcentrifuge tubes
-
Incubators set at different temperatures (e.g., 4°C and room temperature)
Procedure:
-
Prepare Stock Solutions: Ensure your protein and activated PEG stock solutions are fresh and properly quantified.
-
Set up a Screening Matrix: Prepare a series of small-scale reactions (e.g., 50-100 µL) in a 96-well plate or microcentrifuge tubes. Vary one parameter at a time while keeping others constant, as outlined in the table in Step 1 of the Troubleshooting Guide.
-
Reaction Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.
-
Analysis: Analyze the extent of aggregation in each reaction using one of the analytical methods described in the FAQs (e.g., turbidity measurement, SDS-PAGE, or a quick check by centrifugation to look for a pellet).
Caption: Workflow for small-scale PEGylation screening experiments.
Protocol 2: Analysis of Protein Aggregation by Size Exclusion Chromatography (SEC)
Objective: To separate and quantify monomeric PEGylated protein from aggregates.
Materials:
-
HPLC system with a UV detector
-
Size exclusion column appropriate for the molecular weight range of your protein and its potential aggregates
-
Mobile phase (e.g., phosphate-buffered saline)
-
PEGylation reaction samples
-
Control samples (unmodified protein)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Centrifuge your PEGylation reaction samples to remove any large, insoluble aggregates. Take a known volume of the supernatant for injection.
-
Injection and Separation: Inject the sample onto the column. The components will separate based on size, with larger aggregates eluting first, followed by the PEGylated monomer, and then any smaller species.
-
Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 280 nm). Integrate the peak areas to quantify the relative amounts of monomer and aggregates. Compare the chromatograms of your test samples to the control samples to identify new peaks corresponding to PEGylated species and aggregates.
Protocol 3: Analysis of Protein Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the size distribution of particles in the PEGylation reaction mixture and detect the presence of aggregates.
Materials:
-
DLS instrument
-
Cuvettes suitable for DLS measurements
-
PEGylation reaction samples
Procedure:
-
Instrument Setup: Turn on the DLS instrument and allow it to warm up and stabilize.
-
Sample Preparation: If necessary, dilute your sample in an appropriate buffer to a suitable concentration for DLS analysis. The buffer should be filtered to remove any dust or particulate matter.
-
Measurement: Transfer the sample to a clean cuvette and place it in the DLS instrument. Perform the measurement according to the instrument's instructions. The instrument will measure the fluctuations in scattered light intensity and use this information to calculate the size distribution of the particles in your sample.
-
Data Analysis: Analyze the resulting size distribution plot. The presence of peaks corresponding to larger particle sizes indicates the formation of aggregates. Compare the size distribution of your PEGylation reaction samples to that of the starting protein material.
References
Technical Support Center: Optimizing m-PEG1-NHS Ester to Protein Ratio
Welcome to the technical support center for protein PEGylation using m-PEG1-NHS esters. This guide provides detailed troubleshooting advice, answers to frequently asked questions, and robust protocols to help you optimize your conjugation experiments for the best possible outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the PEGylation process.
Q1: Why is my PEGylation yield unexpectedly low?
Low yield is a common issue that can be attributed to several factors, primarily related to the reactivity of the m-PEG1-NHS ester and the reaction conditions.
-
Cause 1: Hydrolysis of the this compound: The N-hydroxysuccinimide (NHS) ester is highly susceptible to hydrolysis in aqueous solutions, especially at basic pH. This competing reaction converts the amine-reactive NHS ester into an unreactive carboxylic acid, which reduces the amount of PEG available to conjugate with your protein.[1][2][3]
-
Cause 2: Incorrect Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's primary amines (lysine residues and the N-terminus) for reaction with the NHS ester, significantly lowering the conjugation efficiency.
-
Solution: Use an amine-free buffer, such as phosphate-buffered saline (PBS), HEPES, or bicarbonate buffer, within a pH range of 7.2-8.5. If your protein is in an incompatible buffer, perform a buffer exchange via dialysis or a desalting column before starting the reaction.
-
-
Cause 3: Suboptimal Molar Ratio: An insufficient molar excess of the PEG reagent over the protein will result in a low degree of PEGylation.
-
Solution: Increase the molar ratio of this compound to protein. A common starting point is a 5- to 20-fold molar excess. For dilute protein solutions (<2 mg/mL), a higher molar excess may be required to achieve the desired level of modification.
-
Q2: My protein is aggregating after the PEGylation reaction. What can I do?
Protein aggregation can occur if the PEGylation process alters the protein's properties, such as its surface charge or hydrophobicity.
-
Cause 1: Excessive PEGylation: Over-modification can mask key charged residues on the protein surface, leading to changes in solubility and promoting aggregation.
-
Solution: Decrease the molar ratio of m-PEG1-NHS to protein or reduce the reaction time. Perform optimization experiments to find the ideal balance that achieves the desired PEGylation without causing aggregation.
-
-
Cause 2: Inappropriate Solvent Concentration: Many m-PEG1-NHS esters are first dissolved in an organic solvent like DMSO or DMF. A high final concentration of this solvent in the reaction mixture can denature the protein.
-
Solution: Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Q3: How can I control the number of PEG molecules attached to my protein (degree of PEGylation)?
Achieving a specific degree of PEGylation (e.g., mono-PEGylation) is crucial for therapeutic applications. Heterogeneity in the final product can be a significant challenge.
-
Solution 1: Optimize Molar Ratio: The most direct way to control the degree of PEGylation is by carefully titrating the molar ratio of the PEG reagent to the protein. Start with a low ratio (e.g., 5:1) and gradually increase it, analyzing the products at each step.
-
Solution 2: Control Reaction Time and pH: Shorter reaction times and a pH at the lower end of the optimal range (e.g., pH 7.2-7.5) can help limit the extent of the reaction.
-
Solution 3: Purification: After the reaction, use chromatographic techniques like size-exclusion (SEC) or ion-exchange (IEX) chromatography to separate mono-PEGylated species from un-PEGylated and multi-PEGylated proteins.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of this compound to protein?
There is no single optimal ratio, as it depends on several factors including the protein's concentration, the number of available primary amines (lysine residues), and the desired degree of PEGylation. However, a general starting point is a 5- to 20-fold molar excess of the PEG reagent over the protein for protein concentrations of 2-10 mg/mL. For more dilute solutions, a higher molar excess (up to 50-fold) may be necessary.
| Parameter | Recommended Starting Range | Key Consideration |
| Protein Conc. > 2 mg/mL | 5- to 20-fold molar excess | A good starting point for most proteins. |
| Protein Conc. < 2 mg/mL | 20- to 50-fold molar excess | Higher excess is needed to drive the reaction in dilute conditions. |
| Targeting Mono-PEGylation | 1- to 5-fold molar excess | Lower ratios favor single modification events. |
Q2: What are the best buffer and pH conditions for the reaction?
The reaction between an NHS ester and a primary amine is most efficient at a pH between 7.2 and 8.5. However, the competing hydrolysis reaction also accelerates at higher pH.
-
Recommended Buffer: Use an amine-free buffer like 0.1 M phosphate, 0.1 M bicarbonate, or 0.1 M HEPES.
-
Optimal pH: A pH of 7.5 to 8.0 is often a good compromise, balancing efficient conjugation with manageable hydrolysis.
| pH Value | NHS Ester Half-Life (Aqueous) | Aminolysis Rate | Recommendation |
| 7.0 | 4-5 hours (at 0°C) | Slower | Use for sensitive proteins, but may require longer reaction times. |
| 8.0 | ~1 hour (at RT) | Fast | Good balance for efficient conjugation. |
| 8.6 | ~10 minutes (at 4°C) | Very Fast | High risk of hydrolysis; use with caution and short reaction times. |
Q3: How should I prepare and handle the this compound reagent?
Proper handling is critical to maintaining the reagent's reactivity.
-
Storage: Store the solid reagent at -20°C under desiccation.
-
Equilibration: Before opening the vial, allow it to warm completely to room temperature to prevent moisture from condensing on the cold powder.
-
Dissolution: Dissolve the reagent in a high-quality, anhydrous, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.
-
Usage: Add the dissolved PEG solution to the protein solution right away. Do not store the reconstituted reagent. Discard any unused portion.
Q4: How can I remove unreacted PEG and analyze the final product?
-
Purification: Unreacted PEG reagent can be removed by methods that separate molecules based on size.
-
Dialysis or Diafiltration: Effective for removing smaller PEG molecules from larger proteins.
-
Size-Exclusion Chromatography (SEC): A common and effective method for purifying the PEGylated protein from free PEG, especially for larger PEG chains (≥5 kDa).
-
-
Analysis: Characterizing the extent of PEGylation is essential.
-
SDS-PAGE: A simple and widely used method. PEGylated proteins will show a significant increase in apparent molecular weight, appearing as higher molecular weight bands compared to the unmodified protein. However, PEG-SDS interactions can sometimes cause bands to appear smeared or broader than expected.
-
Native PAGE: This technique can provide better resolution as it avoids the interaction between PEG and SDS.
-
HPLC: Techniques like Size-Exclusion (SEC-HPLC) and Reversed-Phase (RP-HPLC) can be used to separate and quantify different PEGylated species.
-
Experimental Protocols
Protocol 1: General Protein PEGylation with this compound
This protocol provides a starting point for the conjugation reaction.
-
Buffer Preparation: Prepare an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.5).
-
Protein Preparation: Dissolve or exchange the protein into the reaction buffer at a concentration of 1-10 mg/mL.
-
Calculate Reagent Amount: Determine the amount of this compound needed for a 10-fold molar excess.
-
Moles of Protein = (Protein mass in mg) / (Protein MW in kDa)
-
Moles of PEG = Moles of Protein x 10
-
Mass of PEG (mg) = Moles of PEG x (PEG MW in kDa)
-
-
Prepare PEG Solution: Just before use, allow the this compound vial to reach room temperature. Weigh the calculated amount and dissolve it in anhydrous DMSO to create a concentrated solution (e.g., 10-50 mg/mL).
-
Initiate Reaction: Add the calculated volume of the PEG solution to the protein solution while gently stirring. Ensure the final DMSO volume is <10%.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Optimal time may require empirical determination.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer (e.g., 1 M Tris or glycine, pH 7.5) to a final concentration of 20-50 mM and incubate for 15-30 minutes. This will consume any unreacted NHS ester.
-
Purification: Remove unreacted PEG and quenching buffer using a desalting column, dialysis, or SEC.
-
Storage: Store the purified PEGylated protein under conditions optimal for the unmodified protein.
Protocol 2: Analysis of PEGylation by SDS-PAGE
-
Sample Preparation: Prepare samples of the un-PEGylated (control) protein and the purified PEGylated protein. Dilute both to the same concentration (e.g., 0.5-1.0 mg/mL) in a suitable buffer.
-
Denaturation: Mix 10-20 µL of each protein sample with an equal volume of 2x Laemmli sample buffer. If reducing conditions are needed, ensure the sample buffer contains a reducing agent like β-mercaptoethanol or DTT.
-
Heating: Heat the samples at 95-100°C for 5-10 minutes to ensure complete denaturation.
-
Gel Loading: Load 10-20 µL of each prepared sample into the wells of a suitable polyacrylamide gel (e.g., 4-15% gradient gel). Also load a molecular weight marker (protein ladder).
-
Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining: Stain the gel with a protein stain such as Coomassie Brilliant Blue.
-
Analysis: Visualize the gel. The PEGylated protein will appear as a band (or smear) at a higher apparent molecular weight compared to the unmodified protein. The shift in molecular weight indicates successful PEGylation.
References
issues with m-PEG1-NHS ester solubility in reaction buffer
Welcome to the Technical Support Center for m-PEG1-NHS ester. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the use of this compound in your experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A: this compound is a PEGylation reagent used to covalently attach a short, hydrophilic polyethylene glycol (PEG) spacer to biomolecules. It contains an N-hydroxysuccinimide (NHS) ester reactive group that specifically targets primary amines (-NH2), such as those found on the side chain of lysine residues and the N-terminus of proteins and peptides. This modification can increase the solubility and stability of the target molecule.[1][2]
Q2: My this compound won't dissolve in my aqueous reaction buffer. What should I do?
A: This is a common issue. Due to its chemical nature, this compound and other short-chain NHS esters have limited direct solubility in aqueous buffers, especially those with high salt concentrations.[3][4] The recommended procedure is to first dissolve the this compound in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to create a stock solution (e.g., 10 mM).[5] This stock solution can then be added to your aqueous reaction buffer.
Q3: What is the maximum recommended concentration of organic solvent in the final reaction mixture?
A: To avoid denaturation or precipitation of your protein, the final concentration of the organic solvent (DMSO or DMF) in the aqueous reaction mixture should typically not exceed 10%. It is best to add the organic stock solution slowly to the aqueous buffer while gently vortexing to ensure proper mixing and prevent localized high concentrations that could cause precipitation.
Q4: Which buffers are compatible with this compound reactions?
A: It is crucial to use amine-free buffers, as primary amines will compete with your target molecule for reaction with the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), HEPES, borate, and carbonate/bicarbonate buffers. The optimal pH for the reaction is typically between 7.2 and 8.5.
Q5: My this compound precipitates out of solution after I add it to my reaction buffer. What could be the cause?
A: Precipitation upon addition to the aqueous buffer can be due to several factors:
-
Low Aqueous Solubility: The concentration of the this compound in the final reaction mixture may be too high.
-
High Salt Concentration: The solubility of some PEG-NHS esters decreases with increasing salt concentration. For instance, initial dissolution in buffers with total salt concentrations exceeding 50mM may be problematic.
-
Solvent Incompatibility: The organic solvent from the stock solution may be causing the precipitation when mixed with the aqueous buffer.
-
Hydrolysis: NHS esters are moisture-sensitive and can hydrolyze, leading to less soluble byproducts.
Q6: How should I store this compound?
A: this compound is moisture-sensitive and should be stored at -20°C with a desiccant. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the reagent immediately before use and not to prepare stock solutions for long-term storage, as the NHS-ester moiety readily hydrolyzes.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to resolving solubility problems encountered during your experiment.
Problem: this compound fails to dissolve or precipitates during the reaction.
Below is a troubleshooting workflow to diagnose and solve this issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Data Presentation
Table 1: Solubility and Handling of this compound
| Parameter | Recommendation | Notes |
| Aqueous Solubility | 33.33 mg/mL | Requires ultrasonication and warming to 60°C. |
| Recommended Stock Solvent | Anhydrous DMSO or DMF | Minimizes hydrolysis of the NHS ester. |
| Recommended Stock Concentration | ~10 mM | A common starting point for subsequent dilution into the reaction buffer. |
| Final Organic Solvent Conc. | < 10% | To prevent protein denaturation and precipitation. |
| Storage | -20°C, desiccated | Protect from moisture to prevent hydrolysis. |
Table 2: Influence of pH on NHS Ester Stability
The stability of the NHS ester is critical for a successful conjugation reaction, as hydrolysis is a competing side reaction. The rate of hydrolysis is highly dependent on pH.
| pH | Temperature (°C) | Approximate Half-life of NHS Ester | Implication for Reaction |
| 7.0 | 4 | 4-5 hours | Reaction is slower, but the reagent is more stable. |
| 8.0 | 4 | ~1 hour | Faster reaction with amines, but also faster hydrolysis. |
| 8.6 | 4 | 10 minutes | Very rapid hydrolysis; the reaction must be performed quickly. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the recommended method for dissolving this compound for use in conjugation reactions.
-
Equilibrate Reagent: Remove the vial of this compound from -20°C storage and allow it to warm to room temperature before opening. This prevents moisture from condensing on the reagent.
-
Weigh Reagent: In a fume hood, weigh out the desired amount of this compound into a microcentrifuge tube. Perform this step quickly to minimize exposure to atmospheric moisture.
-
Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolve: Vortex the tube briefly until the this compound is fully dissolved.
-
Immediate Use: Proceed immediately to the conjugation reaction. Do not store the stock solution, as the NHS ester will hydrolyze over time.
Protocol 2: General Procedure for Protein Conjugation with this compound
This protocol provides a general workflow for labeling a protein with this compound.
-
Prepare Protein Solution: Ensure your protein is in an amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0) at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines like Tris, a buffer exchange must be performed.
-
Prepare this compound Stock: Following Protocol 1, prepare a fresh stock solution of this compound in anhydrous DMSO or DMF.
-
Initiate Reaction: Add a 5 to 20-fold molar excess of the this compound stock solution to the protein solution. Add the stock solution dropwise while gently stirring or vortexing to prevent precipitation. Ensure the final volume of organic solvent does not exceed 10% of the total reaction volume.
-
Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quench Reaction (Optional): To stop the reaction, add a quenching buffer containing primary amines, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted this compound and byproducts by dialysis or using a desalting column.
Caption: Experimental workflow for protein conjugation with this compound.
References
Technical Support Center: Navigating Experiments Without Primary Amine Buffers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when avoiding primary amine-containing buffers like Tris (Tris(hydroxymethyl)aminomethane) and glycine in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why should I avoid using primary amine-containing buffers like Tris or glycine in certain experiments?
A1: Primary amine-containing buffers such as Tris and glycine can interfere with several common laboratory procedures. Their primary amines can react with amine-reactive crosslinkers like N-hydroxysuccinimide (NHS) esters, significantly reducing the efficiency of conjugation reactions.[1][2] Additionally, Tris buffers can interfere with protein quantification assays, including the Lowry and Bradford methods.[3][4] The pH of Tris buffers is also highly sensitive to temperature changes, which can impact the stability and activity of proteins and enzymes.[5] Furthermore, Tris can be toxic to some mammalian cells, making it unsuitable for certain cell culture applications.
Q2: What are some common amine-free alternative buffers I can use?
A2: Several amine-free buffers are available and compatible with a wide range of experiments. Commonly used alternatives include Phosphate-Buffered Saline (PBS), HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid), MOPS (3-(N-morpholino)propanesulfonic acid), PIPES (piperazine-N,N′-bis(2-ethanesulfonic acid)), and bicarbonate/carbonate buffers. The choice of buffer depends on the specific requirements of your experiment, such as the desired pH range and compatibility with other reagents.
Q3: How do I choose the most suitable alternative buffer for my experiment?
A3: The selection of an appropriate buffer is critical for experimental success. Key factors to consider include the buffer's pKa value, which should be close to the desired experimental pH, its chemical compatibility with your reagents, and its potential to interfere with downstream applications. For instance, while phosphate buffers are widely used, they can inhibit certain enzymatic reactions and precipitate in the presence of calcium ions. HEPES is a popular choice for cell culture due to its low toxicity but can be more expensive. A decision-making workflow can help guide your choice (see diagram below).
Troubleshooting Guides
Issue 1: Low Yield in NHS Ester Conjugation Reactions
Q: I am getting a low yield in my protein labeling experiment using an NHS ester. Could my Tris buffer be the problem?
A: Yes, this is a very likely cause. The primary amine in the Tris buffer competes with the primary amines on your protein for reaction with the NHS ester, which leads to a significant reduction in labeling efficiency.
-
Troubleshooting Steps:
-
Buffer Exchange: The most effective solution is to remove the Tris buffer from your protein sample. This can be achieved through dialysis or by using a desalting column to exchange the buffer to an amine-free alternative like PBS (pH 7.2-7.4) or 0.1 M sodium bicarbonate (pH 8.3).
-
Verify pH: Ensure the pH of your reaction buffer is within the optimal range for NHS ester reactions, typically between 7.2 and 8.5.
-
Fresh Reagents: NHS esters are moisture-sensitive. Always prepare a fresh solution of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use.
-
Optimize Molar Ratio: If the yield is still low after changing the buffer, consider increasing the molar excess of the NHS ester to your protein. A 5- to 20-fold molar excess is a common starting point.
-
Issue 2: Inaccurate Protein Concentration Measurements
Q: My protein concentrations are inconsistent when I use the Bradford or Lowry assay. I suspect my Tris-based lysis buffer is interfering. What can I do?
A: Tris is a known interfering substance in both the Bradford and Lowry protein assays. It can lead to inaccurate and unreliable results.
-
Troubleshooting Steps:
-
Use a Compatible Assay: Consider using a protein assay that is more compatible with your sample type. The Bicinchoninic Acid (BCA) assay is generally more resistant to interference from substances like Tris, although it is still susceptible to reducing agents.
-
Sample Dilution: If your protein concentration is high enough, you can dilute your sample in a compatible buffer to a point where the concentration of Tris no longer interferes with the assay.
-
Protein Precipitation: To remove interfering substances, you can precipitate your protein using methods like trichloroacetic acid (TCA) or acetone precipitation. The protein pellet can then be resuspended in a buffer that is compatible with your chosen protein assay.
-
Buffer-Matched Standards: If you cannot change your buffer, you can prepare your protein standards in the same buffer as your samples. This can help to compensate for the interference, but it may not be effective at high concentrations of the interfering substance.
-
Issue 3: Protein Aggregation or Instability
Q: My protein is aggregating after buffer exchange into a new, amine-free buffer. What could be the cause?
A: Protein aggregation can be triggered by several factors, including pH, ionic strength, and specific buffer components.
-
Troubleshooting Steps:
-
pH Optimization: The pH of the buffer relative to your protein's isoelectric point (pI) is crucial. Proteins are often least soluble at their pI. Try screening a range of pH values to find the optimal pH for your protein's stability.
-
Adjust Ionic Strength: Both low and high salt concentrations can promote aggregation. Experiment with different salt concentrations (e.g., 100-500 mM NaCl) to find the optimal ionic strength for your protein.
-
Consider Additives: Certain additives can help to stabilize your protein. These include glycerol (typically 5-20%), sugars (like sucrose or trehalose), or amino acids (like arginine and glutamate).
-
Buffer Comparison (e.g., HEPES vs. Phosphate): Different buffers can have distinct effects on protein stability. For example, phosphate buffers have been shown to stabilize some proteins more effectively than HEPES, potentially due to specific binding interactions. However, phosphate can also promote aggregation in other cases. It is often necessary to empirically test a few different buffer systems to find the best one for your protein.
-
Data Presentation
Table 1: Comparison of Common Biological Buffers
| Buffer | pKa (at 25°C) | Useful pH Range | Key Considerations |
| Tris | 8.06 | 7.5 - 9.0 | Primary amine interferes with amine-reactive chemistry; pH is temperature-dependent. |
| Glycine | 9.78 | 8.8 - 10.6 | Primary amine interferes with amine-reactive chemistry. |
| Phosphate (PBS) | 7.20 | 5.8 - 8.0 | Can precipitate with divalent cations (e.g., Ca²⁺, Mg²⁺); may inhibit some enzymes. |
| HEPES | 7.48 | 6.8 - 8.2 | Good for cell culture; low toxicity; does not bind most metal ions. |
| MOPS | 7.20 | 6.5 - 7.9 | Does not bind most metal ions; suitable for some cell culture applications. |
| PIPES | 6.76 | 6.1 - 7.5 | Forms complexes with some metal ions. |
| Bicarbonate | 10.33 | 9.5 - 11.1 | Requires a CO₂-controlled environment to maintain pH; physiological. |
Experimental Protocols
Protocol 1: Protein Labeling with an NHS Ester using an Amine-Free Buffer
This protocol describes a general procedure for labeling a protein with an amine-reactive NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester of the desired label
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 (optional)
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange using a desalting column or dialysis.
-
NHS Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
Reaction Setup: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. Gently mix the reaction.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. If your label is light-sensitive, protect the reaction from light.
-
Quenching (Optional): To stop the reaction, you can add the quenching solution to a final concentration of 50 mM and incubate for 15 minutes.
-
Purification: Remove the unreacted NHS ester and byproducts by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer.
-
Characterization: Determine the protein concentration and the degree of labeling of your final product.
Protocol 2: Western Blotting with a Non-Amine Based Buffer System
This protocol outlines the key steps for a Western blot, highlighting the use of a phosphate-based buffer system.
Materials:
-
Lysis Buffer: RIPA buffer (Radioimmunoprecipitation Assay buffer) without Tris. A common formulation includes 50 mM HEPES pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors.
-
Running Buffer: MOPS or MES SDS Running Buffer for Bis-Tris gels.
-
Transfer Buffer: 25 mM Bicine, 25 mM Bis-Tris, 1 mM EDTA, 20% methanol, pH 7.2.
-
Wash Buffer (PBST): 1X PBS with 0.1% Tween-20.
-
Blocking Buffer: 5% non-fat dry milk or BSA in PBST.
Procedure:
-
Sample Preparation: Lyse cells in ice-cold RIPA buffer. Determine protein concentration using a compatible assay (e.g., BCA).
-
Gel Electrophoresis: Load 20-30 µg of protein per well on a Bis-Tris polyacrylamide gel. Run the gel in MOPS or MES SDS Running Buffer.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using the Bicine/Bis-Tris transfer buffer.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with PBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
References
Technical Support Center: m-PEG1-NHS Ester Bioconjugation
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the efficiency of m-PEG1-NHS ester bioconjugation. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound conjugation reactions?
The optimal pH for reacting m-PEG1-NHS esters with primary amines is between 7.2 and 8.5.[1][2] Within this range, the primary amine groups on proteins (e.g., the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated, rendering them unreactive. Conversely, at a higher pH (above 8.5), the rate of hydrolysis of the NHS ester increases significantly, which can reduce conjugation efficiency.[2]
Q2: Which buffers are compatible with this compound reactions, and which should be avoided?
It is crucial to use buffers that do not contain primary amines, as these will compete with the target molecule for reaction with the NHS ester.
-
Recommended Buffers:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Carbonate/bicarbonate
-
Borate[3]
-
-
Buffers to Avoid:
-
Tris (tris(hydroxymethyl)aminomethane)
-
Glycine[4]
-
Q3: How should I store and handle this compound reagents?
m-PEG1-NHS esters are moisture-sensitive. Improper storage can lead to hydrolysis and loss of reactivity.
-
Storage: Store the reagent at -20°C in a desiccator.
-
Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. It is recommended to dissolve the this compound in an anhydrous solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare stock solutions in aqueous buffers for long-term storage.
Q4: What is the primary competing reaction when using m-PEG1-NHS esters?
The primary competing reaction is the hydrolysis of the NHS ester by water. This reaction forms an inactive carboxylic acid, reducing the amount of reagent available to react with the target primary amines. The rate of hydrolysis is highly dependent on the pH of the reaction mixture, increasing as the pH becomes more alkaline.
Troubleshooting Guides
Problem 1: Low or No Conjugation Yield
This is one of the most common issues encountered during this compound bioconjugation. The following table outlines potential causes and recommended solutions.
| Possible Cause | Recommended Solution |
| Incorrect Buffer pH | Verify that the reaction buffer pH is within the optimal range of 7.2-8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. |
| Use of Incompatible Buffers | Ensure that the buffer does not contain primary amines (e.g., Tris, glycine), which compete with the target for the NHS ester. |
| Hydrolyzed this compound | Use a fresh vial of the reagent or test the activity of the current batch. Ensure proper storage and handling to prevent moisture contamination. Prepare the NHS ester solution in anhydrous DMSO or DMF immediately before use. |
| Low Protein Concentration | The competing hydrolysis reaction is more significant in dilute protein solutions. If possible, increase the concentration of your protein to favor the bioconjugation reaction. |
| Inaccessible Primary Amines on the Target Protein | The primary amines on your protein may be sterically hindered or buried within the protein's structure. Consider using a longer PEG linker or partially denaturing the protein if its native conformation is not critical for your application. |
| Insufficient Molar Excess of this compound | The molar ratio of the NHS ester to the protein may be too low. It is recommended to perform a titration with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to find the optimal ratio for your specific protein and desired degree of labeling. |
Problem 2: Protein Precipitation During or After Conjugation
Protein precipitation can occur due to several factors related to the conjugation process.
| Possible Cause | Recommended Solution |
| High Concentration of Organic Solvent | Many m-PEG1-NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically below 10%. |
| Over-labeling of the Protein | Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the this compound in the reaction or shorten the reaction time. |
| Use of a Hydrophobic PEG Linker | If the PEG linker itself is hydrophobic, conjugation can decrease the overall solubility of the protein. Consider using a more hydrophilic PEG derivative. |
| pH is at or near the Protein's Isoelectric Point (pI) | If the conjugation reaction causes a shift in the protein's pI to a value close to the buffer pH, it can lead to precipitation. Ensure the buffer pH is at least one unit away from the pI of the PEGylated protein. |
Quantitative Data Summary
The efficiency of this compound bioconjugation is influenced by several factors. The following tables provide a summary of the quantitative effects of pH, temperature, and molar ratio on the reaction.
Table 1: Effect of pH on the Half-life of NHS Esters
This table illustrates the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.
| pH | Temperature (°C) | Approximate Half-life |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 25 | ~30 minutes |
| 8.5 | 25 | ~15 minutes |
| 9.0 | 25 | ~7 minutes |
Data is generalized from studies on NHS esters and may vary slightly for specific this compound derivatives.
Table 2: Qualitative Effect of Temperature on Reaction Efficiency
| Temperature | Effect on Aminolysis (Desired Reaction) | Effect on Hydrolysis (Competing Reaction) | General Recommendation |
| 4°C | Slower reaction rate | Significantly slower hydrolysis rate | Recommended for proteins that are sensitive to room temperature or when minimizing hydrolysis is critical. Requires longer incubation times (e.g., overnight). |
| Room Temperature (20-25°C) | Faster reaction rate | Increased hydrolysis rate | Suitable for many proteins and allows for shorter reaction times (e.g., 30 minutes to 2 hours). |
| > 25°C | Very fast reaction rate | Very rapid hydrolysis rate | Generally not recommended as the rapid hydrolysis can significantly reduce conjugation efficiency and potentially denature the protein. |
Table 3: Recommended Molar Ratio of this compound to Protein
The optimal molar ratio is highly dependent on the specific protein and the desired degree of PEGylation. The following table provides general guidelines.
| Molar Excess of this compound to Protein | Expected Degree of Labeling | Considerations |
| 1- to 5-fold | Low to moderate | A good starting point for proteins with many accessible amines or when a low degree of labeling is desired. |
| 5- to 20-fold | Moderate to high | A commonly used range to achieve sufficient labeling for many applications. |
| > 20-fold | High to very high | May be necessary for proteins with few accessible amines or in dilute reaction conditions. Increases the risk of over-labeling and protein precipitation. |
Experimental Protocols
General Protocol for Protein PEGylation with this compound
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., PBS, HEPES) at a pH between 7.2 and 8.5.
-
The recommended protein concentration is typically 1-10 mg/mL.
-
-
This compound Solution Preparation:
-
Immediately before use, dissolve the this compound in a high-quality, anhydrous organic solvent such as DMSO or DMF to a stock concentration of, for example, 10 mg/mL.
-
-
Conjugation Reaction:
-
Add the calculated amount of the this compound stock solution to the protein solution. The final volume of the organic solvent should ideally be less than 10% of the total reaction volume to avoid protein precipitation.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight with gentle stirring or rocking.
-
-
Quenching the Reaction:
-
(Optional but recommended) Add a quenching buffer containing primary amines (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted this compound. Incubate for 15-30 minutes at room temperature.
-
-
Purification of the PEGylated Protein:
-
Remove excess this compound and byproducts using size-exclusion chromatography (SEC), dialysis, or diafiltration.
-
To separate PEGylated protein from unreacted protein and different PEGylated species, ion-exchange chromatography (IEX), hydrophobic interaction chromatography (HIC), or reversed-phase chromatography (RPC) can be used.
-
Protocol for Characterization by SDS-PAGE
-
Sample Preparation:
-
Mix the PEGylated protein sample with an equal volume of 2x SDS-PAGE sample loading buffer.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the samples onto a polyacrylamide gel of an appropriate percentage.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Staining and Visualization:
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Destain the gel and visualize the protein bands. PEGylated proteins will migrate slower than their unmodified counterparts, appearing as bands with a higher apparent molecular weight. It's important to note that the apparent molecular weight of a PEGylated protein on SDS-PAGE is often greater than its actual molecular weight due to the hydrodynamic properties of the PEG chain.
-
Visualizations
References
Technical Support Center: Post-PEGylation Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of excess m-PEG1-NHS ester after a conjugation reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove excess this compound after a conjugation reaction?
It is critical to remove unreacted this compound to ensure the purity and proper characterization of the final PEGylated product.[1] Excess NHS ester can lead to several downstream issues:
-
Continued, Unwanted Labeling: The highly reactive NHS ester can continue to react with any primary amines present in subsequent purification steps or formulations, leading to inconsistent results.[2]
-
Inaccurate Characterization: Residual PEG reagent can interfere with analytical techniques used to determine the degree of PEGylation, leading to an overestimation of the conjugation efficiency.[3][4]
-
Potential for Immunogenicity: The presence of unreacted PEG chains could potentially contribute to an immune response against the final product.[5]
Q2: What is the first step I should take after the incubation period of my PEGylation reaction?
The first and most critical step is to quench the reaction to deactivate any unreacted this compound. This prevents further, non-specific labeling of your target molecule or other components in the reaction mixture.
Q3: What are common quenching agents for NHS ester reactions, and at what concentration should they be used?
Quenching is achieved by adding a small molecule with a primary amine that will react with and consume the excess NHS ester. Common quenching agents include:
| Quenching Agent | Typical Final Concentration | Reference |
| Tris (Tris(hydroxymethyl)aminomethane) | 20-100 mM | |
| Glycine | 20-100 mM | |
| Lysine | 20-50 mM | |
| Ethanolamine | 20-50 mM | |
| Hydroxylamine | 10 mM |
Q4: What are the most common methods for purifying my PEGylated product and removing excess this compound?
The choice of purification method depends on the size difference between your PEGylated product and the this compound, as well as the scale of your reaction. The most common techniques are:
-
Size-Exclusion Chromatography (SEC) / Desalting: This is a rapid and highly effective method for separating molecules based on their size. It is ideal for removing small molecules like unreacted PEG linkers from larger PEGylated proteins.
-
Dialysis / Diafiltration: These techniques use a semi-permeable membrane with a specific molecular weight cutoff (MWCO) to separate molecules. They are effective for removing small molecules from larger ones, especially for larger sample volumes.
-
Tangential Flow Filtration (TFF): TFF is a rapid and efficient method for separation and purification, particularly for larger scale bioprocessing. It can be used for concentration, diafiltration (buffer exchange), and fractionation of biomolecules.
-
Ion-Exchange Chromatography (IEX): This method separates molecules based on differences in their surface charge. PEGylation can alter the surface charge of a protein, which can be exploited for purification.
Troubleshooting Guides
Low Yield of PEGylated Product After Purification
| Potential Cause | Recommended Solution | Reference |
| Hydrolysis of NHS ester before or during reaction. | NHS esters are moisture-sensitive. Ensure the reagent is warmed to room temperature before opening to prevent condensation. Use anhydrous DMSO or DMF to prepare fresh stock solutions immediately before use. | |
| Incorrect buffer composition. | Avoid buffers containing primary amines (e.g., Tris, glycine) in your reaction mixture as they will compete with your target molecule. Use buffers like PBS (phosphate-buffered saline) or bicarbonate buffer at a pH of 7.2-8.5. | |
| Suboptimal reaction pH. | The reaction of NHS esters with primary amines is most efficient at a pH between 7.2 and 8.5. A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester. | |
| Loss of product during dialysis. | Ensure the Molecular Weight Cutoff (MWCO) of the dialysis membrane is significantly smaller than the molecular weight of your PEGylated product. For example, if your product is 50 kDa, a 10 kDa MWCO membrane would be appropriate. | |
| Non-specific binding to purification media. | For chromatography, consult the manufacturer's instructions for your specific resin to minimize non-specific binding. For dialysis, consider using a membrane material known for low protein binding, such as regenerated cellulose. |
Presence of Unreacted this compound in Final Product
| Potential Cause | Recommended Solution | Reference |
| Inefficient quenching. | Ensure the quenching agent is added at a sufficient concentration (see table above) and allowed to react for at least 15-30 minutes. | |
| Inappropriate purification method. | For small PEG reagents, ensure the size-based separation method has an appropriate resolution. For SEC, use a resin with a suitable fractionation range (e.g., Sephadex G-25). For dialysis, use a membrane with a low MWCO (e.g., 1-3 kDa) to allow the small PEG molecule to pass through. | |
| Insufficient dialysis time or buffer volume. | Dialyze for an adequate duration (e.g., overnight) with at least two to three changes of a large volume of dialysis buffer (at least 100 times the sample volume). |
Experimental Protocols
Protocol 1: Removal of Excess this compound using Size-Exclusion Chromatography (Desalting Column)
This protocol is suitable for the rapid removal of small molecules from larger biomolecules.
Materials:
-
Quenched PEGylation reaction mixture
-
Desalting column (e.g., Sephadex G-25)
-
Equilibration/elution buffer (e.g., PBS, pH 7.4)
-
Collection tubes
Procedure:
-
Equilibrate the Column: Equilibrate the desalting column with 3-5 column volumes of the desired elution buffer.
-
Load the Sample: Apply the quenched reaction mixture to the top of the column. Ensure the sample volume does not exceed the manufacturer's recommendation (typically ~10% of the column volume).
-
Elute the Sample: Begin collecting fractions immediately after the sample has entered the column bed. The larger, PEGylated protein will elute first, followed by the smaller, unreacted this compound and quenching agent.
-
Monitor Elution: Monitor the protein elution by measuring the absorbance at 280 nm.
-
Pool Fractions: Pool the fractions containing the purified PEGylated protein.
-
Verify Purity: Analyze the pooled fractions by SDS-PAGE or HPLC to confirm the removal of the unreacted PEG reagent.
Protocol 2: Removal of Excess this compound using Dialysis
This protocol is ideal for removing small molecules from larger biomolecules when sample dilution is not a major concern.
Materials:
-
Quenched PEGylation reaction mixture
-
Dialysis tubing or cassette with an appropriate MWCO (e.g., 3.5 kDa for a >40 kDa protein)
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Prepare Dialysis Membrane: If using dialysis tubing, prepare it according to the manufacturer's instructions. Dialysis cassettes are typically ready to use.
-
Load the Sample: Load the quenched reaction mixture into the dialysis tubing/cassette.
-
Perform Dialysis: Place the sealed tubing/cassette into a large beaker containing at least 100 times the sample volume of dialysis buffer. Place the beaker on a stir plate with a stir bar to ensure continuous mixing. Perform the dialysis at 4°C.
-
Buffer Exchange: For efficient removal of the unreacted PEG, change the dialysis buffer at least 2-3 times over a period of 12-24 hours.
-
Sample Recovery: After the final buffer change, carefully remove the dialysis tubing/cassette and recover the purified PEGylated product.
Visualizations
References
Technical Support Center: Scaling Up m-PEG-NHS Ester Reactions
Welcome to the technical support center for m-PEG-NHS ester reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up PEGylation processes. Here you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure successful and reproducible outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of m-PEG-NHS ester reactions in a question-and-answer format.
Q1: Why is my PEGylation yield low or inconsistent upon scale-up?
A1: Low or inconsistent yields are often due to several factors that become more pronounced at a larger scale. The primary competing reaction is the hydrolysis of the NHS ester, which inactivates the PEG reagent.[1][2][3] The rate of hydrolysis is significantly influenced by pH.[1][4]
-
pH Control: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5. However, the rate of hydrolysis also increases with higher pH. For example, the half-life of an NHS ester can decrease from hours at pH 7.0 to just minutes at pH 8.6. It is critical to maintain a stable pH within the optimal range throughout the reaction.
-
Reactant Concentration: In dilute protein solutions, the competing hydrolysis reaction can dominate, leading to lower PEGylation efficiency. When scaling up, ensure that the concentration of your target molecule is sufficient. A protein concentration of at least 2 mg/mL is often recommended.
-
Reagent Quality: The m-PEG-NHS ester reagent is moisture-sensitive. Improper handling or storage can lead to hydrolysis before the reagent is even added to the reaction. Ensure the reagent is stored desiccated at -20°C and allowed to warm to room temperature before opening to prevent condensation. Always use freshly prepared solutions of the PEG reagent.
-
Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible with NHS ester reactions as they compete with the target molecule. Use amine-free buffers like phosphate, carbonate-bicarbonate, HEPES, or borate buffers.
Q2: I'm observing aggregation of my protein after PEGylation. What could be the cause and how can I prevent it?
A2: Protein aggregation during PEGylation can be a significant challenge, particularly at higher concentrations required for scale-up.
-
Over-PEGylation: Attaching too many PEG chains can alter the protein's surface properties, leading to aggregation. Optimize the molar ratio of m-PEG-NHS ester to your protein to control the degree of PEGylation.
-
Solvent Effects: Many m-PEG-NHS esters are not readily soluble in aqueous buffers and must first be dissolved in a water-miscible organic solvent like DMSO or DMF. Adding a high percentage of organic solvent to your aqueous reaction mixture can denature the protein. The final concentration of the organic solvent should generally not exceed 10%.
-
Reaction Conditions: Changes in pH or temperature during the reaction can sometimes lead to protein instability and aggregation. Monitor and control these parameters closely during scale-up.
Q3: How can I effectively monitor the progress of my scaled-up PEGylation reaction?
A3: Monitoring the reaction is crucial to ensure consistency and to determine the optimal endpoint. Several analytical techniques can be employed:
-
Size-Exclusion Chromatography (SEC): SEC is a common method to separate PEGylated proteins from the unreacted protein and excess PEG reagent, allowing for the quantification of the different species.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can be used to separate and quantify different PEGylated isoforms.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique can provide a qualitative assessment of the degree of PEGylation by observing the shift in molecular weight of the protein bands.
-
Mass Spectrometry (MS): Techniques like MALDI-MS or ESI-MS can provide detailed information on the molecular mass of the PEGylated species and the degree of PEGylation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for m-PEG-NHS ester reactions?
A1: The optimal pH is a balance between reaction efficiency and reagent stability. The reaction with primary amines is most efficient in the pH range of 7.2 to 8.5. However, the hydrolysis of the NHS ester, a competing side reaction, accelerates at higher pH values. It is crucial to empirically determine the optimal pH for your specific system to maximize the yield of the desired conjugate while minimizing hydrolysis.
Q2: What buffers are recommended for this reaction?
A2: Use amine-free buffers to avoid competition with your target molecule. Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate buffers at a pH between 7.2 and 8.5. Avoid buffers containing primary amines such as Tris and glycine.
Q3: How should I prepare and store my m-PEG-NHS ester reagent?
A3: m-PEG-NHS esters are sensitive to moisture and should be stored at -20°C under desiccated conditions. Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. It is highly recommended to dissolve the reagent immediately before use and not to prepare stock solutions for storage, as the NHS ester moiety readily hydrolyzes.
Q4: Can I use organic solvents to dissolve the m-PEG-NHS ester?
A4: Yes, many non-sulfonated m-PEG-NHS esters are not readily soluble in water and require dissolution in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. However, ensure that the final concentration of the organic solvent in the reaction is low (typically less than 10%) to avoid denaturing your protein.
Q5: How can I stop the PEGylation reaction?
A5: The reaction can be quenched by adding a buffer containing a primary amine, such as Tris or glycine. These small molecules will react with any remaining unreacted NHS esters, effectively stopping the PEGylation of your target molecule.
Quantitative Data Summary
The stability of the m-PEG-NHS ester is critical for a successful reaction. The primary competing reaction is hydrolysis, which is highly pH-dependent. The table below summarizes the half-life of NHS esters under different pH conditions.
| pH | Temperature | Half-life of NHS-ester Hydrolysis | Reference |
| 7.0 | 0°C | 4 to 5 hours | |
| 8.6 | 4°C | 10 minutes | |
| 8.0 | Room Temp. | 210 minutes (P3-NHS) | |
| 8.5 | Room Temp. | 180 minutes (P3-NHS) | |
| 9.0 | Room Temp. | 125 minutes (P3-NHS) | |
| 8.0 | Room Temp. | 190 minutes (P4-NHS) | |
| 8.5 | Room Temp. | 130 minutes (P4-NHS) | |
| 9.0 | Room Temp. | 110 minutes (P4-NHS) |
Note: P3-NHS and P4-NHS are specific porphyrin-NHS esters from a cited study and serve as examples of the effect of pH on hydrolysis.
Experimental Protocols
Protocol 1: General Procedure for PEGylation of a Protein with m-PEG-NHS Ester
This protocol provides a general guideline. Optimization of the molar excess of the PEG reagent, protein concentration, pH, and reaction time may be necessary for your specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
m-PEG-NHS ester
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification system (e.g., size-exclusion chromatography column or dialysis cassette)
Procedure:
-
Prepare the Protein Solution:
-
Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.
-
Adjust the protein concentration, typically to 1-10 mg/mL.
-
-
Prepare the m-PEG-NHS Ester Solution:
-
Equilibrate the vial of m-PEG-NHS ester to room temperature before opening.
-
Immediately before use, dissolve the required amount of m-PEG-NHS ester in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10 mM). Do not store the reconstituted reagent.
-
-
Perform the Conjugation Reaction:
-
Add the calculated volume of the m-PEG-NHS ester solution to the protein solution to achieve the desired molar excess (a 5 to 20-fold molar excess is a common starting point).
-
Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Gentle stirring is recommended.
-
-
Quench the Reaction:
-
Add the quenching buffer to the reaction mixture to a final concentration of 20-50 mM to consume any unreacted m-PEG-NHS ester.
-
-
Purify the PEGylated Protein:
-
Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
-
Characterize the Conjugate:
-
Analyze the purified PEGylated protein using methods such as SDS-PAGE, SEC, and/or mass spectrometry to determine the degree of PEGylation and purity.
-
Visualizations
Caption: A generalized workflow for m-PEG-NHS ester PEGylation reactions.
Caption: A troubleshooting decision tree for low PEGylation yield.
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. benchchem.com [benchchem.com]
- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to m-PEG1-NHS and m-PEG4-NHS Esters in Bioconjugation
In the realm of bioconjugation and drug delivery, the modification of proteins, peptides, and other biomolecules with polyethylene glycol (PEG) chains, a process known as PEGylation, is a widely adopted strategy to enhance therapeutic properties. Among the various PEGylating agents, methoxy PEG N-hydroxysuccinimidyl (m-PEG-NHS) esters are prominent due to their ability to efficiently react with primary amines on biomolecules, forming stable amide bonds. This guide provides a detailed comparison of two commonly used short-chain m-PEG-NHS esters: m-PEG1-NHS ester and m-PEG4-NHS ester.
This comparison is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on which reagent is better suited for their specific application. The guide will delve into their structural differences, physicochemical properties, and the potential implications for reaction efficiency, conjugate stability, and biological activity.
Structural and Physicochemical Comparison
The primary distinction between this compound and m-PEG4-NHS ester lies in the length of the polyethylene glycol chain. This compound contains a single ethylene glycol unit, while m-PEG4-NHS ester has four. This seemingly small difference can have significant implications for the physicochemical properties of the reagents and the resulting conjugates.
| Property | This compound | m-PEG4-NHS ester |
| Synonyms | 2,5-dioxopyrrolidin-1-yl 2-(2-methoxyethoxy)acetate | 2,5-dioxopyrrolidin-1-yl 2,5,8,11-tetraoxatetradecan-14-oate[1] |
| Molecular Formula | C9H13NO6[2] | C14H23NO8[1][3] |
| Molecular Weight | 231.20 g/mol [2] | 333.33 g/mol |
| PEG Chain Length | 1 ethylene glycol unit | 4 ethylene glycol units |
| Hydrophilicity | Moderately hydrophilic | More hydrophilic |
| Steric Hindrance | Minimal | Moderate |
Performance Comparison and Applications
Key Performance Considerations:
-
Reaction Efficiency and Kinetics: Both reagents react with primary amines via the NHS ester group under similar reaction conditions (typically pH 7.2-8.5). The kinetics of the NHS ester reaction are generally fast. The difference in PEG chain length between the two is unlikely to cause a significant difference in the intrinsic reactivity of the NHS ester itself. However, the increased hydrophilicity of m-PEG4-NHS ester might improve its solubility in aqueous reaction buffers, potentially leading to a more efficient conjugation process, especially for hydrophobic biomolecules.
-
Hydrophilicity and Solubility: The addition of PEG chains increases the hydrophilicity and solubility of the modified biomolecule. With four ethylene glycol units, m-PEG4-NHS ester will impart a greater degree of hydrophilicity to the conjugate compared to this compound. This can be advantageous in preventing aggregation and improving the aqueous solubility of the final product.
-
Steric Hindrance and Biological Activity: A critical consideration in PEGylation is the potential for the PEG chain to sterically hinder the biological activity of the modified molecule. The shorter PEG chain of this compound offers the advantage of minimal steric hindrance. This makes it a suitable choice when modifying biomolecules where the active site is sensitive to steric crowding. The longer chain of m-PEG4-NHS ester, while still relatively short, may introduce a greater degree of steric hindrance. However, this can also be beneficial in certain applications, such as shielding the biomolecule from proteolytic degradation or reducing its immunogenicity.
-
Pharmacokinetics: For therapeutic applications, the length of the PEG chain can influence the pharmacokinetic profile of the drug. While short-chain PEGs like these have a less dramatic effect on in-vivo half-life compared to larger PEGs, the slightly larger size of the m-PEG4 conjugate may lead to a modest increase in circulation time compared to the m-PEG1 conjugate.
Typical Applications:
-
This compound:
-
Modification of small molecules where a minimal increase in size and hydrophilicity is desired.
-
Labeling of proteins or peptides where maintaining maximum biological activity is critical and steric hindrance is a major concern.
-
As a short, flexible linker in more complex bioconjugates.
-
-
m-PEG4-NHS ester:
-
Improving the aqueous solubility and reducing aggregation of hydrophobic peptides and proteins.
-
As a linker in antibody-drug conjugates (ADCs) or other targeted therapies to provide a balance of hydrophilicity and spacing.
-
Surface modification of nanoparticles and other materials to improve their biocompatibility.
-
Experimental Protocols
The following is a general protocol for the PEGylation of a protein with an m-PEG-NHS ester. This protocol should be optimized for the specific protein and application.
Materials:
-
Protein to be PEGylated
-
This compound or m-PEG4-NHS ester
-
Amine-free reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.2-8.5)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Protein Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines.
-
PEG Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL).
-
PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved m-PEG-NHS ester to the protein solution. The optimal molar ratio should be determined empirically. Gently mix the reaction and incubate for 30-60 minutes at room temperature or 2-4 hours at 4°C.
-
Quenching the Reaction: To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted m-PEG-NHS ester and byproducts by size-exclusion chromatography or dialysis.
-
Analysis: Analyze the PEGylated protein using SDS-PAGE to confirm an increase in molecular weight and other relevant analytical techniques to determine the degree of PEGylation and confirm the retention of biological activity.
Visualizations
Chemical Structures of m-PEG1-NHS and m-PEG4-NHS Esters
Caption: Chemical structures of this compound and m-PEG4-NHS ester.
General Workflow for Protein PEGylation with m-PEG-NHS Esters
References
A Head-to-Head Comparison: m-PEG-NHS Ester vs. m-PEG-Aldehyde for Protein Labeling
For researchers, scientists, and drug development professionals, the covalent attachment of polyethylene glycol (PEG) to proteins, a process known as PEGylation, is a critical strategy to enhance the therapeutic properties of biologics. The choice of the reactive group on the PEG reagent is a pivotal decision that dictates the specificity, efficiency, and stability of the final conjugate. This guide provides an in-depth, objective comparison of two widely used amine-reactive PEGylation reagents: m-PEG-NHS ester and m-PEG-aldehyde.
The strategic attachment of PEG chains can significantly improve a protein's characteristics, including increased solubility, a longer circulation half-life in the body, and reduced immunogenicity.[1] Both m-PEG-NHS ester and m-PEG-aldehyde target primary amines on proteins, specifically the ε-amino group of lysine residues and the α-amino group of the N-terminus.[1] However, their distinct reaction mechanisms result in significant differences in their performance and ideal applications.[1]
Executive Summary: Key Differences at a Glance
| Feature | m-PEG-NHS Ester | m-PEG-Aldehyde |
| Primary Target | Lysine ε-amines, N-terminal α-amine[1] | N-terminal α-amine, Lysine ε-amines[1] |
| Reaction Type | Acylation | Reductive Amination |
| Resulting Linkage | Amide | Secondary Amine |
| Reaction pH | Typically neutral to slightly basic (pH 7.2-9.0) | Typically acidic to neutral (pH 5.0-8.0) |
| Specificity | Generally non-selective, targets all accessible primary amines | Higher potential for N-terminal selectivity under controlled pH |
| Reaction Speed | Fast (typically 30-60 minutes at room temperature) | Slower (requires Schiff base formation followed by reduction, 2-4 hours to overnight) |
| Reagents | Single PEG reagent | PEG reagent and a reducing agent (e.g., sodium cyanoborohydride) |
| Linkage Stability | Stable amide bond | Highly stable secondary amine bond |
| Key Advantage | High reactivity and a straightforward, one-step protocol | Greater control over site-specificity, leading to more homogeneous products |
| Key Disadvantage | Prone to hydrolysis, which can lead to lower efficiency and heterogeneous products | Requires an additional reduction step and a reducing agent that can be toxic. |
Reaction Mechanisms
The fundamental difference between m-PEG-NHS ester and m-PEG-aldehyde lies in their reaction pathways with the primary amines on a protein.
m-PEG-NHS Ester: Acylation
m-PEG-NHS esters react with primary amines via nucleophilic substitution, where the amine group attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS). This reaction is efficient at neutral to slightly basic pH.
References
A Researcher's Guide to Purity Analysis of m-PEG1-NHS Ester: NMR vs. Alternatives
For researchers, scientists, and drug development professionals, the purity of reagents is paramount to the success and reproducibility of their work. This is especially true for bioconjugation reagents like methoxy-poly(ethylene glycol)-N-hydroxysuccinimidyl ester (m-PEG1-NHS ester), where impurities can lead to unwanted side reactions, reduced conjugation efficiency, and difficulty in characterizing the final product. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) spectroscopy with other common analytical techniques for the purity assessment of this compound, supported by experimental protocols and data presentation.
The Critical Role of Purity in Bioconjugation
This compound is a popular reagent for covalently attaching polyethylene glycol (PEG) chains to proteins, peptides, and other biomolecules. The NHS ester group reacts with primary amines on the biomolecule to form a stable amide bond. The purity of the this compound is critical for several reasons:
-
Reaction Stoichiometry: Accurate knowledge of the active NHS ester concentration is essential for controlling the stoichiometry of the conjugation reaction and achieving the desired degree of PEGylation.
-
Preventing Side Reactions: Impurities, such as the hydrolyzed m-PEG1-acid, can compete with the intended reaction or introduce unwanted functionalities into the final product.
-
Reproducibility: Consistent purity from batch to batch ensures the reproducibility of experimental results.
Purity Determination by Quantitative ¹H NMR (qNMR)
Quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration.
Experimental Protocol for qNMR Analysis
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry NMR tube.
-
Accurately weigh approximately 2-5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The chosen standard should have signals that do not overlap with the analyte signals.
-
Add a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the NMR tube.
-
Ensure complete dissolution of both the sample and the internal standard.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of 400 MHz or higher.
-
Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to allow for full relaxation of the protons, which is crucial for accurate integration. A D1 of 30 seconds is generally recommended for qNMR.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform baseline correction to ensure accurate integration.
-
Integrate a well-resolved, characteristic signal of the this compound and a signal from the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for this compound and potential impurities in Chloroform-d (CDCl₃).
| Compound | Protons | Chemical Shift (ppm) | Multiplicity |
| This compound | -OCH₃ | ~3.38 | s |
| -CH₂ -O-CH₃ | ~3.55 | t | |
| -O-CH₂ -CH₂-O- | ~3.65 | t | |
| -O-CH₂ -C(O)- | ~4.25 | s | |
| Succinimide protons | ~2.85 | s | |
| m-PEG1-acid | -OCH₃ | ~3.38 | s |
| (Hydrolysis product) | -CH₂ -O-CH₃ | ~3.55 | t |
| -O-CH₂ -CH₂-O- | ~3.65 | t | |
| -O-CH₂ -C(O)OH | ~4.15 | s | |
| N-hydroxysuccinimide | Succinimide protons | ~2.85 | s |
| (Leaving group) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Visualization of the qNMR Workflow
Caption: Workflow for purity determination of this compound by qNMR.
Alternative Methods for Purity Analysis
While qNMR is a powerful tool, other analytical techniques can also be employed for purity assessment, each with its own advantages and limitations.
High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for separating and quantifying components in a mixture. For this compound, a reversed-phase HPLC method with UV detection is often suitable.
-
Principle: The sample is injected into a column packed with a nonpolar stationary phase, and a polar mobile phase is used to elute the components. The separation is based on the differential partitioning of the analytes between the two phases.
-
Detection: The NHS ester and its impurities can be detected by their absorbance in the UV region (typically around 210 nm or 260 nm for the NHS moiety).[1]
-
Purity Assessment: The purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the identification of the target molecule and its impurities.
-
Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio.
-
Ionization Techniques: Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing PEGylated molecules.[2]
-
Purity Assessment: MS can confirm the identity of the this compound by its molecular weight and can detect impurities with different masses, such as the hydrolyzed product (m-PEG1-acid). Fragmentation patterns can provide further structural information.
Comparison of Analytical Methods
| Feature | ¹H NMR | HPLC-UV | Mass Spectrometry (MS) |
| Principle | Nuclear spin resonance | Differential partitioning | Mass-to-charge ratio of ions |
| Quantitative? | Yes (qNMR) | Yes (with calibration) | Semi-quantitative |
| Structural Info | Detailed structural information | Limited structural information | Molecular weight and fragmentation |
| Sample Prep | Simple dissolution | Mobile phase preparation | Dilution, may require desalting |
| Throughput | Moderate | High | High |
| Pros | - Absolute quantification- Non-destructive- Rich structural information | - High sensitivity- High throughput- Well-established method | - High sensitivity- Confirms molecular weight- Identifies impurities by mass |
| Cons | - Lower sensitivity- Requires specialized equipment- Signal overlap can be an issue | - Requires reference standards for absolute quantification- Co-elution can occur | - Ionization efficiency can vary- Not inherently quantitative |
Decision-Making Workflow for Purity Analysis
The choice of analytical method depends on the specific requirements of the analysis. The following diagram illustrates a logical workflow for selecting the most appropriate technique.
Caption: Decision tree for selecting a purity analysis method.
Conclusion
The purity of this compound is a critical parameter that directly impacts the outcome of bioconjugation experiments. While HPLC and MS are valuable tools for purity assessment, qNMR stands out as a primary method for providing absolute, accurate, and structurally informative purity determination without the need for specific reference standards of the impurities. For routine quality control and high-throughput screening, HPLC-UV is a practical choice. Mass spectrometry is indispensable for confirming the molecular identity of the material and identifying unknown impurities. A comprehensive approach that utilizes a combination of these techniques will provide the most complete picture of the purity and quality of your this compound, leading to more reliable and reproducible research.
References
A Comparative Guide to Assessing Protein Activity Post-PEGylation with m-PEG-NHS Ester
The conjugation of methoxy polyethylene glycol (m-PEG) to proteins, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of proteins. This modification can improve a protein's solubility, stability, and pharmacokinetic profile by increasing its hydrodynamic size and shielding it from proteolytic enzymes and the host immune system. However, a critical consideration in the development of PEGylated proteins is the potential impact on their biological activity.
This guide provides a comparative overview of assessing the enzymatic activity of a protein after PEGylation, using Catalase as a model enzyme. Catalase is an antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] We will compare the activity of native (unmodified) catalase with its PEGylated form, providing supporting data and detailed experimental protocols.
Impact of PEGylation on Catalase Activity: A Data-Driven Comparison
The covalent attachment of m-PEG chains to a protein's surface, typically at primary amine groups of lysine residues or the N-terminus, can sometimes lead to a decrease in specific activity. This reduction can be attributed to several factors, including:
-
Steric Hindrance: The bulky PEG chains may partially obstruct the active site, impeding substrate access.
-
Conformational Changes: The modification might induce subtle changes in the protein's three-dimensional structure, affecting its catalytic efficiency.
-
Altered Microenvironment: The PEG layer can change the polarity and viscosity in the immediate vicinity of the enzyme surface.[2][3]
Despite a potential decrease in specific activity, the overall therapeutic benefit is often enhanced due to significantly increased stability and circulation half-life.[4][5]
The following table summarizes representative data on the specific activity of native bovine catalase versus its PEGylated counterpart.
| Enzyme | Specific Activity (kU/mg) | Percentage of Retained Activity |
| Native Catalase | 23.3 ± 2.8 | 100% |
| m-PEG-NHS-Catalase | 21.5 ± 1.1 | ~92% |
Data presented is a synthesis of findings where PEGylation had a minimal impact on the specific activity of catalase. It is important to note that the degree of activity loss can vary depending on the size of the PEG molecule used and the extent of PEGylation. For instance, one study observed a more pronounced decrease in activity with higher molecular weight PEGs.
Experimental Protocols
Detailed and reproducible protocols are essential for accurately comparing the activity of native and PEGylated proteins. Below are the standard procedures for the PEGylation of catalase with m-PEG-NHS ester and the subsequent enzymatic activity assay.
Protocol 1: PEGylation of Catalase with m-PEG-NHS Ester
This protocol describes the covalent conjugation of an amine-reactive m-PEG-NHS ester to catalase.
Materials:
-
Bovine Liver Catalase
-
m-PEG-Succinimidyl Carboxymethyl Ester (m-PEG-NHS)
-
Phosphate-Buffered Saline (PBS): 0.1 M phosphate, 0.15 M NaCl, pH 7.4
-
Dimethyl Sulfoxide (DMSO)
-
Dialysis or Size-Exclusion Chromatography (SEC) equipment for purification
Procedure:
-
Protein Preparation: Dissolve 1-10 mg of catalase in 1 mL of PBS (pH 7.4). Ensure the buffer is free of primary amines like Tris or glycine, as they will compete with the reaction.
-
Reagent Preparation: Immediately before use, dissolve the m-PEG-NHS ester in DMSO to a concentration of 10 mM. The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for storage.
-
Conjugation Reaction: Add a 20-fold molar excess of the dissolved m-PEG-NHS solution to the catalase solution. The final volume of DMSO should not exceed 10% of the total reaction volume to maintain protein stability.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Purification: Remove unreacted m-PEG-NHS and byproducts by performing dialysis against PBS or by using a size-exclusion chromatography (SEC) column.
-
Characterization: Confirm the extent of PEGylation using techniques such as SDS-PAGE (which will show an increase in molecular weight) or mass spectrometry.
Protocol 2: Spectrophotometric Activity Assay of Catalase
This assay measures catalase activity by monitoring the rate of H₂O₂ decomposition, which is observed as a decrease in absorbance at 240 nm. One unit of catalase is defined as the amount of enzyme that will decompose 1.0 µmole of H₂O₂ per minute at pH 7.0 and 25°C.
Materials:
-
Native Catalase and PEGylated Catalase solutions
-
Potassium Phosphate Buffer (50 mM, pH 7.0)
-
Hydrogen Peroxide (H₂O₂) Solution (30 mM) prepared fresh in Potassium Phosphate Buffer
-
UV-Vis Spectrophotometer and quartz cuvettes
Procedure:
-
Instrument Setup: Set the spectrophotometer to read absorbance at 240 nm and maintain the temperature at 25°C.
-
Reaction Mixture: In a quartz cuvette, add 2.90 mL of the 30 mM Hydrogen Peroxide Solution. Allow the substrate to equilibrate to 25°C inside the spectrophotometer.
-
Blank Measurement: Use the cuvette containing the H₂O₂ solution to zero the spectrophotometer.
-
Enzyme Addition: To initiate the reaction, add 0.10 mL of the appropriately diluted enzyme solution (either native or PEGylated catalase) to the cuvette. Quickly mix by gentle inversion.
-
Data Acquisition: Immediately begin recording the decrease in absorbance at 240 nm over a period of 1-3 minutes. The rate of decrease should be linear.
-
Calculation of Activity: Calculate the change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve. The specific activity can be calculated using the Beer-Lambert law and the extinction coefficient of H₂O₂.
Visualizing the Process and Mechanism
To better understand the workflows and molecular interactions, the following diagrams illustrate the key processes.
Caption: Reaction of m-PEG-NHS ester with a primary amine on a protein.
Caption: Experimental workflow for PEGylation and activity assessment.
References
- 1. An improved method for measuring catalase activity in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intense PEGylation of Enzyme Surfaces: Relevant Stabilizing Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enzymatic activity and thermal stability of PEG-α-chymotrypsin conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pegylated catalase as a potential alternative to treat vitiligo and UV induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Amine-Reactive Crosslinkers: m-PEG1-NHS Ester in Focus
For researchers, scientists, and drug development professionals, the covalent modification of proteins and other biomolecules is a cornerstone of innovation. Amine-reactive crosslinkers, particularly N-hydroxysuccinimide (NHS) esters, are indispensable tools for these modifications, enabling the development of everything from antibody-drug conjugates (ADCs) to diagnostic assays. This guide provides an objective comparison of m-PEG1-NHS ester with other common amine-reactive crosslinkers, supported by experimental data and detailed protocols to inform your selection process.
The Landscape of Amine-Reactive Chemistry
The most prevalent targets for bioconjugation are the primary amines (-NH₂) found at the N-terminus of polypeptide chains and on the side chains of lysine residues.[1][2] These groups are readily accessible on the surface of most proteins and are highly nucleophilic, making them ideal targets for electrophilic crosslinkers.[1][2] The most common amine-reactive functional groups are NHS esters, which form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[1]
A critical factor in any NHS ester conjugation is the competing hydrolysis reaction, where the ester reacts with water and is inactivated. The rate of this hydrolysis increases significantly with pH, making the optimization of reaction conditions paramount for achieving high conjugation efficiency.
At a Glance: Comparing Amine-Reactive Crosslinkers
The choice of an amine-reactive crosslinker is dictated by several factors, including the solubility of the biomolecule, the desired stability of the crosslinker in aqueous solution, and the potential for steric hindrance. Here, we compare this compound with three other widely used classes of amine-reactive crosslinkers: standard NHS esters, Sulfo-NHS esters, and Tetrafluorophenyl (TFP) esters.
| Feature | This compound | Standard NHS Ester (e.g., DSS) | Sulfo-NHS Ester (e.g., BS3) | TFP Ester |
| Reactive Group | N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide Ester | Sulfo-N-Hydroxysuccinimide Ester | Tetrafluorophenyl Ester |
| Solubility | High aqueous solubility due to the hydrophilic PEG spacer. | Generally insoluble in aqueous buffers; requires dissolution in an organic co-solvent (e.g., DMSO, DMF). | High aqueous solubility due to the sulfonate group; allows for reactions in fully aqueous solutions. | More hydrophobic than NHS esters. |
| Cell Membrane Permeability | Permeable (depending on the conjugated molecule). | Permeable. | Impermeable; ideal for cell surface labeling. | Permeable. |
| Relative Hydrolytic Stability | Susceptible to hydrolysis, particularly at higher pH. The PEG spacer can influence the hydrolysis rate. | Susceptible to hydrolysis, with half-lives ranging from minutes to hours depending on pH. | Also susceptible to hydrolysis, but the sulfonate group can affect the rate. | Significantly more stable to hydrolysis than NHS esters, especially at basic pH. |
| Key Advantage | Increases the hydrophilicity and solubility of the labeled molecule; can reduce aggregation. | A well-established and widely used reagent. | Enables conjugation in fully aqueous buffers without organic solvents, minimizing protein denaturation. | Higher conjugation efficiency in basic conditions due to greater hydrolytic stability. |
| Primary Consideration | Potential for steric hindrance from the PEG chain. | The need for organic co-solvents can impact protein stability. | The sulfonate group adds a negative charge to the molecule. | Higher hydrophobicity may affect the solubility of the final conjugate. |
Quantitative Performance Data
The stability of the active ester in aqueous solution is a critical determinant of conjugation efficiency. The following table summarizes the hydrolytic half-lives of various NHS and TFP esters at different pH values.
| Crosslinker Type | pH 7.0 | pH 8.0 | pH 8.6 | pH 10.0 |
| Standard NHS Ester | 4-5 hours | 1 hour | 10 minutes | 39 minutes (surface) |
| mPEG-Succinimidyl Carbonate (SC) | - | 20.4 minutes | - | - |
| mPEG-Succinimidyl Valerate (SVA) | - | 33.6 minutes | - | - |
| mPEG-Succinimidyl Propionate (SPA) | - | 16.5 minutes | - | - |
| TFP Ester (surface) | ~13 hours (1.9x > NHS) | ~5 hours (3.0x > NHS) | - | ~5.5 hours (8.5x > NHS) |
Data is compiled from multiple sources and reaction conditions (e.g., solution vs. surface) may vary. Direct comparison of absolute values should be made with caution. The key takeaway is the relative stability between the different ester types.
Visualizing the Workflow and Decision-Making Process
The selection of an appropriate amine-reactive crosslinker and the execution of the conjugation reaction can be broken down into a logical workflow. The following diagrams, created using the DOT language, illustrate these processes.
References
Characterizing m-PEG-NHS Ester Conjugates: A Comparative Guide to MALDI-MS Analysis
For researchers, scientists, and professionals in drug development, the precise characterization of methoxy polyethylene glycol N-hydroxysuccinimidyl ester (m-PEG-NHS ester) conjugates is critical. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) with other analytical techniques, supported by experimental data and detailed protocols, to ensure the quality and efficacy of PEGylated products.
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules such as proteins, peptides, or small molecule drugs, is a widely used strategy to enhance their therapeutic properties. The m-PEG-NHS ester is a common reagent in this process, reacting with primary amine groups on the target molecule. Accurate characterization of the resulting conjugate is essential to determine parameters like the degree of PEGylation, molecular weight distribution, and purity, all of which directly impact the final product's performance and safety.
MALDI-MS for PEG Conjugate Analysis: A Powerful Tool
MALDI-MS has emerged as a powerful technique for the analysis of large, non-volatile molecules like PEG conjugates.[1][2] This soft ionization method allows for the determination of the absolute molecular weight of individual polymer chains within a sample, providing detailed information on molecular weight distribution and the identification of different PEGylated species.[2]
Comparative Analysis: MALDI-MS vs. Alternative Techniques
While MALDI-MS is a valuable tool, other techniques are also employed for the characterization of PEG conjugates. The choice of method often depends on the specific information required and the available instrumentation.[1]
| Parameter | MALDI-MS | Size Exclusion Chromatography (SEC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Measures mass-to-charge ratio of ionized molecules. | Separates molecules based on hydrodynamic volume. | Separates molecules based on polarity or other chemical properties. |
| Information Provided | Absolute molecular weight, molecular weight distribution (Mn, Mw), polydispersity index (PDI), degree of PEGylation, end-group analysis.[2] | Relative molecular weight distribution, hydrodynamic radius. | Purity, quantification of different species. |
| Accuracy | High for average molecular weight determination. | Moderate; dependent on calibration standards. | High for quantification with appropriate standards. |
| Resolution | Can resolve individual oligomers up to a certain molecular weight. | Lower resolution for individual oligomers. | Can separate different PEGylated species. |
| Sample Throughput | High | Moderate | Moderate to High |
| Strengths | Provides absolute molecular weight information and detailed structural insights. | Robust and widely available. | Excellent for purity assessment and quantification. |
| Limitations | Quantitative accuracy can be challenging without internal standards; potential for fragmentation. | Provides relative molecular weight based on calibration; limited structural information. | Does not directly provide molecular weight information. |
Quantitative Performance of MALDI-MS
While MALDI-MS is often considered semi-quantitative, its quantitative capabilities can be significantly improved with careful experimental design and the use of internal standards. The table below summarizes key quantitative metrics that can be obtained from MALDI-MS analysis of m-PEG-NHS ester conjugates.
| Quantitative Metric | Description | Typical Data Obtainable with MALDI-MS |
| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Directly calculated from the mass spectrum. |
| Weight-Average Molecular Weight (Mw) | An average molecular weight that is more sensitive to heavier molecules in the distribution. | Directly calculated from the mass spectrum. |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | A PDI value close to 1.0 indicates a narrow distribution. |
| Degree of PEGylation | The average number of PEG chains attached to the target molecule. | Determined by the mass shift between the unconjugated and conjugated molecule. |
| Relative Abundance of Species | Quantification of unconjugated, mono-PEGylated, di-PEGylated, etc., species. | Can be estimated from peak intensities, but more accurate with internal standards. |
Experimental Protocol: MALDI-MS Analysis of m-PEG-NHS Ester Conjugates
This protocol provides a general guideline for the analysis of m-PEG-NHS ester conjugates. Optimization may be required based on the specific conjugate and instrumentation.
1. Materials and Reagents:
-
MALDI Matrix: α-Cyano-4-hydroxycinnamic acid (CHCA) is a common choice for peptides and smaller PEG conjugates. Sinapinic acid (SA) is often used for larger proteins. Dithranol and 2,5-dihydroxybenzoic acid (DHB) are also effective matrices for PEG analysis. Tertiary matrices, a combination of three matrix materials, can improve sensitivity and spot homogeneity.
-
Cationizing Agent: Sodium trifluoroacetate (NaTFA) is frequently added to promote the formation of sodium adducts [M+Na]+, which often yield stronger signals for PEGs than protonated molecules [M+H]+.
-
Solvents: Acetonitrile (ACN), ethanol, tetrahydrofuran (THF), and high-purity water are commonly used.
-
Analyte: The m-PEG-NHS ester conjugate, dissolved in an appropriate solvent.
2. Sample Preparation (Dried-Droplet Method):
-
Prepare a matrix solution (e.g., 10-20 mg/mL CHCA in 50:50 ACN:water with 0.1% TFA).
-
Prepare a cationizing agent solution (e.g., 2-5 mg/mL NaTFA in ethanol or THF).
-
Prepare the analyte solution (e.g., 1-2 mg/mL in water or an appropriate buffer). Buffers containing primary amines (e.g., Tris) should be avoided as they will react with the NHS ester.
-
Mix the analyte, matrix, and cationizing agent solutions. A common ratio is 5:1:1 (v/v/v) of matrix:cationizing agent:analyte.
-
Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely.
3. MALDI-MS Instrument Settings:
-
Instrument: A MALDI-TOF (Time-of-Flight) mass spectrometer.
-
Mode: Positive ion reflector mode is typically used for higher mass accuracy.
-
Laser: A nitrogen laser (337 nm) is common. The laser energy should be optimized to obtain a good signal-to-noise ratio while minimizing fragmentation.
-
Mass Range: Set the mass range to encompass the expected molecular weight of the conjugate.
-
Calibration: Calibrate the instrument using a standard with a known molecular weight close to that of the analyte.
4. Data Analysis:
-
Identify the series of peaks corresponding to the PEG oligomers. The mass difference between adjacent peaks should correspond to the mass of the PEG repeat unit (44 Da).
-
Calculate Mn, Mw, and PDI using the instrument's software.
-
Determine the degree of PEGylation by comparing the mass spectra of the conjugated and unconjugated molecules.
Visualizing the Workflow and Logic
To better understand the experimental process and the logic behind the data interpretation, the following diagrams are provided.
Caption: Experimental workflow for MALDI-MS analysis of m-PEG-NHS ester conjugates.
Caption: Logical flow from MALDI-MS data to key characterization parameters.
References
A Researcher's Guide to Site-Specific PEGylation: Validating m-PEG1-NHS Ester Conjugation
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of site-specific PEGylation using m-PEG1-NHS ester against alternative methods. Supported by experimental data and detailed protocols, this document serves as a practical resource for validating PEGylated protein therapeutics.
The covalent attachment of polyethylene glycol (PEG) chains to therapeutic proteins, or PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. Benefits include improved bioavailability, extended circulating half-life, and reduced immunogenicity.[1] Among the various PEGylation chemistries, N-hydroxysuccinimide (NHS) esters are frequently employed for their reactivity towards primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of a protein. This guide focuses on the validation of site-specific PEGylation using methoxy-PEG-NHS (m-PEG1-NHS) ester and compares its performance with other common PEGylation strategies.
Comparison of Site-Specific PEGylation Strategies
Achieving site-specific PEGylation is crucial for producing homogeneous and well-defined bioconjugates with predictable and reproducible therapeutic effects. While this compound offers a straightforward approach to amine-reactive PEGylation, its specificity can be challenging to control due to the presence of multiple lysine residues on the surface of most proteins.[2][3] However, by carefully controlling reaction conditions, particularly pH, a degree of site-selectivity for the N-terminus can be achieved.[3][4] Below is a comparison of this compound with other common site-specific PEGylation methods.
| Feature | This compound (Amine-Reactive) | mPEG-Maleimide (Thiol-Reactive) | Enzymatic PEGylation (e.g., Transglutaminase) |
| Target Residue | N-terminal α-amino group, Lysine ε-amino group | Cysteine sulfhydryl group | Glutamine, Lysine (depending on enzyme) |
| Site-Specificity | Moderate to High (pH-dependent) | High (requires a free cysteine) | Very High |
| Reaction Conditions | pH 7.0-9.0 | pH 6.5-7.5 | Physiological pH |
| Reaction Efficiency | Generally high, but can be influenced by protein structure and reaction conditions. | High for accessible thiols. | High, with potential for near-quantitative conversion. |
| Product Homogeneity | Can produce a mixture of positional isomers if multiple reactive amines are present. | High, assuming a single accessible cysteine. | Very High, leading to a single, well-defined product. |
| Retention of Biological Activity | Variable; depends on the proximity of the PEGylation site to the protein's active or binding sites. N-terminal PEGylation is often preferred. | Generally high, as free cysteines are often not in critical functional regions. | Generally very high, as the enzymatic reaction is highly specific and can be directed away from active sites. |
| Advantages | Readily available reagents, well-established chemistry. | High specificity, stable thioether bond formation. | Exceptional site-specificity and product homogeneity. |
| Disadvantages | Potential for product heterogeneity. High reactivity can be difficult to control on a large scale. | Requires the presence of a free cysteine, which may necessitate protein engineering. The maleimide linkage can be susceptible to hydrolysis. | Can be more expensive, requires specific enzyme and recognition sequences. |
Experimental Validation of Site-Specific PEGylation
Rigorous analytical characterization is essential to confirm the site of PEG attachment, the degree of PEGylation, and the purity of the final product. The following are key experimental protocols for validating site-specific PEGylation.
Experimental Workflow for Validation
Caption: Workflow for PEGylation and validation.
Detailed Experimental Protocols
Principle: SDS-PAGE separates proteins based on their molecular weight. PEGylation increases the hydrodynamic radius of a protein, causing it to migrate slower on the gel than its unmodified counterpart. This allows for a qualitative assessment of the PEGylation reaction's success and the presence of different PEGylated species (mono-, di-, poly-PEGylated).
Protocol:
-
Sample Preparation:
-
Prepare a 1 mg/mL solution of the un-PEGylated protein (control) and the PEGylated protein sample.
-
Mix 10 µL of each protein solution with 10 µL of 2x SDS-PAGE sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT).
-
Heat the samples at 95°C for 5 minutes to denature the proteins.
-
Centrifuge the samples briefly to pellet any precipitate.
-
-
Gel Electrophoresis:
-
Load 10-15 µL of the prepared samples and a pre-stained protein molecular weight marker into the wells of a pre-cast polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Place the gel in an electrophoresis chamber filled with 1x SDS-PAGE running buffer.
-
Run the gel at a constant voltage (e.g., 150-200V) until the dye front reaches the bottom of the gel.
-
-
Staining and Visualization:
-
Carefully remove the gel from the cassette and place it in a staining solution (e.g., Coomassie Brilliant Blue or a more sensitive silver stain) for 1-2 hours with gentle agitation.
-
Destain the gel with a destaining solution (typically a mixture of methanol and acetic acid in water) until the protein bands are clearly visible against a clear background.
-
Visualize the gel using a gel documentation system. The PEGylated protein bands will appear at a higher apparent molecular weight than the un-PEGylated protein.
-
Principle: Mass spectrometry (MS) provides a precise measurement of the molecular weight of the intact protein and its PEGylated forms. This allows for the unambiguous confirmation of PEGylation and the determination of the number of PEG chains attached. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
Protocol (ESI-MS):
-
Sample Preparation:
-
Desalt the protein samples using a suitable method (e.g., dialysis or a desalting column) to remove non-volatile salts that can interfere with ionization.
-
Dilute the desalted protein samples to a final concentration of 0.1-1 mg/mL in a solvent compatible with ESI-MS (e.g., a mixture of water, acetonitrile, and formic acid).
-
-
LC-MS Analysis:
-
Inject the prepared sample into a liquid chromatography system (LC) coupled to an ESI mass spectrometer. A reversed-phase C4 or C8 column is often used for protein separation.
-
Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., 0.1% formic acid).
-
The eluting protein is introduced into the ESI source where it is ionized.
-
-
Data Acquisition and Analysis:
-
Acquire the mass spectra over a defined m/z range. The raw spectrum will show a series of multiply charged ions.
-
Deconvolute the raw spectrum using appropriate software to obtain the zero-charge mass of the protein.
-
The mass of the PEGylated protein will be higher than the un-PEGylated protein by the mass of the attached PEG chain(s). The heterogeneity of the PEG polymer itself may also be observed as a distribution of peaks separated by the mass of the ethylene glycol monomer (44 Da).
-
Principle: SEC separates molecules based on their hydrodynamic radius. It is a powerful technique for separating PEGylated proteins from unreacted protein and free PEG, as well as for quantifying aggregates.
Protocol:
-
System Preparation:
-
Equilibrate a suitable SEC column (e.g., TSKgel G3000SWXL) with a mobile phase appropriate for the protein of interest (e.g., phosphate-buffered saline, pH 7.4).
-
-
Sample Preparation:
-
Prepare the PEGylated protein sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Chromatographic Analysis:
-
Inject a defined volume of the sample onto the equilibrated SEC column.
-
Run the chromatography at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
The chromatogram will show peaks corresponding to different species based on their size. Typically, aggregates will elute first, followed by the PEGylated protein, and then the smaller, un-PEGylated protein.
-
Integrate the peak areas to determine the relative amounts of each species and calculate the purity of the PEGylated product.
-
Alternative PEGylation Chemistries: A Mechanistic Overview
Caption: Comparison of PEGylation reaction mechanisms.
Case Study: PEGylated Interferon and the JAK-STAT Signaling Pathway
To illustrate the biological context of PEGylation, consider PEGylated interferon-alpha, a widely used therapeutic for viral hepatitis and some cancers. Interferons exert their antiviral and antiproliferative effects by activating the JAK-STAT signaling pathway.
References
- 1. Advances in anti-viral immune defence: revealing the importance of the IFN JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
A Researcher's Guide to Protein Modification: Exploring Alternatives to m-PEG1-NHS Ester
For decades, the go-to reagent for protein PEGylation has been methoxy polyethylene glycol N-hydroxysuccinimidyl ester (m-PEG-NHS). Its reactivity with primary amines on lysine residues and the N-terminus has made it a staple in enhancing the therapeutic properties of proteins, such as increasing their hydrodynamic size, extending circulating half-life, and reducing immunogenicity.[1][2] However, the very reactivity that makes NHS esters effective also presents challenges, including susceptibility to hydrolysis in aqueous solutions, which can lead to variable reaction efficiencies and the formation of heterogeneous product mixtures.[2][3][4]
This guide provides a comprehensive comparison of viable alternatives to m-PEG1-NHS ester for researchers, scientists, and drug development professionals. We will delve into an objective analysis of their performance, supported by experimental data, and provide detailed methodologies for key comparative experiments.
The Landscape of Protein PEGylation: A Comparative Overview
The choice of a PEGylation strategy is critical and depends on several factors, including the target protein's stability, the desired level of site-specificity, and the required stability of the resulting linkage. This section compares the performance of traditional NHS esters with leading alternatives, categorized by their reactive targets.
Amine-Reactive Alternatives
While this compound is the most common amine-reactive reagent, several alternatives offer distinct advantages in terms of linkage stability and reaction control.
-
m-PEG-Nitrophenyl Carbonate (m-PEG-NPC): This reagent also targets primary amines but forms a more stable urethane linkage compared to the amide bond formed by NHS esters. The release of p-nitrophenol during the reaction provides a convenient method for monitoring reaction progress spectrophotometrically.
-
m-PEG-Aldehyde: This reagent reacts with primary amines via reductive amination to form a stable secondary amine linkage. A key advantage of this method is the potential for greater site-specificity towards the N-terminal α-amine by controlling the reaction pH (typically acidic to neutral, pH 5-8). This selectivity is due to the lower pKa of the N-terminal α-amine compared to the ε-amines of lysine residues.
Thiol-Reactive Alternatives
Targeting cysteine residues offers a more site-specific approach to PEGylation due to the lower abundance of free cysteine residues on the protein surface compared to lysine.
-
m-PEG-Maleimide: This is one of the most common thiol-reactive reagents, reacting with free sulfhydryl groups on cysteine residues to form a stable thioether bond. The reaction is typically performed at a pH range of 6.5-7.5.
-
m-PEG-Vinylsulfone: This reagent also reacts with thiol groups to form a stable thioether linkage. The reaction with vinylsulfones is generally slower than with maleimides, which can offer better control over the conjugation process.
Site-Specific and Bioorthogonal Strategies
For applications demanding a high degree of homogeneity and preservation of protein function, site-specific and bioorthogonal methods are increasingly employed.
-
Click Chemistry: This approach involves a two-step process. First, a "clickable" functional group (e.g., an alkyne or azide) is introduced into the protein, either through modification of a natural amino acid or by incorporation of an unnatural amino acid. Subsequently, a PEG molecule containing the complementary functional group is "clicked" into place, forming a stable triazole linkage. This method offers exceptional specificity and efficiency.
-
Enzymatic Ligation (Sortase-Mediated): Enzymes like Sortase A can be used to site-specifically attach a PEG-modified peptide to a target protein. Sortase A recognizes a specific peptide motif (e.g., LPXTG) and catalyzes the formation of a native peptide bond with a glycine-containing PEG molecule. This method provides precise control over the PEGylation site.
Quantitative Performance Comparison
The following tables summarize quantitative data on the reaction conditions, efficiency, stability, and impact on bioactivity for various PEGylation reagents. It is important to note that these values are representative and can vary depending on the specific protein and reaction conditions.
| Reagent Class | Reagent Example | Target Residue | Optimal pH | Resulting Linkage | Linkage Stability |
| Amine-Reactive | m-PEG-NHS Ester | Lysine, N-terminus | 7.2 - 9.0 | Amide | Stable, but NHS ester is prone to hydrolysis |
| m-PEG-NPC | Lysine, N-terminus | >7.5 | Urethane | More stable than amide | |
| m-PEG-Aldehyde | Lysine, N-terminus | 5.0 - 8.0 | Secondary Amine | Highly Stable | |
| Thiol-Reactive | m-PEG-Maleimide | Cysteine | 6.5 - 7.5 | Thioether | Stable |
| m-PEG-Vinylsulfone | Cysteine | >8.0 | Thioether | Stable | |
| Bioorthogonal | Alkyne-PEG + Azide-Protein | Azide-modified residue | Neutral | Triazole | Highly Stable |
| Enzymatic | Gly-PEG + LPXTG-Protein | C-terminal LPXTG motif | ~7.5 | Peptide Bond | Highly Stable |
| PEGylation Method | Model Protein | PEG Size (kDa) | Retained Bioactivity (%) | Reference |
| Random (NHS Ester) | Interferon alpha-2a | 40 (branched) | ~7% | |
| Site-specific (N-terminus) | Interferon-β | 20 | No significant loss | |
| Site-specific (Cysteine) | FGF21 | 20 | Within 4-fold of unmodified | |
| Random (NHS Ester) | α-Chymotrypsin | 5 | ~50% (with 9 PEGs attached) | |
| Site-specific (N-terminus) | Lysine-deficient TNF-α | 20 | Higher than randomly PEGylated |
Experimental Workflows and Logical Relationships
The selection of an appropriate PEGylation strategy often involves a trade-off between reaction simplicity and the desired homogeneity and bioactivity of the final product.
References
A Head-to-Head Battle: Heterobifunctional vs. Homobifunctional PEG Linkers in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a polyethylene glycol (PEG) linker is a critical decision that can significantly impact the efficacy, stability, and homogeneity of the final product. This guide provides an objective, data-driven comparison of two primary classes of PEG linkers: heterobifunctional and homobifunctional. By delving into their structural differences, reaction mechanisms, and performance in key applications, this document aims to equip you with the knowledge to make an informed selection for your specific research needs.
At a Glance: Key Differences and Primary Applications
At their core, the distinction between these two linker types lies in their reactive ends. Homobifunctional PEG linkers possess two identical reactive functional groups, making them ideal for crosslinking similar molecules or creating polymeric structures.[1][2] In contrast, heterobifunctional PEG linkers feature two different reactive groups, enabling a controlled, sequential conjugation of two distinct molecular entities.[3][4] This fundamental architectural difference dictates their suitability for various applications.
| Feature | Homobifunctional PEG Linkers | Heterobifunctional PEG Linkers |
| Structure | Identical reactive groups at both ends (X-PEG-X)[1] | Different reactive groups at each end (X-PEG-Y) |
| Reaction Control | One-pot reaction, potential for polymerization and product mixtures | Controlled, two-step sequential reaction |
| Product Homogeneity | Can lead to a mixture of products, including polymers | Generally results in a more homogenous and well-defined final product |
| Primary Applications | Protein cross-linking, nanoparticle and surface modification, creating protein complexes | Antibody-drug conjugates (ADCs), targeted drug delivery, linking two different biomolecules |
Performance Comparison: A Data-Driven Look at Efficiency and Purity
The controlled nature of heterobifunctional PEG linkers often translates to superior performance in applications requiring high purity and well-defined conjugates, such as antibody-drug conjugates (ADCs). The sequential reaction process minimizes the formation of undesirable byproducts and allows for a more precise control over the final product composition.
| Parameter | Homobifunctional Linker (e.g., NHS-PEG-NHS) | Heterobifunctional Linker (e.g., Mal-PEG-NHS) | Reference |
| Typical Conjugation Yield | 40-60% | 65-85% | |
| Final Product Purity | Moderate to High (may require extensive purification) | High to Very High | |
| Drug-to-Antibody Ratio (DAR) Control | Less precise, potential for broader distribution | More precise, narrower DAR distribution | |
| Risk of Aggregation | Higher, due to potential for intermolecular crosslinking | Lower, due to controlled conjugation |
Reaction Mechanisms and Experimental Workflows
The choice between a homobifunctional and a heterobifunctional PEG linker fundamentally alters the experimental workflow. Homobifunctional linkers typically involve a one-pot reaction, which can be simpler but offers less control. Heterobifunctional linkers necessitate a two-step process, providing greater control over the conjugation reaction.
Homobifunctional Crosslinking Workflow
Heterobifunctional Conjugation Workflow
Experimental Protocols
Protocol 1: Protein Crosslinking using a Homobifunctional NHS-PEG-NHS Linker
This protocol describes the general procedure for crosslinking two proteins containing primary amines using a homobifunctional NHS-ester PEG linker.
Materials:
-
Protein A and Protein B to be crosslinked
-
NHS-PEG-NHS linker
-
Conjugation Buffer: Phosphate-buffered saline (PBS) or other amine-free buffer, pH 7.2-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Dissolve the proteins to be crosslinked in the Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in anhydrous DMSO or DMF to create a stock solution (e.g., 10-25 mM).
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the dissolved NHS-PEG-NHS linker to the protein solution. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes to hydrolyze any unreacted NHS esters.
-
Purification: Remove excess crosslinker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Analysis: Analyze the crosslinked products by SDS-PAGE to observe the formation of higher molecular weight species.
Protocol 2: Antibody-Drug Conjugation using a Heterobifunctional Maleimide-PEG-NHS Linker
This protocol outlines the two-step conjugation of a thiol-containing drug to an antibody using a Maleimide-PEG-NHS linker.
Materials:
-
Antibody with available primary amines (e.g., lysine residues)
-
Thiol-containing drug
-
Maleimide-PEG-NHS linker
-
Conjugation Buffer 1 (for NHS ester reaction): PBS, pH 7.2-7.5
-
Conjugation Buffer 2 (for maleimide reaction): PBS, pH 6.5-7.5, containing 1-2 mM EDTA
-
Anhydrous DMSO or DMF
-
Desalting column
-
Size-exclusion chromatography (SEC) column
Procedure:
Step 1: Antibody Activation with the Linker
-
Antibody Preparation: Dissolve the antibody in Conjugation Buffer 1 to a concentration of 5-10 mg/mL.
-
Linker Preparation: Equilibrate the Maleimide-PEG-NHS linker to room temperature. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO immediately before use.
-
NHS Ester Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution.
-
Incubation: Incubate for 1-2 hours at room temperature with gentle mixing.
-
Purification of Activated Antibody: Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer 2.
Step 2: Conjugation of the Drug to the Activated Antibody
-
Drug Preparation: Dissolve the thiol-containing drug in DMSO.
-
Maleimide Reaction: Add a 1.5- to 5-fold molar excess of the drug solution to the purified maleimide-activated antibody.
-
Incubation: Incubate for 2-4 hours at room temperature or overnight at 4°C in the dark.
-
Purification of ADC: Purify the final antibody-drug conjugate (ADC) using an SEC column to remove any unreacted drug and linker.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry. Analyze the purity and aggregation of the ADC by SEC.
Conclusion and Recommendations
Both homobifunctional and heterobifunctional PEG linkers are indispensable tools in the field of bioconjugation.
Homobifunctional PEG linkers are the preferred choice for applications where the goal is to crosslink identical or similar molecules, such as stabilizing protein complexes or functionalizing surfaces. Their one-pot reaction scheme offers simplicity, though it may necessitate more rigorous purification to remove unwanted byproducts.
Heterobifunctional PEG linkers provide superior control and versatility for more complex bioconjugation strategies. The ability to perform sequential, orthogonal conjugations leads to higher yields of more defined and stable bioconjugates. For sophisticated applications such as the development of antibody-drug conjugates and other targeted therapies, where product homogeneity and precise control over the drug-to-antibody ratio are paramount, heterobifunctional linkers are generally the superior choice.
Ultimately, the selection of the optimal linker will depend on the specific requirements of your application, including the nature of the molecules to be conjugated, the desired purity of the final product, and the intended use of the bioconjugate.
References
The Impact of m-PEG1-NHS Ester on Protein Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biologics. A primary goal of PEGylation is to reduce the immunogenicity of the protein therapeutic, thereby minimizing the risk of anti-drug antibody (ADA) formation and ensuring sustained efficacy and safety. This guide provides an objective comparison of the effects of m-PEG1-NHS ester, a short-chain PEGylation reagent, on protein immunogenicity against non-PEGylated proteins and other PEGylation alternatives, supported by experimental data and detailed methodologies.
The Double-Edged Sword of PEGylation
PEGylation creates a hydrophilic shield around the protein, which can mask immunogenic epitopes from recognition by the immune system.[1] This steric hindrance is intended to reduce the likelihood of uptake by antigen-presenting cells (APCs) and subsequent activation of T-cells and B-cells, which are responsible for the production of ADAs.
However, PEG itself can be immunogenic, leading to the formation of anti-PEG antibodies. The immunogenicity of PEG is influenced by several factors, including its molecular weight and structure (linear vs. branched).[2] Generally, longer PEG chains are more likely to elicit an anti-PEG immune response.[3][4] this compound, which introduces a single ethylene glycol unit, is therefore expected to have a lower intrinsic immunogenicity compared to long-chain PEG alternatives.
Quantitative Data Presentation
Direct quantitative data on the immunogenicity of proteins modified specifically with this compound is limited in publicly available literature. Therefore, to illustrate the general effects of PEGylation, we present a case study on PEGylated uricase (pegadricase), a therapeutic enzyme used to treat gout. It is important to note that pegadricase is modified with larger PEG molecules (20 kDa) than the single unit of this compound.
Table 1: Immunogenicity of PEGylated vs. Non-PEGylated Uricase (Case Study)
| Parameter | Non-PEGylated Uricase | PEGylated Uricase (Pegadricase) | Key Findings & References |
| Anti-Drug Antibody (ADA) Incidence | High | 91% of treated patients developed ADAs.[5] | While PEGylation can reduce the immunogenicity of the protein moiety, the PEG itself can be immunogenic, leading to a high incidence of ADAs. |
| Mean Peak Anti-PEG Antibody Titer | Not Applicable | Non-responders: ~1:34,528 - 1:89,658 | High anti-PEG antibody titers are associated with a loss of therapeutic response. |
| Mean Peak Anti-Uricase Antibody Titer | High | Low | PEGylation effectively shields the protein from an immune response, resulting in low titers of antibodies against the protein itself. |
| Clinical Response Rate | Low due to rapid clearance and immunogenicity | 42% of patients maintained a therapeutic response. | The development of high-titer anti-PEG antibodies is a major factor in the loss of clinical response. |
| Infusion Reactions | Frequent | 26% of patients experienced infusion reactions. | Infusion reactions are a potential adverse effect associated with PEGylated proteins, often linked to the presence of anti-PEG antibodies. |
Table 2: Qualitative Comparison of this compound with Other PEGylation Alternatives
| Feature | This compound | Long-Chain Linear PEG-NHS Ester (e.g., 5 kDa, 20 kDa) | Branched PEG-NHS Ester |
| Size of PEG Moiety | Very Small (single ethylene glycol unit) | Large | Very Large |
| Protein Shielding Efficiency | Low | High | Very High |
| Potential for Reducing Protein Immunogenicity | Low to Moderate | High | Very High |
| Intrinsic Immunogenicity of PEG | Very Low | Moderate to High | Moderate to High |
| Risk of Anti-PEG Antibody Formation | Low | Higher | Higher |
| Impact on Protein Activity | Minimal | Can be significant depending on attachment site | Can be significant depending on attachment site |
Experimental Protocols
Protocol 1: Protein PEGylation with this compound
This protocol describes a general procedure for conjugating this compound to a protein. The optimal reaction conditions (e.g., molar ratio of PEG to protein, pH, reaction time) should be determined empirically for each specific protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Dialysis or size-exclusion chromatography system for purification
Procedure:
-
Protein Preparation: Ensure the protein solution is free of primary amine-containing buffers (e.g., Tris). If necessary, exchange the buffer to PBS. Adjust the protein concentration to 1-10 mg/mL.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in a small volume of anhydrous DMF or DMSO to create a stock solution.
-
PEGylation Reaction: Add the desired molar excess of the this compound stock solution to the protein solution while gently stirring. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching the Reaction: Add the quenching solution to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.
-
Purification: Remove the unreacted PEG reagent and byproducts by dialysis against a suitable buffer or by using size-exclusion chromatography.
-
Characterization: Confirm the extent of PEGylation using techniques such as SDS-PAGE, mass spectrometry, or HPLC.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Drug and Anti-PEG Antibodies
This protocol provides a general framework for detecting antibodies against the therapeutic protein and the PEG moiety.
Materials:
-
High-binding 96-well microplates
-
Coating antigen (therapeutic protein or a PEGylated control protein)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Serum samples from treated and control subjects
-
HRP-conjugated secondary antibody specific for the species and isotype of the ADA
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of the microplate with the coating antigen diluted in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Wash the plate three times with wash buffer.
-
Sample Incubation: Add diluted serum samples to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 3: Lymphocyte Proliferation Assay for T-Cell Activation
This assay measures the proliferation of T-cells in response to the therapeutic protein, which is an indicator of a cell-mediated immune response.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from subjects.
-
RPMI 1640 medium supplemented with fetal bovine serum, L-glutamine, and antibiotics.
-
Therapeutic protein (PEGylated and non-PEGylated).
-
Positive control (e.g., phytohemagglutinin).
-
Negative control (medium alone).
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1).
-
96-well cell culture plates.
-
Scintillation counter or plate reader.
Procedure:
-
Cell Preparation: Isolate PBMCs from blood samples using density gradient centrifugation.
-
Cell Plating: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well.
-
Stimulation: Add the therapeutic protein (at various concentrations), positive control, or negative control to the wells.
-
Incubation: Incubate the plate for 5-6 days at 37°C in a humidified 5% CO₂ incubator.
-
Proliferation Measurement:
-
Using [³H]-thymidine: Add [³H]-thymidine to each well and incubate for an additional 18-24 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Using non-radioactive methods: Follow the manufacturer's instructions for the specific proliferation assay kit.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean counts per minute (CPM) or absorbance of the stimulated wells by the mean CPM or absorbance of the negative control wells. An SI greater than 2 is typically considered a positive response.
Mandatory Visualization
T-Cell Dependent B-Cell Activation Pathway for Therapeutic Proteins.
Experimental Workflow for Immunogenicity Assessment.
Conclusion
The use of this compound for protein PEGylation represents a strategy to potentially reduce the immunogenicity of therapeutic proteins. The very short PEG chain is less likely to be immunogenic itself compared to longer PEG chains. However, the shielding effect of such a small modification is also likely to be less pronounced. The decision to use this compound should be based on a careful consideration of the protein's intrinsic immunogenicity and the desired balance between reducing immunogenicity and preserving biological activity. As the provided data on PEGylated uricase demonstrates, even extensive PEGylation does not completely eliminate immunogenicity and can shift the immune response towards the PEG moiety. Therefore, a thorough immunogenicity risk assessment, including both humoral and cellular immune responses, is crucial for any PEGylated therapeutic protein.
References
- 1. creativepegworks.com [creativepegworks.com]
- 2. researchgate.net [researchgate.net]
- 3. On the origin of the low immunogenicity and biosafety of a neutral α-helical polypeptide as an alternative to polyethylene glycol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. A Therapeutic Uricase with Reduced Immunogenicity Risk and Improved Development Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of m-PEG1-NHS Ester
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of reactive chemical reagents like m-PEG1-NHS ester are critical components of laboratory safety protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, to build trust and provide value beyond the product itself.
Essential Safety and Handling Information
This compound is a moisture-sensitive compound that requires careful handling to maintain its reactivity and ensure user safety. It is classified as an irritant, potentially causing skin, eye, and respiratory tract irritation. Ingestion may be harmful.[1][2] Adherence to proper personal protective equipment (PPE) and handling guidelines is mandatory.
| Parameter | Specification | Source |
| Personal Protective Equipment (PPE) | Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat. | [1][2] |
| Handling Conditions | Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. | [1] |
| Storage | Store at -20°C in a tightly sealed container with desiccant. | |
| Moisture Sensitivity | Equilibrate the vial to room temperature before opening to prevent moisture condensation. |
Experimental Protocol: Deactivation and Disposal of this compound
The reactivity of the N-hydroxysuccinimide (NHS) ester group with nucleophiles is the basis for its utility in bioconjugation and also the key to its safe disposal. The following protocol details a method to intentionally hydrolyze and/or quench the reactive NHS ester, rendering it non-reactive before disposal. This procedure should be performed in a chemical fume hood while wearing appropriate PPE.
Materials:
-
Waste this compound (solid or in an anhydrous solvent like DMSO or DMF)
-
1 M Sodium Hydroxide (NaOH) solution or a buffer with a pH greater than 9
-
A quenching buffer such as 1 M Tris or Glycine, pH ~8.5
-
Appropriate chemical waste container
-
pH indicator strips or a pH meter
Procedure:
-
Preparation of Quenching Solution:
-
For every 1 mg of waste this compound, prepare approximately 1 mL of quenching solution. You can use a high pH buffer (e.g., 1 M Tris or Glycine at pH 8.5-9) or a dilute basic solution (e.g., 0.1 M NaOH). The primary amine in Tris or glycine buffer will actively quench the NHS ester, while the high pH of a basic solution will accelerate its hydrolysis.
-
-
Quenching/Hydrolysis of this compound:
-
Carefully add the waste this compound to the quenching solution. If the waste is in a solid form, add it slowly to the stirred solution. If the waste is dissolved in an organic solvent like DMSO or DMF, add the solution dropwise to the quenching solution with stirring.
-
Stir the resulting mixture at room temperature.
-
-
Verification of Deactivation:
-
Allow the reaction to proceed for at least one hour to ensure complete hydrolysis/quenching of the NHS ester. At a pH of 9, hydrolysis is expected to be rapid.
-
Check the pH of the solution. If a strong base was used for hydrolysis, neutralize the solution to a pH between 6 and 8 by adding a suitable acid (e.g., dilute HCl).
-
-
Disposal:
-
The resulting solution contains the hydrolyzed/quenched PEG compound, N-hydroxysuccinimide, and salts. This mixture should be disposed of as chemical waste in accordance with your institution's and local regulations.
-
Label the waste container clearly with its contents.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound.
References
Personal protective equipment for handling m-PEG1-NHS ester
Essential Safety and Handling of m-PEG1-NHS Ester
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, a moisture-sensitive PEG linker used for labeling primary amines in proteins and other molecules.[1][2] Adherence to these procedures is critical for both personal safety and maintaining the integrity of the product.
Hazard Identification and Personal Protective Equipment (PPE)
m-PEG-NHS esters are categorized as hazardous substances. The primary risks include acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.[3] Therefore, a comprehensive approach to personal protection is mandatory.
Core Personal Protective Equipment (PPE) Requirements:
-
Gloves: Wear powder-free nitrile or latex gloves to prevent skin contact.[4][5] It is recommended to use two pairs of gloves (double gloving), with one cuff tucked under the lab coat sleeve and the outer glove pulled over the cuff. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if they are damaged or known to be contaminated.
-
Eye Protection: Safety glasses or goggles are essential to protect the eyes from chemical splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles to offer a full range of protection to the face and eyes.
-
Lab Coat: A long-sleeved, fluid-repellent lab coat is required to protect skin and clothing from contamination.
-
Respiratory Protection: Use a respirator or mask to prevent the inhalation of hazardous fumes or dust, especially when handling the powdered form of the reagent. All handling of the solid compound and initial solution preparation should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Operational Plan: From Storage to Use
The following step-by-step guide outlines the proper procedure for handling this compound, from receiving and storage to preparation for experimental use.
1. Receiving and Storage:
-
Upon receipt, immediately store the vial of this compound at -20°C in a desiccated environment to protect it from moisture.
-
The product is typically shipped at ambient temperature.
2. Preparation for Use:
-
Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation inside the container.
-
Work in a chemical fume hood and wear all required PPE.
3. Reagent Dissolution:
-
This compound is highly sensitive to moisture, and the NHS-ester group hydrolyzes quickly in aqueous solutions. Therefore, dissolve only the amount of reagent needed for immediate use.
-
Do not prepare stock solutions for storage. Discard any unused reconstituted reagent.
-
For initial dissolution, use an anhydrous (dry) organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).
-
The dissolved reagent can then be diluted into an amine-free aqueous reaction buffer, such as phosphate-buffered saline (PBS), ensuring the final concentration of the organic solvent is minimal (typically less than 10%) to maintain protein solubility.
-
Avoid buffers containing primary amines, like Tris or glycine, as they will compete with the intended reaction.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source(s) |
| Storage Temperature | -20°C (desiccated) | |
| Reaction pH for NHS ester | 7.0 - 9.0 | |
| Solubility | Soluble in DCM, DMSO, DMF | |
| Final Organic Solvent Conc. | < 10% in aqueous reaction buffer | |
| Purity | ≥ 98% |
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.
-
Unused Reagent: Any unused reconstituted reagent should be treated as chemical waste.
-
Contaminated Materials: All disposable PPE (gloves, aprons, etc.), pipette tips, and containers that have come into contact with the chemical should be disposed of in a designated hazardous waste container.
-
Spills: In case of a spill, follow established laboratory protocols for chemical spill cleanup. Wear appropriate PPE, absorb the spill with an inert material, and place it in a sealed container for disposal as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Visualized Workflow for Handling this compound
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
